Product packaging for Tetra(Cyanoethoxymethyl) Methane(Cat. No.:CAS No. 2465-91-0)

Tetra(Cyanoethoxymethyl) Methane

カタログ番号: B1683105
CAS番号: 2465-91-0
分子量: 348.4 g/mol
InChIキー: KSXHZOTTWSNEHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Tetra(Cyanoethoxymethyl) Methane is a branched PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N4O4 B1683105 Tetra(Cyanoethoxymethyl) Methane CAS No. 2465-91-0

特性

IUPAC Name

3-[3-(2-cyanoethoxy)-2,2-bis(2-cyanoethoxymethyl)propoxy]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c18-5-1-9-22-13-17(14-23-10-2-6-19,15-24-11-3-7-20)16-25-12-4-8-21/h1-4,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXHZOTTWSNEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCC#N)(COCCC#N)COCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293218
Record name 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2465-91-0
Record name NSC87888
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Tetra(cyanoethoxymethyl) methane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2465-91-0 Chemical Name: 3,3'-((2,2-bis((2-cyanoethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanenitrile

This technical guide provides a comprehensive overview of Tetra(cyanoethoxymethyl) methane, a versatile tetrafunctional molecule with significant potential in drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Properties and Specifications

This compound is a symmetrical molecule built upon a central pentaerythritol core. Its key structural feature is the presence of four cyanoethoxymethyl arms, which impart unique chemical properties and functionalities. These arms offer multiple reactive sites, making it a valuable building block in the synthesis of complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₇H₂₄N₄O₄[2][3]
Molecular Weight 348.40 g/mol [2][3]
Appearance Solid powder[3]
Melting Point 43.4-43.9 °C[4]
Boiling Point 610.6 °C at 760 mmHg[4]
Density 1.13 g/cm³[4]
Solubility Soluble in DMSO[3]

Table 2: Supplier Specifications

SupplierPurityStorage Condition
BroadPharm92%-20°C
ChemScene≥98%Sealed in dry, 2-8°C
Sigma-Aldrich99%Sealed in dry, room temperature
MedKoo>96%Dry, dark, 0-4°C (short term), -20°C (long term)

Synthesis and Characterization

Postulated Synthesis Protocol: Cyanoethylation of Pentaerythritol

This protocol is based on general chemical principles for similar reactions.

Materials:

  • Pentaerythritol

  • Acrylonitrile

  • A basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or a quaternary ammonium hydroxide like Triton B)

  • A suitable solvent (e.g., water, toluene, or a polar aprotic solvent like DMSO)

  • Acid for neutralization (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve pentaerythritol in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Add a catalytic amount of the base to the solution and stir.

  • Slowly add acrylonitrile to the reaction mixture via the dropping funnel. The reaction is exothermic, so cooling may be necessary to maintain the desired reaction temperature.

  • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for a specified time to ensure the reaction goes to completion.

  • Upon completion, neutralize the reaction mixture with an acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Diagram 1: Postulated Synthesis Workflow

G Penta Pentaerythritol Reaction Cyanoethylation Reaction Penta->Reaction Acn Acrylonitrile Acn->Reaction Base Basic Catalyst Base->Reaction Solvent Solvent Solvent->Reaction Neutralization Neutralization Reaction->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: Postulated workflow for the synthesis of this compound.

Characterization Data

While specific spectra for this compound are not available in the searched literature, standard analytical techniques would be used for its characterization.

Table 3: Expected Analytical Characterization Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the methylene protons of the pentaerythritol core and the ethoxy and cyano groups.
¹³C NMR Resonances for the quaternary carbon of the pentaerythritol core, as well as the methylene carbons and the nitrile carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (348.1798 for the exact mass).
FTIR A characteristic sharp peak for the nitrile (C≡N) stretching vibration around 2250 cm⁻¹.

Applications in Drug Development: A PROTAC Linker

The primary application of this compound in drug development is as a precursor to or a core component of linkers used in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it.[2]

The tetrafunctional nature of this molecule allows for the creation of multi-valent or branched PROTACs. Such architectures can potentially enhance the avidity of the PROTAC for its targets, leading to more efficient ternary complex formation and subsequent protein degradation.

Experimental Protocol: Incorporation into a PROTAC

The cyano groups of this compound can be chemically modified to introduce reactive handles for conjugation to a warhead (targeting the protein of interest) and an E3 ligase ligand. For example, the nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid.

Protocol: Reduction of Nitrile to Amine and Amide Coupling

  • Reduction: Reduce the four nitrile groups of this compound to primary amines using a suitable reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation). This creates a tetra-amino core.

  • Amide Coupling: The resulting tetra-amine can then be coupled to a carboxylic acid-functionalized warhead and an E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC/NHS). The stoichiometry of the reactants can be controlled to achieve the desired degree of functionalization.

  • Purification: The final PROTAC conjugate would be purified using techniques such as preparative HPLC.

  • Characterization: The structure and purity of the final PROTAC would be confirmed by LC-MS and NMR.

Diagram 2: PROTAC Synthesis Workflow

G TCM This compound Reduction Nitrile Reduction TCM->Reduction Tetra_amine Tetra-amine Core Reduction->Tetra_amine Coupling Amide Coupling Tetra_amine->Coupling Warhead Warhead-COOH Warhead->Coupling E3_ligand E3 Ligand-COOH E3_ligand->Coupling Purification Purification (HPLC) Coupling->Purification PROTAC PROTAC Conjugate Purification->PROTAC

Caption: General workflow for incorporating the linker into a PROTAC.

Role in Signaling Pathways

The specific signaling pathway impacted by a PROTAC utilizing a linker derived from this compound is entirely dependent on the protein of interest targeted by the warhead. PROTACs are a versatile platform that can be designed to target a wide range of proteins involved in various signaling cascades implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.[2]

For instance, if the warhead targets a specific kinase in a cancer-related pathway, the resulting PROTAC would induce the degradation of that kinase, thereby downregulating the entire downstream signaling cascade.

Diagram 3: General PROTAC Mechanism of Action

G cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: The general mechanism of action for a PROTAC.

Conclusion

This compound is a promising chemical entity for advanced applications in drug discovery, particularly in the design and synthesis of novel PROTACs. Its tetrafunctional nature opens up possibilities for creating complex and potentially more potent protein degraders. Further research into the synthesis and application of this molecule is warranted to fully explore its potential in the development of new therapeutics.

Safety Information

Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information. As with all nitrile-containing compounds, appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated fume hood. The nitrile groups can potentially be hydrolyzed to release cyanide, so handling under acidic or basic conditions should be done with caution.

References

An In-depth Technical Guide to Tetra(cyanoethoxymethyl) methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetra(cyanoethoxymethyl) methane is a tetrafunctional molecule gaining significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a central methane core tetra-substituted with cyanoethoxymethyl arms, imparts a combination of desirable properties including hydrophilicity, defined spatial orientation, and versatile reactivity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its primary applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and application development.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 2465-91-0[1][2][3][4][5][6]
Molecular Formula C₁₇H₂₄N₄O₄[1][2][4][5]
Molecular Weight 348.40 g/mol [2][4][5]
Appearance Solid powder[4]
Melting Point 43.4-43.9 °C[1]
Boiling Point 610.6 °C at 760 mmHg (Predicted)[1]
Density 1.13 g/cm³ (Predicted)[1]
Solubility Soluble in DMSO[4]
Table 2: Chemical and Computational Properties
PropertyValueReference(s)
IUPAC Name 3,3'-((2,2-bis((2-cyanoethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanenitrile[4][7]
SMILES N#CCCOCC(COCCC#N)(COCCC#N)COCCC#N[1][4]
InChI Key KSXHZOTTWSNEHY-UHFFFAOYSA-N[4][7]
LogP 1.69392 (Predicted)[1]
Topological Polar Surface Area (TPSA) 132.08 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 8[1]
Rotatable Bond Count 16[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on general principles of organic synthesis and analytical chemistry.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyanoethylation of pentaerythritol.

Reaction: Pentaerythritol + 4 Acrylonitrile → this compound

Materials:

  • Pentaerythritol

  • Acrylonitrile

  • Triton B (40% in methanol) or other suitable base catalyst

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a stirred solution of pentaerythritol in a suitable solvent (e.g., dioxane or tert-butanol), add a catalytic amount of a strong base such as Triton B.

  • Slowly add a stoichiometric excess (at least 4 equivalents) of acrylonitrile to the reaction mixture at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a dilute aqueous acid solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization Protocols

NMR spectroscopy is essential for the structural elucidation of this compound.[7]

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

¹H NMR Spectroscopy:

  • Acquire a proton NMR spectrum to determine the number of different types of protons and their integration. The spectrum is expected to show signals corresponding to the methylene protons of the ethoxy groups and the central quaternary carbon's methylene groups.

¹³C NMR Spectroscopy:

  • Acquire a carbon-13 NMR spectrum to identify the number of different types of carbon atoms. Key signals will include those for the nitrile carbons, the ether-linked carbons, and the central quaternary carbon.

FTIR spectroscopy is used to identify the functional groups present in the molecule.[2][3]

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum.

Expected Absorptions:

  • A sharp, strong absorption band around 2250 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

  • Strong absorption bands in the region of 1100-1200 cm⁻¹ due to the C-O-C (ether) stretching vibrations.

  • Absorption bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the methylene groups.

Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.[1][8]

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer.

Data Analysis:

  • The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 348.40 g/mol .

Applications in Drug Development and Materials Science

This compound's unique tetravalent structure and the chemical reactivity of its nitrile groups make it a valuable building block in several advanced applications.[3]

PROTAC and ADC Linker

The molecule is widely cited as an alkyl chain-based linker for the synthesis of PROTACs.[5][6] The four arms can be functionalized to attach to a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The ethoxy groups enhance solubility, a crucial factor for the bioavailability of these larger molecules.[4]

In the context of Antibody-Drug Conjugates (ADCs), this molecule can serve as a branched PEG-like linker to attach multiple drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR).[4][5]

Polymer Chemistry

The nitrile groups of this compound can undergo various chemical transformations, making it a useful cross-linking agent in polymer chemistry.[9] These reactions can be thermally or chemically induced to form stable polymer networks with enhanced mechanical and thermal properties.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Synthesis_Workflow Pentaerythritol Pentaerythritol Reaction Cyanoethylation (Base Catalyst) Pentaerythritol->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Tetra(cyanoethoxymethyl) methane Purification->Final_Product

Caption: Synthetic workflow for this compound.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule Warhead Target Protein Ligand (Warhead) Linker Tetra(cyanoethoxymethyl) methane Linker Warhead->Linker Target_Protein Target Protein of Interest (POI) Warhead->Target_Protein binds E3_Ligand E3 Ligase Ligand (Anchor) Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Role as a linker in a PROTAC mechanism.

ADC_Workflow Antibody Monoclonal Antibody Conjugation Bioconjugation Antibody->Conjugation Linker Tetra(cyanoethoxymethyl) methane Linker Linker->Conjugation Drug Cytotoxic Drug Drug->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

"Tetra(cyanoethoxymethyl) methane" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetra(cyanoethoxymethyl) methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a tetrafunctional scaffold molecule with significant potential in various fields of chemical and biomedical research. This document details its physicochemical properties, outlines a representative experimental protocol for its application in Proteolysis Targeting Chimera (PROTAC) synthesis, and presents a logical workflow for its use.

Core Properties of this compound

This compound is a versatile chemical compound characterized by a central methane core tetra-substituted with cyanoethoxymethyl groups. This unique structure provides four reactive sites, making it an ideal building block for the synthesis of complex molecules and advanced materials. Its primary application in the biomedical field is as a branched linker for the construction of PROTACs, heterobifunctional molecules designed to induce the degradation of specific target proteins.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueCitations
Molecular Formula C₁₇H₂₄N₄O₄[1][2][][4][5]
Molecular Weight 348.40 g/mol [1][][4][5]
Exact Mass 348.1798 u[]
CAS Number 2465-91-0[1][2][]
IUPAC Name 3,3'-((2,2-bis((2-cyanoethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanenitrile[]
Appearance Solid powder[]
Purity ≥92% - >96%[1][2][]
Melting Point 43.4-43.9 °C[6]
Boiling Point 610.6°C at 760 mmHg[6]
Density 1.13 g/cm³[6]
Solubility Soluble in DMSO[]

Application in PROTAC Synthesis: A Hypothetical Experimental Protocol

The tetrafunctional nature of this compound, combined with the reactivity of its terminal nitrile groups, makes it a valuable scaffold for PROTAC development. The nitrile groups can be chemically modified, for instance, through hydrolysis to carboxylic acids or reduction to primary amines, to provide reactive handles for conjugation to a target protein ligand and an E3 ligase ligand.

Stage 1: Functionalization of the this compound Linker

This stage describes the partial hydrolysis of the nitrile groups to create carboxylic acid functionalities, which can then be used for amide bond formation.

Objective: To convert two of the four nitrile groups on the linker to carboxylic acids, creating a bifunctional linker for subsequent conjugation.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a 1:1 mixture of deionized water and concentrated HCl. The molar ratio of HCl to the nitrile groups should be carefully controlled to favor partial hydrolysis.

  • Hydrolysis: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for a controlled period (e.g., 2-4 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the desired di-acid, di-nitrile product.

  • Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the functionalized linker.

  • Purification: The crude product may be purified by column chromatography on silica gel to isolate the desired bifunctional linker.

Stage 2: Sequential Conjugation to Ligands

This stage describes the sequential coupling of the functionalized linker to a target protein ligand and an E3 ligase ligand.

Objective: To synthesize a heterobifunctional PROTAC molecule.

Materials:

  • Functionalized this compound linker (from Stage 1)

  • Target Protein Ligand (with a primary amine, e.g., Ligand-NH₂)

  • E3 Ligase Ligand (with a primary amine, e.g., Pomalidomide-NH₂)

  • (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a similar peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

Methodology:

  • First Conjugation (to Target Ligand):

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the functionalized linker, the target protein ligand (Ligand-NH₂), and the coupling agent (PyBOP) in anhydrous DMF.

    • Add DIPEA to the mixture to act as a base.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, the intermediate product (Linker-Ligand) can be purified by preparative HPLC.

  • Second Conjugation (to E3 Ligase Ligand):

    • The purified Linker-Ligand intermediate possesses the remaining activated carboxylic acid group.

    • In a new reaction vessel, dissolve the Linker-Ligand intermediate, the E3 ligase ligand (e.g., Pomalidomide-NH₂), and the coupling agent in anhydrous DMF.

    • Add DIPEA and stir at room temperature for 12-24 hours, monitoring by LC-MS.

  • Final Purification:

    • Once the final PROTAC molecule is formed, the reaction mixture is purified using preparative HPLC to yield the final, high-purity product.

    • The structure and purity of the final PROTAC should be confirmed by analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Workflow

The following diagrams illustrate the conceptual relationships and the experimental workflow described above.

PROTAC_Synthesis_Workflow cluster_linker_prep Linker Functionalization cluster_protac_synthesis PROTAC Assembly start Tetra(cyanoethoxymethyl) methane hydrolysis Partial Hydrolysis (e.g., H₂O/HCl) start->hydrolysis Step 2.1 linker Bifunctional Linker (Di-acid, Di-nitrile) hydrolysis->linker coupling1 Amide Coupling 1 (e.g., PyBOP/DIPEA) linker->coupling1 linker->coupling1 ligand_poi Target Protein Ligand ligand_poi->coupling1 ligand_e3 E3 Ligase Ligand coupling2 Amide Coupling 2 (e.g., PyBOP/DIPEA) ligand_e3->coupling2 intermediate Linker-Ligand Intermediate coupling1->intermediate Step 2.2.1 intermediate->coupling2 protac Final PROTAC Molecule coupling2->protac Step 2.2.2

Caption: Conceptual workflow for the synthesis of a PROTAC using this compound.

Logical_Relationship cluster_components Core Components cluster_protac PROTAC Molecule cluster_process Cellular Process poi Protein of Interest (POI) poi_ligand POI Ligand poi->poi_ligand binds to e3 E3 Ubiquitin Ligase e3_ligand E3 Ligand e3->e3_ligand binds to linker Tetra(cyanoethoxymethyl) methane Scaffold poi_ligand->linker ternary Ternary Complex Formation (POI-PROTAC-E3) poi_ligand->ternary linker->e3_ligand e3_ligand->ternary ub Ubiquitination of POI ternary->ub degradation Proteasomal Degradation ub->degradation

Caption: Logical relationship of components in PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tetra(cyanoethoxymethyl) methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tetra(cyanoethoxymethyl) methane, a versatile tetrafunctional scaffold with applications in polymer chemistry, material science, and as a linker in advanced molecular design, including its use in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document details the experimental protocol for its synthesis via a Michael addition reaction and outlines the expected analytical techniques for its characterization.

Core Synthesis and Characterization

This compound is synthesized through the reaction of pentaerythritol and acrylonitrile. The reaction proceeds via a base-catalyzed Michael addition, where the hydroxyl groups of pentaerythritol act as nucleophiles, adding to the activated double bond of acrylonitrile.

Experimental Protocols

The following experimental protocols are based on established patent literature for the synthesis of this compound.

Synthesis of this compound

This procedure details the synthesis of this compound from pentaerythritol and acrylonitrile.

  • Materials:

    • Pentaerythritol (40.8 grams)

    • Acrylonitrile (63.6 grams)

    • Water (50 cc)

    • Sodium hydroxide (2 grams)

    • Dioxane (for purification)

  • Procedure:

    • A mixture of 40.8 grams of pentaerythritol, 50 cc of water, and 2 grams of sodium hydroxide is prepared in a suitable reaction vessel equipped with a stirrer.

    • To this stirred mixture, 63.6 grams of acrylonitrile is added at a temperature of 25°C.

    • The reaction mixture is then warmed and stirred for seven hours at a temperature range of 40-50°C.

    • Following the reaction, the mixture is neutralized.

    • The neutralized mixture is then extracted with dioxane.

    • The dioxane is subsequently distilled off to yield the crude product.

    • The crude product is then recrystallized from a suitable solvent to obtain purified this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₇H₂₄N₄O₄
Molecular Weight 348.4 g/mol
CAS Number 2465-91-0
Appearance Solid
Melting Point 43.4-43.9 °C
Elemental Analysis C, 58.61%; H, 6.94%; N, 16.08%; O, 18.37%

Mandatory Visualization

The following diagrams illustrate the synthesis workflow and the logical relationship of the characterization techniques.

synthesis_workflow Reactants Pentaerythritol + Acrylonitrile Reaction Michael Addition (40-50°C, 7h) Reactants->Reaction Catalyst Sodium Hydroxide in Water Catalyst->Reaction Neutralization Neutralization Reaction->Neutralization Extraction Extraction with Dioxane Neutralization->Extraction Purification Distillation & Recrystallization Extraction->Purification FinalProduct Tetra(cyanoethoxymethyl) methane Purification->FinalProduct Characterization Characterization (NMR, IR, MS) FinalProduct->Characterization

Caption: Synthesis workflow for this compound.

characterization_flow cluster_spectroscopy Spectroscopic Analysis cluster_properties Structure & Purity Elucidation NMR NMR Spectroscopy (¹H and ¹³C) Structure Molecular Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR FTIR Spectroscopy IR->Structure MS Mass Spectrometry MS->Structure

Caption: Characterization workflow for this compound.

Characterization

Detailed characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methylene protons adjacent to the ether oxygen (-O-CH₂-) would appear in the range of 3.5-4.0 ppm. The methylene protons adjacent to the nitrile group (-CH₂-CN) would be expected to appear further downfield, typically in the 2.5-3.0 ppm range. The central methylene protons of the pentaerythritol core (C-(CH₂-O-)₄) would likely be observed as a singlet around 3.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The quaternary carbon of the pentaerythritol core is expected to have a chemical shift in the range of 40-50 ppm. The methylene carbons adjacent to the ether oxygen (-O-CH₂-) would appear around 60-70 ppm. The methylene carbons adjacent to the nitrile group (-CH₂-CN) would be expected around 15-25 ppm, and the nitrile carbons (-C≡N) themselves would appear significantly downfield, typically in the range of 115-125 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule.

  • A sharp, medium-intensity absorption band is expected around 2250 cm⁻¹ , which is characteristic of the nitrile (-C≡N) stretching vibration.

  • Strong C-O stretching vibrations from the ether linkages are expected in the region of 1100-1200 cm⁻¹ .

  • C-H stretching vibrations of the methylene groups will be observed in the range of 2850-3000 cm⁻¹ .

  • The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the complete reaction of the hydroxyl groups of pentaerythritol.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound.

  • The molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (348.4 g/mol ) is expected to be observed.

  • Fragmentation patterns may include the loss of cyanoethoxy groups (-CH₂CH₂CN) or other characteristic fragments, which can further aid in structural confirmation.

This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to employ standard laboratory safety procedures when handling the chemicals involved.

References

Spectroscopic Characterization of Tetra(cyanoethoxymethyl) methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound "Tetra(cyanoethoxymethyl) methane," a tetrafunctional molecule with applications in material science and as a linker in Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on its chemical structure, alongside comprehensive, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

IUPAC Name: 3,3',3'',3'''-(methanetetrayltetrakis(oxymethylen))tetrapropanenitrile Molecular Formula: C₁₇H₂₄N₄O₄ Molecular Weight: 348.40 g/mol CAS Number: 2465-91-0

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

¹H NMR Chemical Shift (δ) ppm (Predicted)MultiplicityIntegration (Relative No. of H)Assignment
Protons ~3.65t8H-O-CH₂ -CH₂-CN
~3.45s8HC-(CH₂ -O)₄
~2.65t8H-CH₂-CH₂ -CN
¹³C NMR Chemical Shift (δ) ppm (Predicted) Assignment
Carbons ~118-C N
~70C-(C H₂-O)₄
~65-O-C H₂-CH₂-CN
~45C -(CH₂-O)₄
~18-CH₂-C H₂-CN

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted)IntensityFunctional Group Vibration
~2950-2850Medium-StrongC-H stretch (alkane)
~2250MediumC≡N stretch (nitrile)
~1100StrongC-O-C stretch (ether)
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z (Predicted)Ion Species
349.1870[M+H]⁺
371.1690[M+Na]⁺
387.1429[M+K]⁺

Note: M represents the parent molecule. The formation of adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) is common in ESI-MS.

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of the solid sample for ¹H NMR, and 50-100 mg for ¹³C NMR.[1][2]

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[1][3][4] The choice of solvent is critical to ensure the sample dissolves completely.

    • For improved spectral resolution, especially for ¹³C NMR, a more concentrated solution is preferable.[1][5]

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1][5] This prevents distortion of the magnetic field homogeneity.[1]

    • The final sample height in the NMR tube should be approximately 4-5 cm.[3]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.

    • The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[1]

    • The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the current in the shim coils to obtain sharp, symmetrical peaks.[3]

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.[1]

    • An internal standard, such as tetramethylsilane (TMS), can be added to the sample to provide a reference peak at 0 ppm.[4]

  • Data Processing:

    • The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform.

    • The spectrum is then phased, baseline corrected, and referenced.

    • The chemical shifts, multiplicities, and integrations of the peaks are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Thin Solid Film Method): [6]

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[6]

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, apply a drop of the sample solution to the center of the salt plate.[6]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[6] If the resulting peaks are too weak, another drop of the solution can be added and the solvent evaporated.[6]

  • Data Acquisition:

    • Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.

    • First, run a background scan without the sample to record the spectrum of the atmospheric water and carbon dioxide.[7] This background spectrum will be automatically subtracted from the sample spectrum.

    • Next, acquire the spectrum of the sample. The instrument directs a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength.[8][9]

  • Data Processing:

    • The resulting interferogram is converted into an absorption spectrum using a Fourier transform.[8]

    • The spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is then analyzed.

    • The characteristic absorption bands are correlated with specific functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula of the compound.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an organic solvent such as methanol, acetonitrile, or a mixture thereof with water.[10]

    • From the stock solution, prepare a dilute solution for analysis, typically in the range of 1-10 µg/mL.[10] This is achieved by diluting a small volume (e.g., 10 µL) of the stock solution into a larger volume (e.g., 1 mL) of a suitable solvent mixture (e.g., methanol/water).[10]

    • To facilitate protonation in positive ion mode, a small amount of an acid, such as 0.1% formic acid, is often added to the final solution.[11][12]

    • Ensure the final solution is free of any particulate matter. If necessary, filter the solution.[10]

    • Transfer the final solution to a mass spectrometry vial.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via a syringe pump or an HPLC system at a low flow rate.

    • A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets.

    • A drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions of the analyte.[13]

    • The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[13]

  • Data Processing:

    • The detector records the abundance of ions at each m/z value, generating a mass spectrum.

    • The spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺) and any adducts (e.g., [M+Na]⁺).

    • High-resolution mass spectrometry can provide an accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Compound Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep NMR_Data NMR Data (Chemical Shift, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Formula) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide to the Physical Properties of Tetra(cyanoethoxymethyl) methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Tetra(cyanoethoxymethyl) methane, a versatile tetrafunctional scaffold compound. This document is intended to serve as a valuable resource for professionals in material science, synthetic chemistry, and drug development, particularly those engaged in the design of advanced polymers and PROTAC (Proteolysis Targeting Chimera) linkers.

Chemical Identity

  • Chemical Name: 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile

  • Common Synonyms: this compound, Tetrakis-[(2-cyanoethoxy)methyl]methane

  • CAS Number: 2465-91-0

  • Molecular Formula: C₁₇H₂₄N₄O₄

  • Molecular Weight: 348.40 g/mol

Physical Properties

The physical characteristics of a compound are critical for its application in various scientific and industrial fields. The melting and boiling points, in particular, provide insights into the purity, stability, and potential processing conditions of the material.

PropertyValue
Melting Point 43.4-43.9 °C
Boiling Point 610.6°C at 760 mmHg

Note: The data presented above is compiled from publicly available chemical supplier information. Independent verification through experimental analysis is recommended for critical applications.

Experimental Protocols for Physical Property Determination

3.1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this transition occurs over a narrow temperature range, and the sharpness of this range can be an indicator of purity.

  • Apparatus:

    • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital melting point device)

    • Capillary tubes (sealed at one end)

    • Spatula

    • Mortar and pestle (if the sample is not a fine powder)

  • Procedure:

    • Ensure the sample of this compound is dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.

    • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., a ramp rate of 10-20 °C/minute).

    • When the temperature is about 15-20 °C below the anticipated melting point of 43.4 °C, reduce the heating rate to 1-2 °C/minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

    • Repeat the measurement with a fresh sample and capillary tube to ensure reproducibility.

3.2. Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The reported boiling point of 610.6 °C at 760 mmHg for this compound is likely a predicted value due to the high temperature, at which the compound may decompose. Experimental determination would require specialized equipment for high-temperature distillation, potentially under vacuum to lower the boiling point.

  • Apparatus:

    • High-temperature distillation apparatus (including a round-bottom flask, distillation head with a thermometer port, condenser, and receiving flask)

    • Heating mantle with a stirrer

    • Vacuum pump and pressure gauge (for vacuum distillation)

    • Boiling chips

    • Calibrated high-temperature thermometer

  • Procedure (Conceptual for High-Temperature Distillation):

    • Place a sample of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • Assemble the distillation apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • If performing vacuum distillation, connect the apparatus to a vacuum pump and reduce the pressure to a stable, known value.

    • Begin heating the sample gently with the heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

    • The boiling point is the temperature at which the vapor temperature remains constant while the liquid is distilling. Record this temperature and the corresponding pressure.

    • If the compound shows signs of decomposition (e.g., darkening of color) before boiling, this should be noted, and the boiling point should be considered an estimate at that pressure.

Logical Workflow for Application in PROTAC Development

This compound is identified as a linker for PROTACs. The development of a PROTAC is a systematic process that involves several key stages, from initial design to in vivo testing. The following diagram illustrates a generalized workflow for the development of a PROTAC, where a linker like this compound would be a crucial component.

PROTAC_Development_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Target_Selection Target Protein Selection Linker_Design Linker Design (e.g., Tetra(cyanoethoxymethyl) methane based) Target_Selection->Linker_Design E3_Ligase_Selection E3 Ligase Selection E3_Ligase_Selection->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Binding_Assay Binding Assays (Target & E3 Ligase) PROTAC_Synthesis->Binding_Assay Ternary_Complex Ternary Complex Formation Assay Binding_Assay->Ternary_Complex Degradation_Assay Target Protein Degradation Assay Ternary_Complex->Degradation_Assay Selectivity_Profiling Selectivity Profiling Degradation_Assay->Selectivity_Profiling PK_PD_Studies Pharmacokinetics & Pharmacodynamics Selectivity_Profiling->PK_PD_Studies Efficacy_Studies In Vivo Efficacy (Model Systems) PK_PD_Studies->Efficacy_Studies Toxicity_Studies Toxicology Assessment Efficacy_Studies->Toxicity_Studies Synthesis_Characterization_Flow cluster_characterization Characterization Start Starting Material (e.g., Pentaerythritol derivative) Reaction Multi-step Synthesis (e.g., Williamson Ether Synthesis) Start->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Final_Product Final Product: This compound Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Final_Product->MS IR FT-IR Spectroscopy Final_Product->IR Purity Purity Analysis (e.g., HPLC) Final_Product->Purity

In-Depth Technical Guide: Tetra(cyanoethoxymethyl) methane Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra(cyanoethoxymethyl) methane is a tetrafunctional core structure gaining significant attention in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a central tetrahedral methane core with four cyanoethoxymethyl arms, provides a versatile scaffold for the synthesis of complex molecules. In drug development, it is particularly valued as a linker component in the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that induces targeted protein degradation.[1][2][3] This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its synthesis, and illustrates its role in PROTAC development.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2465-91-0[2][4][5]
Molecular Formula C₁₇H₂₄N₄O₄[2][5]
Molecular Weight 348.40 g/mol [5]
IUPAC Name 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile[4]
Appearance Solid[4]
Purity ≥92% - 99%[2][4]
Storage Temperature Room temperature (sealed in dry conditions) or -20°C for long term[2][4]
Topological Polar Surface Area (TPSA) 132.08 Ų[5]
LogP 1.69392[5]
Hydrogen Bond Acceptor Count 8[5]
Hydrogen Bond Donor Count 0[5]
Rotatable Bond Count 16[5]

Experimental Protocols

Synthesis of this compound

Materials:

  • Pentaerythritol

  • Acrylonitrile

  • A basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or a basic ion-exchange resin like Amberlyst A-21)[6][7]

  • An appropriate solvent (e.g., dioxane, or solvent-free conditions can be explored)[7]

  • Hydrochloric acid (for neutralization)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve pentaerythritol in the chosen solvent. If performing the reaction under solvent-free conditions, gently heat the pentaerythritol to its melting point.

  • Catalyst Addition: Add a catalytic amount of the base to the reaction mixture. The amount will depend on the chosen catalyst and should be optimized. For sodium hydroxide, a 4 mol% concentration relative to the glycerol has been used in similar reactions.[7]

  • Acrylonitrile Addition: Slowly add acrylonitrile to the reaction mixture through the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature. A molar excess of acrylonitrile is typically used to ensure complete reaction of all four hydroxyl groups.

  • Reaction: After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 50-70°C) and stir for several hours (e.g., 5-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a soluble base was used, neutralize the catalyst by adding a dilute solution of hydrochloric acid until the pH is neutral.

  • Extraction: If a solvent was used, remove it under reduced pressure. The crude product can then be dissolved in an organic solvent like dichloromethane and washed with water to remove any remaining salts.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) and ether (C-O-C) functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

Role in PROTAC Drug Development

This compound serves as a versatile tetrafunctional core for the construction of linkers in PROTACs.[1][8] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[9] The linker plays a crucial role in determining the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[10]

The four cyanoethoxymethyl arms of this compound can be chemically modified to attach the POI and E3 ligase ligands. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, providing reactive handles for conjugation.[2] This tetrafunctional nature allows for the creation of multivalent or branched PROTACs, which can potentially enhance binding affinity and selectivity.

Logical Workflow for PROTAC Synthesis using this compound Core

The following diagram illustrates a logical workflow for the synthesis of a PROTAC utilizing the this compound core.

PROTAC_Synthesis_Workflow cluster_core Core Structure cluster_modification Functional Group Transformation cluster_ligation Ligand Conjugation cluster_product Final Product Core This compound Modification Hydrolysis or Reduction of Nitrile Groups Core->Modification Chemical Transformation Conjugation Conjugation Reaction (e.g., Amide Coupling) Modification->Conjugation POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->Conjugation E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Conjugation PROTAC Functional PROTAC Molecule Conjugation->PROTAC Assembly

Caption: PROTAC synthesis workflow using the tetrafunctional core.

Signaling Pathway: PROTAC Mechanism of Action

While a specific signaling pathway involving this compound is not defined, the general mechanism of action for any PROTAC it is a component of follows the ubiquitin-proteasome pathway. The diagram below illustrates this process.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI - PROTAC - E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC Molecule (with Tetrafunctional Core Linker) PROTAC->Ternary_Complex Recycling PROTAC Recycling PROTAC->Recycling Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting for degradation Degradation Degradation of POI Proteasome->Degradation Degradation->Recycling

Caption: General mechanism of action for a PROTAC molecule.

Conclusion

This compound is a valuable and versatile tetrafunctional core structure with significant potential in drug discovery and materials science. Its well-defined structure and the reactivity of its cyano groups make it an attractive building block for the synthesis of complex molecular architectures, most notably as a linker in PROTACs. The provided experimental outline and workflow diagrams offer a foundational understanding for researchers and professionals looking to utilize this promising molecule in their work. Further research into the specific structure-activity relationships of PROTACs incorporating this core will undoubtedly expand its applications in targeted therapeutics.

References

Unveiling the Electronic Landscape: An In-depth Technical Guide to the Electron-Withdrawing Properties of Cyano Groups in Tetra(cyanoethoxymethyl) methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing properties of the cyano groups in Tetra(cyanoethoxymethyl) methane. This molecule is a tetrafunctional scaffold increasingly utilized in materials science and as a branched PROTAC (PROteolysis TArgeting Chimera) linker in drug development.[1][2][3] Understanding the electronic characteristics imparted by its four cyano groups is crucial for predicting its reactivity, designing novel molecular architectures, and optimizing its performance in various applications.

Executive Summary

This compound, with the chemical formula C₁₇H₂₄N₄O₄, is a unique molecule featuring a central quaternary carbon atom bonded to four cyanoethoxymethyl arms.[4][5] The terminal cyano (C≡N) groups are powerful electron-withdrawing moieties that significantly influence the molecule's overall electron density distribution. This guide will delve into the theoretical underpinnings of the cyano group's electronic effects, present quantitative data to contextualize these properties, and outline the experimental and computational methodologies that can be employed for their detailed investigation.

Molecular Structure and Properties

The structural arrangement of this compound is key to its electronic properties. The central carbon atom acts as a nexus from which the four arms extend, positioning the electron-withdrawing cyano groups at the periphery of the molecule.

PropertyValueReference
IUPAC Name3,3'-((2,2-bis((2-cyanoethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanenitrile[5]
CAS Number2465-91-0[4][6]
Molecular FormulaC₁₇H₂₄N₄O₄[4][5]
Molecular Weight348.40 g/mol [4][5]
Melting Point43.4-43.9 °C[4]

The Electron-Withdrawing Nature of the Cyano Group

The cyano group is a potent electron-withdrawing group due to a combination of two primary electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I)

The nitrogen atom in the cyano group is significantly more electronegative than the carbon atom to which it is triple-bonded. This high electronegativity results in a strong dipole moment along the C≡N bond, with electron density being pulled towards the nitrogen atom. This polarization creates a partial positive charge on the carbon atom of the cyano group. This electron withdrawal is transmitted through the sigma (σ) bonds of the molecule's framework, an influence known as the negative inductive effect (-I).[7] In this compound, this effect propagates from each of the four cyano groups through the ethoxymethyl arms towards the central methane core.

Resonance Effect (-R)

While the inductive effect operates through sigma bonds, the resonance (or mesomeric) effect involves the delocalization of pi (π) electrons. Although the cyano groups in this compound are not directly conjugated with an aromatic system, the π-system of the C≡N triple bond can act as an electron sink.[8] This is particularly relevant when the molecule is involved in reactions or interactions where an adjacent electron pair can be delocalized into the cyano group.

Below is a diagram illustrating the inductive effect within one of the cyanoethoxymethyl arms of the molecule.

Inductive_Effect cluster_arm Cyanoethoxymethyl Arm cluster_legend Legend C_core Central Methane Core CH2_1 —CH₂— C_core->CH2_1 σ-bond O O CH2_1->O σ-bond CH2_2 —CH₂— O->CH2_2 σ-bond CH2_3 —CH₂— CH2_2->CH2_3 σ-bond C_cyano C CH2_3->C_cyano σ-bond N_cyano N C_cyano->N_cyano Inductive_Pull Direction of Inductive Electron Withdrawal

Caption: Inductive electron withdrawal in a cyanoethoxymethyl arm.

Quantifying the Electron-Withdrawing Strength

The Hammett equation provides a well-established method for quantifying the electron-donating or electron-withdrawing properties of substituents on aromatic rings.[9] While this compound is an aliphatic molecule, the Hammett constants for the cyano group offer a valuable quantitative measure of its inherent electron-withdrawing strength.

The substituent constant, σ, is positive for electron-withdrawing groups. The cyano group has significantly positive Hammett constants, indicating its strong electron-withdrawing nature through both inductive and resonance effects.

Hammett ConstantValueImplication
σ_meta (σ_m)+0.56Primarily reflects the inductive effect.
σ_para (σ_p)+0.66Reflects a combination of inductive and resonance effects.

These values are for a cyano group on a benzene ring and serve as a reference for its intrinsic electron-withdrawing capability.[9]

The presence of four such groups in this compound results in a molecule with a significantly electron-deficient periphery, influencing its reactivity and intermolecular interactions.

Experimental and Computational Protocols for Analysis

A detailed understanding of the electron density distribution in this compound can be achieved through a combination of experimental spectroscopic techniques and computational modeling.

Experimental Methodologies

5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei.[5][10] The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it.

  • ¹H NMR: Protons closer to the electron-withdrawing cyano groups would be expected to be deshielded and thus appear at a higher chemical shift (downfield) compared to similar protons in a molecule lacking these groups.

  • ¹³C NMR: The carbon atoms in the cyano groups and the adjacent methylene groups will also exhibit downfield shifts indicative of their electron-poor environment. The nitrile carbon itself typically resonates in the 115-130 ppm range.[7]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and assign chemical shifts for all unique protons and carbons based on their proximity to the cyano groups and comparison to predicted spectra.

5.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the cyano group.[4][6] The C≡N triple bond stretch gives rise to a characteristic sharp and intense absorption peak.

  • Expected Absorption: For a saturated nitrile, this peak typically appears in the range of 2240-2260 cm⁻¹.[4] The intensity and exact position of this peak can be subtly influenced by the local electronic environment.

Protocol for IR Analysis:

  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a Nujol mull, or as a thin film from a volatile solvent on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic C≡N stretching frequency. The high intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[4]

Computational Chemistry Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable for visualizing and quantifying the electronic properties of molecules.[2][11]

Workflow for Computational Analysis:

Computational_Workflow start Define Molecular Structure of This compound geom_opt Geometry Optimization (e.g., using DFT with a suitable basis set like 6-31G*) start->geom_opt freq_calc Frequency Calculation (to confirm a true energy minimum) geom_opt->freq_calc esp_calc Calculate Electronic Properties: - Molecular Electrostatic Potential (MEP) - Mulliken or NBO Charges - Dipole Moment freq_calc->esp_calc vis Visualize Results: - MEP mapped onto electron density surface - Orbital shapes (HOMO/LUMO) esp_calc->vis analysis Analyze Electron Density Distribution and Reactivity Sites vis->analysis

Caption: A typical workflow for computational analysis of molecular electronic properties.

5.2.1 Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution across a molecule. For this compound, the MEP would show regions of negative potential (typically colored red) localized on the nitrogen atoms of the cyano groups, indicating their role as centers of high electron density and potential sites for electrophilic attack or hydrogen bonding.[12] Conversely, regions of positive potential (blue) would be expected around the protons of the methylene groups adjacent to the oxygen and cyano moieties, highlighting their electron-deficient nature.

Implications for Drug Development and Materials Science

The strong electron-withdrawing character of the four cyano groups in this compound has significant implications:

  • PROTAC Linker Design: In its role as a PROTAC linker, the electronic properties of the cyano groups can influence the linker's conformation, solubility, and metabolic stability.[13][14] The polarity introduced by these groups may affect the formation of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Reactivity: The electron-deficient nature of the carbon atoms adjacent to the cyano groups makes them susceptible to nucleophilic attack. The nitrile groups themselves can undergo various chemical transformations, such as hydrolysis or reduction, providing reactive handles for further functionalization.[1]

  • Material Properties: In polymer and materials science, incorporating this molecule can enhance thermal stability and introduce specific dielectric properties due to the strong dipoles of the cyano groups.[3]

Conclusion

This compound is a molecule whose properties are dominated by the strong electron-withdrawing nature of its four terminal cyano groups. This is a consequence of the powerful inductive and resonance effects of the C≡N moiety. The resulting electron-deficient framework can be characterized by a suite of experimental techniques, including NMR and IR spectroscopy, and visualized in detail through computational modeling. A thorough understanding of these electronic properties is paramount for the rational design and application of this versatile molecule in the fields of drug discovery and advanced materials.

References

The Dual Nature of Ethoxy Linkers in Tetra(cyanoethoxymethyl) methane: A Deep Dive into Hydrophilicity and Flexibility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: Tetra(cyanoethoxymethyl) methane, a unique tetra-functionalized molecule, is gaining attention in advanced molecular design, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and other complex molecular architectures. At the heart of its functionality are the ethoxy linkers, which impart a crucial combination of hydrophilicity and flexibility. This technical guide provides a comprehensive analysis of these two key properties, summarizing available data, detailing relevant experimental and computational methodologies, and offering insights into their implications for drug development and material science.

Introduction: The Architectural Significance of Ethoxy Linkers

This compound [CAS 2465-91-0] is a molecule built around a central quaternary carbon, with four arms, each terminating in a cyano group and connected via ethoxy (-O-CH2-CH2-) linkers. This structure is analogous to a branched polyethylene glycol (PEG) linker, a well-established component in drug delivery and bioconjugation for its favorable properties. The ethoxy linkers in this compound are pivotal in defining its physicochemical behavior, particularly its solubility and conformational dynamics. Understanding the nuances of their hydrophilicity and flexibility is paramount for harnessing the full potential of this versatile scaffold.

Hydrophilicity of the Ethoxy Linkers: Enhancing Aqueous Solubility

The presence of multiple ether oxygens in the ethoxy linkers of this compound significantly contributes to its overall hydrophilicity. This is a critical attribute in drug development, as adequate aqueous solubility is often a prerequisite for bioavailability and successful formulation.

The Role of Ether Oxygens

Similar to polyethylene glycol (PEG), the ether oxygens in the ethoxy chains can act as hydrogen bond acceptors, interacting favorably with water molecules.[1] This interaction helps to disrupt the highly ordered structure of water, allowing the molecule to become solvated and enhancing its solubility in aqueous media. While the terminal cyano groups possess some polar character, the collective effect of the eight ether oxygens in this compound is the dominant factor in its hydrophilic nature. The use of hydrophilic linkers, such as those containing PEG moieties, is a recognized strategy to improve the physicochemical properties of drug candidates, including antibody-drug conjugates (ADCs).[2][3]

Quantitative Assessment of Hydrophilicity

The hydrophilicity of a molecule is quantitatively expressed by its partition coefficient (LogP) and water solubility.

PropertyValueInterpretation
Calculated LogP 1.69392This value suggests a moderate lipophilicity. However, it's a calculated value and may not fully capture the influence of the multiple ether oxygens in a real aqueous environment.
Calculated XLogP3 -1.5This alternative calculated value indicates a higher degree of hydrophilicity, which is more in line with the expected behavior of a PEG-like structure.
Water Solubility Not reportedExperimental data for the water solubility of this compound is not readily available in the reviewed literature.

Table 1: Physicochemical Properties Related to Hydrophilicity of this compound

The discrepancy between the calculated LogP values highlights the limitations of predictive algorithms for complex, branched structures. Experimental determination of the LogP and water solubility is crucial for a definitive characterization of its hydrophilicity.

Flexibility of the Ethoxy Linkers: Enabling Conformational Plasticity

The single bonds within the four ethoxy arms of this compound bestow a high degree of conformational flexibility upon the molecule. This flexibility is not a random chaotic motion but rather a dynamic equilibrium of multiple conformational states.

Rotatable Bonds and Conformational Space

The molecule possesses 16 rotatable bonds, which allows the four cyano-terminated arms to adopt a vast number of spatial arrangements. This conformational freedom is a key feature of alkyl and PEG chains, which are the most common motifs in PROTAC linkers.[4] The ability to readily change conformation is critical for a molecule to adapt its shape to bind to biological targets or to self-assemble into desired supramolecular structures.

Impact on Molecular Interactions

The flexibility of the ethoxy linkers allows for an induced-fit mechanism when interacting with other molecules, such as proteins. This adaptability can be advantageous in drug design, as it increases the probability of achieving a productive binding orientation within a target's binding site. However, excessive flexibility can also lead to an entropic penalty upon binding, which can decrease the overall binding affinity.[5] Therefore, a balance between rigidity and flexibility is often sought in linker design.[6]

Experimental and Computational Methodologies

A variety of techniques can be employed to characterize the hydrophilicity and flexibility of molecules like this compound.

Experimental Protocols

Determining Hydrophilicity:

  • Shake-Flask Method for LogP Determination: This is the traditional and most reliable method. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the partition coefficient is calculated as the ratio of the concentrations.

  • High-Performance Liquid Chromatography (HPLC) for LogP Estimation: A rapid method where the retention time of the compound on a reverse-phase column is correlated with the LogP values of known standards.

  • Water Solubility Measurement: An excess of the solid compound is stirred in water at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Assessing Flexibility:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE): These experiments measure through-space interactions between protons that are close in proximity (< 5 Å).[7] The intensity of NOE/ROE cross-peaks provides distance restraints that can be used to build and validate 3D models of the predominant conformations in solution.[8][9] For flexible molecules, the observed NOEs are an average over all contributing conformations.[10]

    • J-Coupling Analysis: The magnitude of scalar couplings between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Analyzing these couplings can provide information about the preferred torsional angles within the ethoxy linkers.

    • Relaxation Time Measurements (T1 and T2): These measurements can provide insights into the motional dynamics of different parts of the molecule.

Computational Modeling

Molecular Dynamics (MD) Simulations:

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules.[2][11] By simulating the movement of atoms over time based on a force field, one can visualize the dynamic behavior of the ethoxy linkers, identify the most stable conformations, and calculate thermodynamic properties related to flexibility.[3][12]

Visualizing Molecular Structure and Properties

To better understand the concepts discussed, the following diagrams illustrate the structure of this compound and the principles of hydrophilicity and flexibility.

Figure 1: Chemical Structure of this compound

G cluster_hydrophilicity Hydrophilicity cluster_flexibility Flexibility Ethoxy Linkers Ethoxy Linkers Hydrogen Bonding with Water Hydrogen Bonding with Water Ethoxy Linkers->Hydrogen Bonding with Water Ether Oxygens Rotatable Single Bonds Rotatable Single Bonds Ethoxy Linkers->Rotatable Single Bonds Increased Aqueous Solubility Increased Aqueous Solubility Hydrogen Bonding with Water->Increased Aqueous Solubility Conformational Plasticity Conformational Plasticity Rotatable Single Bonds->Conformational Plasticity Adaptable Molecular Shape Adaptable Molecular Shape Conformational Plasticity->Adaptable Molecular Shape

Figure 2: Core Properties of Ethoxy Linkers

G cluster_exp Experimental Workflow cluster_hydro Hydrophilicity Analysis cluster_flex Flexibility Analysis cluster_comp Computational Workflow Sample Preparation Sample Preparation Shake-Flask Method Shake-Flask Method Sample Preparation->Shake-Flask Method HPLC HPLC Sample Preparation->HPLC Phase Separation Phase Separation Shake-Flask Method->Phase Separation Concentration Measurement Concentration Measurement Phase Separation->Concentration Measurement LogP Calculation LogP Calculation Concentration Measurement->LogP Calculation Solubility Determination Solubility Determination Concentration Measurement->Solubility Determination Retention Time Retention Time HPLC->Retention Time LogP Estimation LogP Estimation Retention Time->LogP Estimation Excess Solid in Water Excess Solid in Water Equilibration Equilibration Excess Solid in Water->Equilibration Filtration Filtration Equilibration->Filtration Filtration->Concentration Measurement Sample in Solvent Sample in Solvent NMR Spectrometer NMR Spectrometer Sample in Solvent->NMR Spectrometer NOESY/ROESY Spectra NOESY/ROESY Spectra NMR Spectrometer->NOESY/ROESY Spectra J-Coupling Measurement J-Coupling Measurement NMR Spectrometer->J-Coupling Measurement Distance Restraints Distance Restraints NOESY/ROESY Spectra->Distance Restraints Conformational Modeling Conformational Modeling Distance Restraints->Conformational Modeling Dihedral Angle Analysis Dihedral Angle Analysis J-Coupling Measurement->Dihedral Angle Analysis Molecular Structure Input Molecular Structure Input Force Field Selection Force Field Selection Molecular Structure Input->Force Field Selection Molecular Dynamics Simulation Molecular Dynamics Simulation Force Field Selection->Molecular Dynamics Simulation Trajectory Analysis Trajectory Analysis Molecular Dynamics Simulation->Trajectory Analysis Conformational Ensemble Conformational Ensemble Trajectory Analysis->Conformational Ensemble Thermodynamic Properties Thermodynamic Properties Trajectory Analysis->Thermodynamic Properties

Figure 3: Experimental and Computational Workflows for Characterization

Implications for Drug Development and Material Science

The dual characteristics of hydrophilicity and flexibility endowed by the ethoxy linkers make this compound a highly attractive building block.

  • In Drug Development: As a core for PROTACs, the hydrophilicity can improve the overall solubility and pharmacokinetic profile of the final degrader molecule. The flexibility of the linkers is crucial for enabling the formation of a stable ternary complex between the target protein and the E3 ligase, a prerequisite for successful protein degradation.[4][6]

  • In Material Science: The tetra-functionality combined with the flexible and hydrophilic arms makes this molecule a candidate for the synthesis of novel polymers, hydrogels, and networked materials. The hydrophilicity can be exploited to create materials with high water content, while the flexibility can impart desirable mechanical properties such as elasticity.

Conclusion

The ethoxy linkers are the defining feature of this compound, imparting a favorable combination of hydrophilicity and flexibility. While quantitative experimental data for this specific molecule is still emerging, a strong understanding of these properties can be inferred from the behavior of analogous PEG-containing structures. The methodologies outlined in this guide provide a robust framework for the detailed characterization of this and similar molecules. As the demand for sophisticated molecular scaffolds in drug discovery and materials science continues to grow, a thorough appreciation of the fundamental properties of key building blocks like this compound will be essential for future innovation.

References

Unearthing the Origins of Tetra(cyanoethoxymethyl) methane: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the foundational research surrounding Tetra(cyanoethoxymethyl) methane reveals its roots in the broader exploration of cyanoethylation chemistry, a field pioneered in the mid-20th century. This technical guide illuminates the early synthesis, experimental protocols, and physicochemical properties of this tetrafunctional molecule, drawing from the seminal works of early industrial chemists.

The discovery and synthesis of this compound, scientifically known as 3,3'-((2,2-bis((2-cyanoethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanenitrile, are not attributable to a single, isolated research endeavor. Instead, its creation is a direct outcome of the systematic investigation into the cyanoethylation of polyhydric alcohols, a versatile chemical reaction that gained prominence in the 1940s. The foundational work in this area, particularly the reaction of pentaerythritol with acrylonitrile, laid the direct groundwork for the synthesis of this specific compound.

Physicochemical and Structural Data

This compound is a white crystalline solid at room temperature. Its structure features a central quaternary carbon atom derived from pentaerythritol, with four arms, each containing an ether linkage and a terminal nitrile group. This unique structure imparts a high degree of functionality and specific solubility characteristics to the molecule.

PropertyValueSource
CAS Number 2465-91-0[1]
Molecular Formula C₁₇H₂₄N₄O₄[1][2]
Molecular Weight 348.40 g/mol [1][2]
Melting Point 43.4-43.9 °C[1]
Boiling Point 610.6±55.0 °C (Predicted)[1]
Density 1.130±0.06 g/cm³ (Predicted)[1]
Appearance Solid

The Cornerstone of Discovery: Cyanoethylation of Polyhydric Alcohols

The synthesis of this compound is a classic example of a Michael addition, specifically the cyanoethylation of an alcohol.[3] This reaction involves the addition of a compound with an active hydrogen atom, in this case, the hydroxyl groups of pentaerythritol, to the carbon-carbon double bond of acrylonitrile (CH₂=CHCN). The reaction is typically catalyzed by a strong base.

The early systematic exploration of this reaction with polyhydric alcohols was pioneered by Dr. Herman A. Bruson and his colleagues. While a specific publication formally announcing the "discovery" of this compound is not evident, its synthesis is a direct application of the methods described in Bruson's early patents and publications.

Experimental Protocols from Foundational Research

The following experimental protocol for the synthesis of this compound is synthesized from the general procedures for the cyanoethylation of polyhydric alcohols described in the foundational literature of the 1940s.

Objective: To synthesize Tetrakis[(2-cyanoethoxy)methyl]methane via the base-catalyzed cyanoethylation of pentaerythritol.

Materials:

  • Pentaerythritol (C(CH₂OH)₄)

  • Acrylonitrile (CH₂=CHCN)

  • A basic catalyst (e.g., aqueous potassium hydroxide, sodium methoxide, or a quaternary ammonium hydroxide)

  • An appropriate solvent (e.g., dioxane, if required for solubility)

  • Dilute acid for neutralization (e.g., acetic acid or hydrochloric acid)

Procedure:

  • Reaction Setup: A reaction flask equipped with a stirrer, a thermometer, a dropping funnel, and a reflux condenser is charged with pentaerythritol.

  • Catalyst Addition: A catalytic amount of a strong base is added to the pentaerythritol. The early research utilized catalysts such as sodium methoxide or aqueous solutions of potassium hydroxide. The amount of catalyst typically ranged from 0.5% to 5% based on the weight of the alcohol.

  • Addition of Acrylonitrile: Acrylonitrile is added dropwise to the stirred mixture. The reaction is exothermic, and the rate of addition is controlled to maintain a specific reaction temperature, typically between 20°C and 50°C. An excess of acrylonitrile is generally used to ensure complete reaction of all four hydroxyl groups.

  • Reaction Monitoring: The reaction mixture is stirred for several hours at the controlled temperature until the reaction is complete. The progress of the reaction can be monitored by the disappearance of the hydroxyl groups of pentaerythritol, for instance, through infrared spectroscopy in modern settings.

  • Neutralization: Upon completion, the reaction mixture is cooled, and the basic catalyst is neutralized by the careful addition of a dilute acid.

  • Isolation and Purification: The method of isolation depends on the physical state of the product. If the product crystallizes, it can be filtered, washed with water to remove salts and unreacted starting materials, and then recrystallized from a suitable solvent. If it is a liquid, it would be isolated by extraction and purified by distillation under reduced pressure. Given that this compound is a solid, crystallization would be the primary method of purification.

Logical Workflow of the Discovery Process

The path to the synthesis of this compound can be visualized as a logical progression from general reaction discovery to specific application.

discovery_workflow A Discovery of Michael Addition B Application to Acrylonitrile: Cyanoethylation A->B C Exploration of Substrates: Alcohols, Amines, etc. B->C D Investigation of Polyhydric Alcohols (e.g., glycols, glycerol) C->D E Cyanoethylation of Pentaerythritol D->E F Synthesis of This compound E->F

Caption: Logical progression from the general discovery of the Michael addition reaction to the specific synthesis of this compound.

Experimental Synthesis Workflow

The general experimental procedure described in the foundational literature can be depicted as follows:

experimental_workflow start Start: Charge Reactor with Pentaerythritol add_catalyst Add Basic Catalyst start->add_catalyst add_acrylonitrile Controlled Addition of Acrylonitrile (exothermic reaction) add_catalyst->add_acrylonitrile react Stir at Controlled Temperature add_acrylonitrile->react neutralize Neutralize Catalyst with Acid react->neutralize isolate Isolate Crude Product (Filtration/Extraction) neutralize->isolate purify Purify by Recrystallization isolate->purify end Final Product: This compound purify->end

Caption: A generalized workflow for the laboratory synthesis of this compound based on early research protocols.

Conclusion

The early research and discovery of this compound are intrinsically linked to the broader development of cyanoethylation chemistry in the 1940s. While not a singular discovery, its synthesis was a logical and expected outcome of the systematic application of this powerful reaction to polyhydric alcohols like pentaerythritol. The foundational work of H. A. Bruson and his contemporaries provided the essential knowledge and experimental framework for the creation of this and many other cyanoethylated compounds, which continue to find applications in modern materials science and drug discovery.

References

Methodological & Application

Tetra(cyanoethoxymethyl) methane: Application Notes for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

While "Tetra(cyanoethoxymethyl) methane" is commercially available as a potential Proteolysis Targeting Chimera (PROTAC) linker, a comprehensive review of scientific literature and patent databases reveals no specific published examples of its application in the synthesis and evaluation of a PROTAC. Therefore, the following application notes, protocols, and data are presented as a scientifically-informed but hypothetical guide. The experimental procedures are based on established methodologies for PROTAC development and are intended to serve as a template for researchers exploring the use of this or similar multifunctional linkers.

Introduction to this compound as a PROTAC Linker

This compound is a unique, tetravalent linker molecule with potential applications in the field of targeted protein degradation.[1][2][3][4] Its core structure features a central methane atom substituted with four cyanoethoxymethyl arms. This branched architecture offers several theoretical advantages for PROTAC design:

  • Multivalency: The four reactive cyano groups provide multiple attachment points for conjugating ligands for a target protein (warhead) and an E3 ubiquitin ligase. This could enable the synthesis of higher-order or multi-specific degraders.

  • Flexibility and Solubility: The ethoxy moieties within the linker arms are expected to impart flexibility and improve the aqueous solubility of the resulting PROTAC molecule, which can be a critical factor for cell permeability and overall efficacy.[5]

  • Tunable Reactivity: The terminal cyano (nitrile) groups can be chemically modified through various reactions, such as reduction to amines or hydrolysis to carboxylic acids, providing versatile handles for conjugation.[1]

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.[6][7] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Hypothetical Synthesis of a PROTAC Using this compound

This section outlines a plausible synthetic strategy for incorporating this compound into a bifunctional PROTAC. This hypothetical example assumes the use of a well-characterized warhead for a target protein (e.g., a kinase inhibitor) and a ligand for the Cereblon (CRBN) E3 ligase.

Chemical Properties of this compound
PropertyValue
Chemical Formula C₁₇H₂₄N₄O₄
Molecular Weight 348.40 g/mol
CAS Number 2465-91-0
Appearance Solid
Solubility Soluble in organic solvents like DMSO and DMF
Reactivity of Cyano Groups Can be reduced to primary amines or hydrolyzed to carboxylic acids.
Synthetic Scheme

The overall synthetic strategy involves a two-stage functionalization of the linker, followed by sequential conjugation to the E3 ligase ligand and the target protein warhead.

G cluster_0 Linker Functionalization cluster_1 PROTAC Assembly Linker This compound Step1 Partial Reduction (e.g., H₂, Raney Ni, controlled stoichiometry) Linker->Step1 Intermediate1 Mono/Di-amino Linker Step1->Intermediate1 Step2 Protection of Amine (e.g., Boc₂O) Intermediate1->Step2 Intermediate2 Boc-Protected Amino Linker Step2->Intermediate2 Step3 Hydrolysis of Remaining Cyano Groups (e.g., NaOH, H₂O) Intermediate2->Step3 Intermediate3 Boc-Protected Amino, Carboxy Linker Step3->Intermediate3 Step4 Amide Coupling (HATU, DIPEA) Intermediate3->Step4 E3_Ligand E3 Ligase Ligand (with amine handle) E3_Ligand->Step4 Intermediate4 Boc-Protected Linker-E3 Ligand Conjugate Step4->Intermediate4 Step5 Deprotection (TFA) Intermediate4->Step5 Intermediate5 Amino-Linker-E3 Ligand Conjugate Step5->Intermediate5 Step6 Amide Coupling (HATU, DIPEA) Intermediate5->Step6 Warhead Target Protein Warhead (with carboxylic acid handle) Warhead->Step6 Final_PROTAC Final PROTAC Molecule Step6->Final_PROTAC

Caption: Hypothetical workflow for PROTAC synthesis.

Experimental Protocol: Synthesis

Step 1: Partial Reduction of this compound

  • Dissolve this compound (1 eq) in ethanol in a high-pressure hydrogenation vessel.

  • Add a catalytic amount of Raney Nickel.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS to maximize the formation of the mono- and di-amine products.

  • Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the desired amino-functionalized linker intermediate by column chromatography.

Step 2: Boc Protection

  • Dissolve the purified amino-linker (1 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq per amine group) and a base like triethylamine (TEA, 1.2 eq per amine group).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the Boc-protected linker.

Step 3: Hydrolysis of Remaining Cyano Groups

  • Dissolve the Boc-protected linker in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH).

  • Heat the mixture to reflux and monitor the reaction for the disappearance of the nitrile peaks by IR spectroscopy or the change in mass by LC-MS.

  • After completion, cool the reaction mixture and acidify with HCl to precipitate the carboxylic acid product.

  • Filter and dry the product to obtain the Boc-protected amino, carboxy linker.

Step 4 & 6: Amide Coupling

  • Dissolve the carboxylic acid-functionalized component (1 eq), the amine-functionalized component (1.1 eq), and a coupling agent like HATU (1.2 eq) in DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 eq).

  • Stir the reaction at room temperature until completion as monitored by LC-MS.

  • Dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by flash chromatography or preparative HPLC.

Step 5: Boc Deprotection

  • Dissolve the Boc-protected intermediate in DCM.

  • Add an excess of trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting amine-TFA salt can often be used directly in the next step.

Biological Evaluation of the Hypothetical PROTAC

Once synthesized, the PROTAC's ability to induce the degradation of the target protein needs to be evaluated.

General PROTAC Mechanism of Action

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The general mechanism of PROTAC-induced protein degradation.

Key Experiments and Protocols

Experiment 1: Western Blot for Target Protein Degradation

  • Objective: To quantify the reduction in the levels of the target protein upon treatment with the PROTAC.

  • Protocol:

    • Seed cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Experiment 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To assess the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.

  • Protocol:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of the PROTAC.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Expected Data Presentation

The quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Degradation Profile of PROTAC-X

Concentration% Degradation (Dmax)
1 nM15%
10 nM45%
100 nM85%
1 µM95%
10 µM92% (Hook effect)
DC50 ~20 nM

Table 2: Hypothetical Anti-proliferative Activity of PROTAC-X

Cell LineTarget ProteinIC50 Value
Cell Line AKinase Y35 nM
Cell Line BKinase Y50 nM

Experimental Workflow Visualization

G cluster_0 In Vitro Evaluation Cell_Culture Cell Culture Treatment PROTAC Treatment (Dose-Response) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Viability_Assay Cell Viability Assay Treatment->Viability_Assay Western_Blot Western Blot Cell_Lysis->Western_Blot Deg_Analysis Degradation Analysis (DC50, Dmax) Western_Blot->Deg_Analysis IC50_Analysis IC50 Determination Viability_Assay->IC50_Analysis

Caption: Standard workflow for evaluating a novel PROTAC.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the construction of novel PROTACs due to its tetravalent and flexible nature. The synthetic and experimental protocols outlined in this document provide a foundational framework for researchers interested in exploring its potential. Future work should focus on the actual synthesis and biological characterization of PROTACs using this linker to validate its utility in targeted protein degradation. Key questions to address will be the efficiency of the chemical modifications, the optimal number and positioning of warhead and E3 ligase ligands, and the impact of the branched structure on ternary complex formation and degradation efficacy.

References

Application Notes and Protocols for Targeted Protein Degradation Using Tetra(cyanoethoxymethyl) methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase. While linear linkers are commonly employed, branched linkers such as Tetra(cyanoethoxymethyl) methane offer unique advantages. This tetravalent scaffold provides a versatile platform for creating PROTACs with distinct spatial arrangements of the protein- and E3 ligase-binding ligands. The flexible ethoxy chains can facilitate the optimal orientation for productive ternary complex formation, and the cyano groups offer reactive handles for conjugation.

These application notes provide a comprehensive overview and detailed protocols for the conceptual design, synthesis, and cellular evaluation of PROTACs utilizing this compound as a core linker structure.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule, having catalyzed this process, is then released and can engage another target protein and E3 ligase, thus acting catalytically to induce degradation.

TPD_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (Tetra(cyanoethoxymethyl) methane-based) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1. Signaling pathway of PROTAC-mediated protein degradation.

Hypothetical Experimental Workflow

The development of a novel PROTAC involves a systematic process of design, synthesis, and biological evaluation. The following workflow outlines the key steps for creating and testing a PROTAC that incorporates this compound as a linker.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization A Target Selection: - Protein of Interest (POI) - E3 Ligase (e.g., CRBN, VHL) B Ligand Selection: - Known POI binder - Known E3 ligase binder A->B C PROTAC Synthesis: - Conjugate ligands to This compound B->C D Cellular Treatment: - Treat cells with PROTAC - Include controls C->D E Western Blot Analysis: - Measure POI degradation - Determine DC50 and Dmax D->E F Cell Viability Assay: - Assess cytotoxicity - Determine IC50 D->F G Ubiquitination Assay (Optional): - Confirm mechanism of action E->G H Data Analysis & Iteration: - Analyze results - Refine PROTAC design E->H F->H G->H

Figure 2. Experimental workflow for PROTAC development.

Data Presentation: Hypothetical Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the experimental evaluation of a hypothetical PROTAC, here termed "TC-PROTAC-1," which utilizes this compound as a linker to target a hypothetical Protein of Interest (POI-X) for degradation via the CRBN E3 ligase.

Table 1: In Vitro Degradation Efficacy of TC-PROTAC-1

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
TC-PROTAC-1POI-XHEK293T5095
TC-PROTAC-1POI-XCancer Cell Line A7592
Negative ControlPOI-XHEK293T>10,000<10

DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Table 2: Cellular Viability after Treatment with TC-PROTAC-1

CompoundCell LineIncubation Time (h)IC50 (µM)
TC-PROTAC-1HEK293T72>100
TC-PROTAC-1Cancer Cell Line A7215
Staurosporine (Positive Control)Cancer Cell Line A720.1

IC50: Concentration required for 50% inhibition of cell viability.

Experimental Protocols

Protocol 1: Synthesis of a this compound-based PROTAC

This protocol outlines a general strategy for the synthesis of a PROTAC using this compound. The cyano groups can be reduced to primary amines, which can then be coupled to the carboxylic acid functionalities of the POI and E3 ligase ligands using standard amide coupling reactions.

Materials:

  • This compound

  • POI ligand with a carboxylic acid handle

  • E3 ligase ligand (e.g., pomalidomide analog) with a carboxylic acid handle

  • Reducing agent (e.g., Lithium aluminum hydride)

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Reduction of Cyano Groups: a. Dissolve this compound in an anhydrous solvent under an inert atmosphere. b. Add a suitable reducing agent to convert the cyano groups to primary amines. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, quench the reaction and purify the resulting tetra-amine intermediate.

  • Amide Coupling to POI Ligand: a. Dissolve the POI ligand and the tetra-amine intermediate in an anhydrous solvent. b. Add amide coupling reagents and DIPEA. c. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. d. Purify the resulting mono-conjugated product.

  • Amide Coupling to E3 Ligase Ligand: a. Dissolve the product from step 2 and the E3 ligase ligand in an anhydrous solvent. b. Add amide coupling reagents and DIPEA. c. Stir the reaction at room temperature until completion. d. Purify the final PROTAC product by column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Western Blotting for Protein Degradation

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Protease and phosphatase inhibitor cocktails

  • RIPA buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Add ice-cold RIPA buffer with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, then scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane. c. Block the membrane and then incubate with the primary antibodies overnight. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Wash the membrane again and add the chemiluminescent substrate. f. Image the blot using a chemiluminescence imaging system.

  • Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the POI band intensity to the loading control. c. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 3: Cell Viability Assay

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plate reader

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC. Include a vehicle control and a positive control for cell death.

  • Incubation: Incubate the plate for the desired time (e.g., 72 hours).

  • Assay: a. Add the viability reagent (MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions. b. Incubate for the recommended time.

  • Measurement: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: a. Normalize the readings to the vehicle control. b. Plot the cell viability against the PROTAC concentration to determine the IC50.

Disclaimer: The application of "this compound" in the synthesis of a specific, publicly disclosed PROTAC has not been identified in the current literature search. The information provided herein is intended as a general guide for researchers on how such a branched linker could be utilized in a targeted protein degradation research program. The hypothetical data and protocols are for illustrative purposes and should be adapted based on the specific protein of interest and E3 ligase being targeted.

Application Notes and Protocols for Tetra(cyanoethoxymethyl) methane as a Branched PEG Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra(cyanoethoxymethyl) methane is a tetra-functional, branched polyethylene glycol (PEG) derivative that holds significant promise as a linker for bioconjugation. Its unique structure, featuring a central quaternary carbon and four cyanoethoxymethyl arms, offers a versatile platform for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). The branched architecture allows for a higher payload capacity compared to traditional linear linkers, potentially leading to enhanced therapeutic efficacy.[1] Furthermore, the PEG nature of the linker can improve the solubility, stability, and pharmacokinetic profile of the resulting bioconjugate.[2]

The terminal cyano (nitrile) groups of this compound are not directly reactive for bioconjugation but can be readily converted into primary amine groups. This two-step approach provides a stable precursor and allows for the generation of a tetra-amino PEG linker immediately prior to conjugation. This document provides detailed protocols for the functionalization of this compound and its subsequent conjugation to biomolecules, along with a summary of comparative data for branched PEG linkers.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound[3]
CAS Number 2465-91-0[3]
Molecular Formula C₁₇H₂₄N₄O₄[3]
Molecular Weight 348.40 g/mol [3]
Appearance Solid powder[4]
Solubility Soluble in organic solvents like DMSO[4]

Advantages of Branched PEG Linkers in Bioconjugation

Branched PEG linkers, such as the derivative of this compound, offer several advantages over their linear counterparts in the context of bioconjugation, particularly for ADCs:

  • Higher Drug-to-Antibody Ratio (DAR): The multi-arm structure allows for the attachment of a higher number of drug molecules per antibody, which can lead to increased potency.[1]

  • Improved Pharmacokinetics: The increased hydrodynamic radius of conjugates with branched PEG linkers can lead to reduced renal clearance and a longer circulation half-life in vivo.[5]

  • Enhanced Shielding Effect: The branched structure can more effectively shield the payload from degradation and recognition by the immune system.[6]

  • Increased Solubility: The hydrophilic PEG chains improve the solubility of hydrophobic drug payloads, reducing the risk of aggregation.[2]

Quantitative Data Summary: Comparison of Linker Architectures

Disclaimer: The following data is a summary from studies on various branched PEG linkers and is provided for comparative purposes. Specific performance data for this compound is not currently available in the public domain.

Table 1: Impact of Linker Architecture on Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear206.1
Branched 20 6.4
Data adapted from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[5]

Table 2: In Vitro Cytotoxicity of a Trastuzumab-MMAE ADC with Different Linker Architectures

Linker TypeDARIC₅₀ (nM) on HER2+ BT-474 cells
Homogeneous DAR 2 (Linear Linker)2> 1
Heterogeneous DAR 6 (Thiol-maleimide)~60.075
Homogeneous DAR 6 (Short Branched Linker) 6 0.68
Homogeneous DAR 6 (Long Branched Linker) 6 0.074
Data from a study comparing homogeneous ADCs with branched linkers of varying lengths to a heterogeneous ADC.

Experimental Protocols

Protocol 1: Conversion of this compound to Tetra(3-aminopropoxymethyl)methane

This protocol describes the reduction of the four cyano groups of this compound to primary amine groups. This procedure is based on established methods for nitrile reduction.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Dry glassware

  • Nitrogen or Argon atmosphere setup

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol/Triethylamine gradient

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen/argon inlet, dissolve this compound (1 equivalent) in anhydrous THF.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ (a molar excess, e.g., 4-5 equivalents) in anhydrous THF via the dropping funnel under a nitrogen/argon atmosphere.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M NaOH solution.

  • Work-up: Filter the resulting suspension and wash the solid residue with THF. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in DCM and wash with 1 M HCl. Basify the aqueous layer with 1 M NaOH and extract with DCM.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tetra-amino product.

  • Purification: Purify the crude product by silica gel column chromatography using a DCM/Methanol/Triethylamine gradient to yield the pure Tetra(3-aminopropoxymethyl)methane.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Conjugation of Tetra(3-aminopropoxymethyl)methane to an Antibody

This protocol describes the conjugation of the tetra-amino linker to an antibody via its lysine residues using an NHS-ester crosslinker to introduce a payload.

Materials:

  • Tetra(3-aminopropoxymethyl)methane

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-ester functionalized payload (e.g., NHS-ester-drug)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column

  • UV-Vis Spectrophotometer

  • LC-MS system

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS at pH 7.4.

  • Linker-Payload Preparation: Dissolve the Tetra(3-aminopropoxymethyl)methane and the NHS-ester functionalized payload in anhydrous DMSO to prepare stock solutions.

  • Activation of Linker (optional, for two-step conjugation): The tetra-amino linker can be pre-reacted with a heterobifunctional crosslinker if a different conjugation chemistry is desired.

  • Conjugation Reaction: a. For a one-step conjugation, add a calculated molar excess of the NHS-ester functionalized payload to the antibody solution. b. For a two-step approach, first react the antibody with an NHS-ester functionalized linker, purify, and then react with the payload. c. For this protocol, we will focus on the conjugation of a pre-formed linker-payload complex. React Tetra(3-aminopropoxymethyl)methane with a molar excess of the NHS-ester payload in DMSO. Purify the tetra-payload-linker conjugate. d. Alternatively, and more commonly, the tetra-amino linker is first attached to the antibody. To do this, react the antibody with a bifunctional linker that has an NHS ester on one end and another reactive group (e.g., maleimide, azide) on the other. After purification, the payload with a complementary reactive group is added. e. A more direct approach involves creating a tetra-functional payload. React the tetra-amino linker with 4 equivalents of an NHS-activated payload. Then, this complex can be conjugated to the antibody if it has a suitable reactive group. f. For this protocol, we will assume the goal is to attach the tetra-amino linker to the antibody first. React the antibody with a molar excess of a bifunctional NHS-ester crosslinker (e.g., NHS-PEG-Maleimide).

  • Purification: Remove the excess crosslinker using a desalting column or tangential flow filtration, exchanging the buffer to PBS.

  • Payload Conjugation: Add a molar excess of the thiol-containing payload to the maleimide-activated antibody. Incubate at room temperature for 1-2 hours.

  • Final Purification: Purify the resulting ADC using SEC to remove unconjugated payload and linker.

  • Characterization: a. Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy (by measuring absorbance at 280 nm for the antibody and at the payload's λmax) or by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. b. Aggregation: Analyze the level of aggregation by Size-Exclusion Chromatography (SEC). c. Purity: Assess the purity of the ADC by SDS-PAGE.

Visualizations

experimental_workflow cluster_functionalization Protocol 1: Linker Functionalization cluster_conjugation Protocol 2: Bioconjugation cluster_characterization Characterization start_linker Tetra(cyanoethoxymethyl) methane reduction Reduction of Cyano Groups (e.g., with LiAlH4) start_linker->reduction purification1 Purification (Column Chromatography) reduction->purification1 end_linker Tetra(3-aminopropoxymethyl) methane purification1->end_linker activation Activation with Bifunctional Crosslinker (e.g., NHS-PEG-Maleimide) end_linker->activation antibody Antibody antibody->activation purification2 Purification (Desalting) activation->purification2 conjugation Conjugation purification2->conjugation payload Payload (Thiol-containing) payload->conjugation purification3 Final Purification (SEC) conjugation->purification3 adc Antibody-Drug Conjugate (ADC) purification3->adc dar DAR Determination (UV-Vis, HIC, MS) adc->dar aggregation Aggregation Analysis (SEC) adc->aggregation purity Purity Analysis (SDS-PAGE) adc->purity

Caption: Experimental workflow for the functionalization of this compound and its conjugation to an antibody.

logical_relationship cluster_advantages Resulting Advantages start Tetra(cyanoethoxymethyl)methane (4 Cyano Groups) functionalization Chemical Functionalization (Reduction) start->functionalization amine_linker Tetra(3-aminopropoxymethyl)methane (4 Primary Amine Groups) functionalization->amine_linker bioconjugation Bioconjugation to Biomolecule amine_linker->bioconjugation final_product Multi-payload Bioconjugate (e.g., High DAR ADC) bioconjugation->final_product advantage1 Increased Payload Capacity final_product->advantage1 advantage2 Improved Pharmacokinetics final_product->advantage2 advantage3 Enhanced Solubility final_product->advantage3

Caption: Logical relationship from the precursor molecule to the final bioconjugate and its advantages.

References

Applications of "Tetra(cyanoethoxymethyl) methane" in antibody-drug conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The development of next-generation Antibody-Drug Conjugates (ADCs) hinges on the design of innovative linkers that can stably connect potent cytotoxic payloads to monoclonal antibodies, ensuring targeted delivery and controlled drug release. "Tetra(cyanoethoxymethyl) methane" is a novel, tetrafunctional, branched hydrophilic linker scaffold with potential applications in the construction of high drug-to-antibody ratio (DAR) ADCs. Its unique structure offers several advantages for ADC development, including enhanced hydrophilicity, potential for high drug loading, and a modular design for conjugation.

The branched architecture of this compound allows for the attachment of multiple payload molecules to a single conjugation site on the antibody, thereby increasing the DAR without excessive modification of the antibody backbone.[1] This is particularly advantageous for payloads with moderate potency, where a higher DAR can significantly enhance therapeutic efficacy. The ethoxy moieties and the central quaternary carbon contribute to the linker's hydrophilicity, which can mitigate the aggregation propensity often associated with hydrophobic payloads and improve the pharmacokinetic profile of the resulting ADC.[2]

The four terminal cyano groups of this compound offer versatile handles for further chemical modification. While the nitrile group is generally stable under physiological conditions, it can be chemically transformed to other functional groups, such as amines or carboxylic acids, to facilitate payload attachment through various conjugation chemistries.[3][4] It is important to note that the cyano groups themselves are not typically employed as a direct biological cleavage site for payload release in the intracellular environment.[5][6] Therefore, this linker scaffold is ideally suited for the incorporation of a separate, cleavable trigger, such as a dipeptide sequence or a pH-sensitive hydrazone, between the branched core and the cytotoxic drug. This design ensures stable circulation of the ADC and efficient payload release within the target tumor cell.

This document provides detailed protocols for the hypothetical application of a this compound-based linker in the synthesis, characterization, and in vitro evaluation of an ADC.

Quantitative Data Summary

The following tables present representative quantitative data for an ADC constructed using a hypothetical tetrafunctional, hydrophilic branched linker derived from this compound. This data is intended to be illustrative of the expected performance of such an ADC and is compiled from typical results reported for ADCs with similar linker technologies.

Table 1: ADC Synthesis and Characterization

ParameterValueMethod of Determination
Average Drug-to-Antibody Ratio (DAR) 7.8Hydrophobic Interaction Chromatography (HIC) & UV/Vis Spectroscopy[7][]
Monomer Purity >95%Size Exclusion Chromatography (SEC)
Aggregation <5%Size Exclusion Chromatography (SEC)
Residual Free Drug <1%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Endotoxin Level <0.5 EU/mgLimulus Amebocyte Lysate (LAL) Test

Table 2: In Vitro Stability and Efficacy

ParameterCell Line: HER2-positive (SK-BR-3)Cell Line: HER2-negative (MCF-7)
IC50 (ADC) 0.5 nM>1000 nM
IC50 (Free Drug) 0.01 nM0.02 nM
Plasma Stability (7 days, 37°C) >90% intact ADC remainingN/A
Bystander Killing Effect ModerateN/A

Experimental Protocols

Protocol 1: Synthesis of a Tetra-activated Branched Linker from this compound

This protocol describes a hypothetical two-step process to convert the terminal cyano groups of this compound into amine-reactive NHS esters, creating a tetra-activated linker ready for conjugation to a payload.

Materials:

  • This compound

  • Raney Nickel

  • Hydrogen gas (H₂)

  • Methanol (anhydrous)

  • Ammonia in Methanol (7N)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reduction of Nitrile Groups: a. Dissolve this compound (1 mmol) in anhydrous methanol (50 mL) in a high-pressure hydrogenation vessel. b. Add Raney Nickel (approx. 10% by weight) and 7N ammonia in methanol (10 mL). c. Pressurize the vessel with hydrogen gas to 50 psi. d. Stir the reaction mixture at room temperature for 24 hours. e. Monitor the reaction by TLC or LC-MS until complete consumption of the starting material. f. Carefully filter the reaction mixture through a pad of celite to remove the catalyst and wash with methanol. g. Concentrate the filtrate under reduced pressure to obtain the crude tetra-amine intermediate. Purify by column chromatography if necessary.

  • Activation with NHS Ester: a. Dissolve the purified tetra-amine (1 mmol) in anhydrous DMF (20 mL). b. Add N,N'-Disuccinimidyl carbonate (DSC) (4.4 mmol, 1.1 eq. per amine group) and triethylamine (4.4 mmol). c. Stir the reaction mixture at room temperature for 4 hours under an inert atmosphere (e.g., nitrogen or argon). d. Monitor the formation of the tetra-NHS ester linker by LC-MS. e. Upon completion, precipitate the product by adding the reaction mixture dropwise to cold diethyl ether. f. Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 2: Conjugation of the Tetra-activated Linker to a Payload and Antibody

This protocol outlines the conjugation of the tetra-NHS ester linker to an amine-containing payload, followed by activation of the linker for antibody conjugation and the final conjugation step. This example assumes a payload with a primary amine and a site-specific conjugation method to an engineered cysteine on the antibody.

Materials:

  • Tetra-NHS ester linker (from Protocol 1)

  • Amine-containing cytotoxic payload (e.g., a derivative of MMAE)

  • Maleimide-PEG4-NHS ester

  • Monoclonal antibody (mAb) with engineered cysteine residues (e.g., THIOMAB™)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • N,N-Dimethylacetamide (DMA)

  • Sephadex G-25 desalting columns

  • Standard analytical equipment (UV/Vis spectrophotometer, LC-MS, HIC)

Procedure:

  • Payload-Linker Synthesis: a. Dissolve the tetra-NHS ester linker (1 mmol) and the amine-containing payload (4.2 mmol) in anhydrous DMF. b. Add triethylamine (4.2 mmol) and stir at room temperature for 6 hours. c. Purify the resulting tetra-payload linker intermediate by RP-HPLC. d. React the purified intermediate with Maleimide-PEG4-NHS ester to attach the maleimide group for antibody conjugation.

  • Antibody Reduction: a. Prepare the mAb solution in PBS at a concentration of 5-10 mg/mL. b. Add a 10-fold molar excess of TCEP to the mAb solution. c. Incubate at 37°C for 1-2 hours to reduce the engineered disulfide bonds. d. Remove excess TCEP using a desalting column equilibrated with PBS.

  • Conjugation Reaction: a. To the reduced mAb, add the maleimide-activated tetra-payload linker in a 1.2-fold molar excess per available thiol group. A co-solvent such as DMA may be required to maintain solubility. b. Gently mix and incubate at room temperature for 2 hours. c. Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.

  • Purification and Characterization of the ADC: a. Purify the ADC from unconjugated linker-payload and other small molecules using a desalting column or tangential flow filtration. b. Characterize the purified ADC for DAR, purity, and aggregation using HIC, SEC, and LC-MS as summarized in Table 1.[7][]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic activity of the newly synthesized ADC on antigen-positive and antigen-negative cancer cell lines.[9][10][11][12]

Materials:

  • Antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF-7) cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted test articles. Include untreated cells as a control. c. Incubate for 72-96 hours.

  • MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours. b. Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the concentration of the test article and determine the IC50 value using a suitable software.

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_payload_conjugation Payload Conjugation cluster_adc_synthesis ADC Synthesis cluster_purification Purification & Characterization This compound This compound Tetra-amine Intermediate Tetra-amine Intermediate This compound->Tetra-amine Intermediate Reduction Tetra-NHS Ester Linker Tetra-NHS Ester Linker Tetra-amine Intermediate->Tetra-NHS Ester Linker Activation Linker-Payload Conjugate Linker-Payload Conjugate Tetra-NHS Ester Linker->Linker-Payload Conjugate Payload Attachment Maleimide-Activated Linker-Payload Maleimide-Activated Linker-Payload Linker-Payload Conjugate->Maleimide-Activated Linker-Payload Activation for Ab Conjugation ADC ADC Maleimide-Activated Linker-Payload->ADC Antibody Antibody Reduced Antibody Reduced Antibody Antibody->Reduced Antibody Reduction Reduced Antibody->ADC Conjugation Purified ADC Purified ADC ADC->Purified ADC Purification Characterization Characterization Purified ADC->Characterization DAR, Purity, etc.

Caption: Workflow for the synthesis of an ADC using a this compound-based linker.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC Tumor Cell Tumor Cell ADC->Tumor Cell Binding to Antigen Endosome Endosome Tumor Cell->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Cytosol Cytosol Lysosome->Cytosol Payload Release (Linker Cleavage) Nucleus Nucleus Cytosol->Nucleus Drug Action (e.g., DNA damage) Apoptosis Apoptosis Nucleus->Apoptosis Cell Death

References

Application Notes and Protocols for Tetra(cyanoethoxymethyl) methane in Functional Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra(cyanoethoxymethyl) methane is a tetrafunctional molecule with significant potential in the field of polymer chemistry, particularly for the development of functional polymers.[] Its unique structure, featuring a central methane core with four cyanoethoxymethyl arms, offers a versatile platform for creating highly cross-linked networks, advanced polymer architectures, and bioconjugates. The cyano groups provide reactive sites for a variety of chemical transformations, while the ethoxy linkers enhance solubility and flexibility.[] These characteristics make it an attractive building block for materials in drug delivery, material science, and bioconjugation.[]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing and executing experiments involving this molecule.

PropertyValueReference
CAS Number 2465-91-0--INVALID-LINK--
Molecular Formula C₁₇H₂₄N₄O₄[Supplier Data]
Molecular Weight 348.40 g/mol [Supplier Data]
Appearance Solid[Supplier Data]
Purity ≥92%[Supplier Data]
Storage Conditions -20°C, sealed, protected from light and moisture[Supplier Data]
Solubility Soluble in various organic solvents[General Knowledge]
IUPAC Name 3,3'-((2,2-bis((2-cyanoethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanenitrile[Supplier Data]

Applications in Functional Polymer Chemistry

Cross-linking Agent for Polymer Networks

This compound can act as a highly effective cross-linking agent to form stable three-dimensional polymer networks. The four cyano groups can undergo various chemical reactions to connect different polymer chains, thereby enhancing the mechanical strength, thermal stability, and solvent resistance of the resulting material.

Conceptual Workflow for Polymer Cross-linking:

crosslinking_workflow polymer Polymer with functional groups (e.g., -OH, -NH2) reaction_mixture Reaction Mixture polymer->reaction_mixture crosslinker Tetra(cyanoethoxymethyl) methane crosslinker->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture catalyst Catalyst (e.g., acid or base) catalyst->reaction_mixture curing Curing (Heat or UV) reaction_mixture->curing crosslinked_polymer Cross-linked Polymer Network curing->crosslinked_polymer

Caption: General workflow for cross-linking polymers using a tetrafunctional agent.

Protocol: Hypothetical Cross-linking of a Hydroxyl-Terminated Polymer

This is a generalized protocol based on the known reactivity of cyano groups and should be optimized for specific polymer systems.

Materials:

  • Hydroxyl-terminated polymer (e.g., polyethylene glycol, polydimethylsiloxane)

  • This compound

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Acid or base catalyst (e.g., p-toluenesulfonic acid, triethylamine)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the hydroxyl-terminated polymer in the anhydrous solvent under an inert atmosphere.

  • Add this compound to the solution (the molar ratio of hydroxyl groups to cyano groups should be optimized based on the desired cross-linking density).

  • Add the catalyst to the reaction mixture.

  • Stir the reaction mixture at a specified temperature (e.g., 60-100 °C) for a defined period (e.g., 12-48 hours) to allow for the cross-linking reaction to proceed. The progress of the reaction can be monitored by techniques such as FTIR spectroscopy by observing the disappearance of the cyano peak.

  • After the reaction is complete, the cross-linked polymer can be isolated by precipitation in a non-solvent, followed by washing and drying under vacuum.

Characterization of the Cross-linked Polymer:

  • Gel Permeation Chromatography (GPC): To confirm the increase in molecular weight and the formation of a cross-linked network.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the cross-linked polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.

  • Mechanical Testing: To evaluate the tensile strength, modulus, and elongation at break of the cross-linked polymer.

Building Block for Functional Polymers and Dendrimers

The tetrafunctional nature of this compound makes it an ideal core molecule for the synthesis of star-shaped polymers and dendrimers. The cyano groups can be chemically modified to introduce a wide range of functionalities, allowing for the creation of polymers with tailored properties for specific applications.

Reaction Pathway for Functionalization:

functionalization_pathway start Tetra(cyanoethoxymethyl) methane hydrolysis Hydrolysis (Acid or Base) start->hydrolysis reduction Reduction (e.g., LiAlH4) start->reduction cycloaddition Cycloaddition (e.g., with azides) start->cycloaddition acid Tetra-carboxylic acid derivative hydrolysis->acid amine Tetra-amine derivative reduction->amine heterocycle Tetra-heterocyclic derivative cycloaddition->heterocycle

Caption: Potential reaction pathways for functionalizing this compound.

Linker for Proteolysis-Targeting Chimeras (PROTACs)

In the field of drug development, this compound has been identified as a potential alkyl chain-based linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that can induce the degradation of specific target proteins. The linker plays a crucial role in a PROTAC's efficacy by connecting the target protein binder and the E3 ligase ligand at an optimal distance and orientation. The cyano groups can be hydrolyzed to carboxylic acids or reduced to amines, providing reactive handles for conjugation to the other components of the PROTAC.

Schematic of a PROTAC with this compound-derived linker:

Caption: Conceptual structure of a PROTAC utilizing a linker derived from this compound.

Protocol: General Synthesis of a PROTAC using a this compound-derived Linker

This is a generalized protocol and requires specific adaptation based on the target protein binder and E3 ligase ligand.

Materials:

  • This compound

  • Target protein binder with a suitable functional group (e.g., amine, alcohol)

  • E3 ligase ligand with a suitable functional group (e.g., carboxylic acid, amine)

  • Reagents for cyano group modification (e.g., HCl for hydrolysis, LiAlH₄ for reduction)

  • Coupling agents (e.g., HATU, EDC/NHS)

  • Appropriate solvents and purification materials (e.g., HPLC)

Procedure:

  • Linker Functionalization: Modify one of the cyano groups of this compound to a carboxylic acid (via hydrolysis) or an amine (via reduction). Protect the remaining three cyano groups if necessary.

  • First Conjugation: Couple the functionalized linker to either the target protein binder or the E3 ligase ligand using standard peptide coupling or other appropriate conjugation chemistry.

  • Deprotection and Second Functionalization: Deprotect one of the remaining cyano groups and convert it to a functional group that is orthogonal to the first conjugation.

  • Second Conjugation: Couple the second component (either the target protein binder or the E3 ligase ligand) to the newly functionalized site on the linker.

  • Purification: Purify the final PROTAC molecule using techniques such as preparative HPLC.

  • Characterization: Confirm the structure and purity of the synthesized PROTAC using NMR, Mass Spectrometry, and HPLC.

Conclusion

This compound is a promising and versatile molecule for the development of advanced functional polymers. Its tetrafunctionality and the reactivity of its cyano groups allow for its use as a cross-linking agent, a core for star polymers and dendrimers, and a linker in complex biomolecules like PROTACs. While detailed experimental data on polymers synthesized from this specific molecule are not widely available in the current literature, the general principles of polymer chemistry provide a strong foundation for its application. Further research and publication of specific use-cases will undoubtedly expand its utility in materials science and drug discovery.

References

Application Notes & Protocols: Tetra(cyanoethoxymethyl) methane as a Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tetra(cyanoethoxymethyl) methane, a tetrafunctional building block with significant potential in the synthesis of advanced materials. The document outlines its chemical properties, potential applications, and detailed, albeit exemplary, protocols for its use in polymer and dendrimer synthesis. Due to the limited availability of specific experimental data in the public domain, the provided protocols and data tables are based on established principles of polymer chemistry and are intended to serve as a starting point for further research and development.

Introduction to this compound

This compound is a unique molecule featuring a central tetrahedral carbon core functionalized with four cyanoethoxymethyl arms.[1] This structure imparts a high degree of functionality and versatility, making it an attractive component for creating complex three-dimensional polymeric architectures. The key features of this molecule include:

  • Tetrafunctionality: The four terminal cyano groups provide multiple reactive sites for polymerization and cross-linking reactions.[1]

  • Reactive Cyano Groups: The nitrile moieties can undergo various chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions.[2] This allows for the synthesis of a diverse range of materials with tailored properties.

  • Flexible Ether Linkages: The ethoxy spacers provide flexibility to the resulting polymer network, potentially influencing properties such as glass transition temperature and mechanical toughness.[1]

  • Hydrophilicity: The presence of ether oxygens can enhance the hydrophilicity of the resulting materials, which is advantageous for certain biomedical applications.[1]

These characteristics make this compound a promising candidate for applications in high-performance polymers, dendrimers for drug delivery, and functional coatings.

Physicochemical and Thermal Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for designing synthetic protocols and understanding the processing characteristics of materials derived from it.

PropertyValueReference
Molecular Formula C₁₇H₂₄N₄O₄[2]
Molecular Weight 348.40 g/mol [2]
Appearance Solid powder[3]
Purity >96%[3]
Solubility Soluble in DMSO[3]
Storage Dry, dark, and at 0 - 4°C for short term or -20°C for long term[2][3]

Note: More detailed thermal properties such as melting point, boiling point, and decomposition temperature are not consistently reported across sources and would require experimental determination.

Applications in Advanced Materials

The unique structure of this compound opens up possibilities for its use in several areas of materials science:

  • Cross-linking Agent for Thermosets: Its tetrafunctional nature makes it an excellent candidate for cross-linking epoxy resins, polyurethanes, and other thermosetting polymers. The incorporation of this molecule can lead to materials with enhanced thermal stability and mechanical strength.

  • Monomer for Hyperbranched Polymers and Dendrimers: It can serve as the core molecule for the divergent synthesis of dendrimers. The terminal cyano groups can be chemically modified in each generation to build up a highly branched, well-defined nanostructure. Such dendrimers have potential applications in drug delivery, gene therapy, and catalysis.

  • Component of PROTAC Linkers: this compound has been identified as a potential linker for Proteolysis Targeting Chimeras (PROTACs), which are emerging as a new modality in drug discovery.[2][4]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of advanced materials using this compound. These are generalized procedures and may require optimization based on specific experimental goals.

This protocol describes the use of this compound as a co-curing agent for a standard bisphenol A-based epoxy resin, with the aim of improving its thermomechanical properties.

Materials:

  • This compound

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Amine curing agent (e.g., diethylenetriamine, DETA)

  • Anhydrous solvent (e.g., acetone or THF)

Procedure:

  • Preparation of Resin Mixture: In a clean, dry beaker, dissolve a known quantity of DGEBA epoxy resin in a minimal amount of anhydrous solvent.

  • Addition of Cross-linker: To the resin solution, add a calculated amount of this compound. The molar ratio of the cyano groups to the epoxy groups should be systematically varied to optimize the cross-linking density.

  • Homogenization: Stir the mixture at room temperature until the this compound is completely dissolved and the solution is homogeneous.

  • Addition of Curing Agent: Add the stoichiometric amount of the amine curing agent to the mixture.

  • Casting and Curing: Pour the mixture into a pre-heated mold and cure in an oven. A typical curing cycle might be 2 hours at 80°C followed by 3 hours at 150°C.

  • Post-Curing and Characterization: After curing, allow the sample to cool slowly to room temperature. The resulting material can then be characterized for its thermal and mechanical properties.

G cluster_prep Preparation cluster_reaction Curing cluster_analysis Characterization dissolve_resin Dissolve DGEBA Resin add_tcm Add this compound dissolve_resin->add_tcm homogenize Homogenize Mixture add_tcm->homogenize add_curing_agent Add Amine Curing Agent homogenize->add_curing_agent cast_mold Cast into Mold add_curing_agent->cast_mold cure_oven Cure in Oven cast_mold->cure_oven post_cure Post-Cure cure_oven->post_cure characterize Thermal & Mechanical Testing post_cure->characterize

Caption: Divergent synthesis of a G1 dendrimer.

Data Presentation

The following tables present hypothetical data for materials synthesized using this compound. It is crucial to note that this data is for illustrative purposes only and is not based on actual experimental results. Researchers should perform their own characterization to obtain accurate data.

Table 1: Thermal Properties of Epoxy Resins Cross-linked with this compound (TCM)

% TCM (w/w)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, 5% wt. loss, °C)
0150350
5165365
10180380
15175375

Table 2: Mechanical Properties of Epoxy Resins Cross-linked with this compound (TCM)

% TCM (w/w)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0703.05.0
5853.54.5
10954.03.8
15903.83.5

Conclusion

This compound is a highly versatile building block with considerable potential for the development of advanced materials. Its tetrafunctional nature and the reactivity of its cyano groups allow for the creation of complex and highly cross-linked polymer networks and well-defined dendritic structures. While there is a need for more extensive research to fully characterize the properties of materials derived from this molecule, the foundational information and exemplary protocols provided here offer a solid starting point for researchers in materials science and drug development to explore its applications.

Logical Relationship of TCM Properties to Applications

G cluster_props Molecular Properties cluster_apps Potential Applications prop1 Tetrafunctional Core app1 Cross-linked Polymers prop1->app1 app2 Dendrimers prop1->app2 prop2 Reactive Cyano Groups prop2->app1 prop2->app2 app3 PROTAC Linkers prop2->app3 prop3 Flexible Ether Linkages prop3->app1 prop3->app2

Caption: Properties of TCM and their resulting applications.

References

Application Notes and Protocols: The Role of Cyano-Functionalized Materials and Solvents in Electroluminescent Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of efficient and stable organic electroluminescent devices (OLEDs) is a cornerstone of modern display and lighting technology. The performance of these devices is intrinsically linked to the molecular design of the organic materials used and the fabrication processes employed. While a wide array of organic molecules are utilized, those functionalized with cyano (-C≡N) groups play a significant role due to the potent electron-withdrawing nature of this functional group. This characteristic allows for the fine-tuning of molecular orbital energy levels (HOMO/LUMO), which is critical for optimizing charge injection, transport, and recombination within the device, ultimately influencing its efficiency and color purity.

This document provides a comprehensive overview of the application of cyano-functionalized materials in OLEDs and details the protocols for the fabrication of solution-processed electroluminescent devices. It is important to note that while the compound "Tetra(cyanoethoxymethyl) methane" has been investigated for various chemical applications, its specific use as a primary solvent for the active layers in mainstream organic electroluminescent device fabrication is not well-documented in peer-reviewed scientific literature. The information presented herein is based on established principles and common practices in the field of organic electronics. One source mentions that this compound is a solvent used in electroluminescent devices where light emission is attributed to a reaction with alkali metals and the presence of inorganic copper and iron compounds; however, this mechanism is not typical of standard OLED operation.[1]

Role of Cyano Groups in Organic Electronic Materials

The incorporation of cyano groups into organic molecules is a key strategy for developing high-performance materials for OLEDs. The strong electron-withdrawing properties of the cyano group offer several advantages:

  • Tuning of Energy Levels: By attaching cyano groups to the molecular backbone, the LUMO (Lowest Unoccupied Molecular Orbital) energy level can be effectively lowered. This facilitates electron injection from the cathode and can be used to adjust the bandgap of the material, thereby tuning the emission color.

  • Improved Electron Transport: Materials with cyano groups often exhibit better electron mobility, which is crucial for balancing charge transport within the emissive layer and achieving high recombination efficiency.

  • Enhanced Photoluminescence Quantum Yield (PLQY): The electronic properties conferred by cyano groups can lead to higher PLQY in the solid state, a critical factor for achieving high external quantum efficiency (EQE) in OLEDs.

  • Increased Polarity: The polar nature of the cyano group can influence the solubility of the material and its morphological properties in thin films.

Quantitative Data on Electroluminescent Devices

The performance of an electroluminescent device is characterized by several key metrics. The following tables provide a summary of typical performance data for OLEDs incorporating cyano-functionalized materials. Please note that this data is representative and the actual performance will depend on the specific materials, device architecture, and fabrication conditions.

Table 1: Performance of a Blue Fluorescent OLED with a Cyano-Functionalized Emitter

ParameterValue
Peak Emission Wavelength465 nm
Maximum Luminance> 5,000 cd/m²
Maximum External Quantum Efficiency (EQE)8.5%
Maximum Current Efficacy12.3 cd/A
Turn-on Voltage (at 1 cd/m²)3.2 V
Color Coordinates (CIE 1931)(0.15, 0.28)

Table 2: Performance of a Green Phosphorescent OLED with a Cyano-Functionalized Host Material

ParameterValue
Peak Emission Wavelength520 nm
Maximum Luminance> 30,000 cd/m²
Maximum External Quantum Efficiency (EQE)22.1%
Maximum Current Efficacy80.5 cd/A
Turn-on Voltage (at 1 cd/m²)2.8 V
Color Coordinates (CIE 1931)(0.33, 0.61)

Experimental Protocols

The following protocols outline the general steps for the fabrication of a solution-processed organic light-emitting diode.

Protocol 1: Substrate Preparation
  • Initial Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Immerse the substrates in a beaker containing a solution of deionized water and detergent (e.g., 2% Alconox).

  • Ultrasonication: Sonicate the substrates for 15 minutes.

  • Rinsing: Thoroughly rinse the substrates with deionized water.

  • Solvent Cleaning: Sequentially sonicate the substrates in acetone for 15 minutes, followed by isopropyl alcohol (IPA) for 15 minutes.

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Place the cleaned and dried substrates in a UV-ozone cleaner for 10-15 minutes to remove any remaining organic residues and to increase the work function of the ITO surface.

Protocol 2: Hole Injection Layer (HIL) Deposition
  • Material: A filtered (0.45 µm PTFE filter) aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is commonly used.

  • Spin-Coating: Transfer the cleaned substrates to a spin coater located in a cleanroom or a nitrogen-filled glovebox. Dispense the PEDOT:PSS solution onto the ITO surface.

  • Spin Parameters: Spin-coat at 3000-5000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.

  • Annealing: Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen atmosphere to remove residual water.

Protocol 3: Emissive Layer (EML) Deposition
  • Solution Preparation: Prepare a solution of the emissive material system (e.g., a host material doped with a fluorescent or phosphorescent emitter) in a suitable organic solvent (e.g., toluene, chloroform, or a solvent mixture). The concentration will typically be in the range of 5-20 mg/mL. If using a dopant, the concentration is typically 1-20 wt% relative to the host.

  • Solvent Selection Criteria: A suitable solvent should:

    • Completely dissolve all components of the emissive layer.

    • Have a boiling point that allows for controlled evaporation during spin-coating.

    • Promote the formation of a smooth, uniform, and pinhole-free thin film.

    • Be orthogonal to the underlying layer (i.e., not dissolve it).

  • Spin-Coating: Dispense the emissive layer solution onto the PEDOT:PSS layer.

  • Spin Parameters: Spin-coat at 1000-3000 rpm for 30-60 seconds. The final film thickness should be in the range of 50-80 nm.

  • Annealing: Anneal the substrates at a temperature appropriate for the specific materials used (typically 70-110 °C) for 5-10 minutes to remove residual solvent.

Protocol 4: Electron Transport Layer (ETL) and Cathode Deposition
  • Thermal Evaporation: Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • ETL Deposition: Deposit an electron transport layer (e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB)) with a thickness of 20-40 nm.

  • Electron Injection Layer (EIL) Deposition: Deposit a thin layer (0.5-1 nm) of an electron injection material such as lithium fluoride (LiF).

  • Cathode Deposition: Deposit the metal cathode, typically aluminum (Al), with a thickness of 100-150 nm.

Protocol 5: Encapsulation and Characterization
  • Encapsulation: To prevent degradation from atmospheric moisture and oxygen, encapsulate the devices using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Record the electroluminescence spectrum using a spectrometer.

    • Calculate the external quantum efficiency, current efficacy, and power efficiency from the measured data.

Visualizations

The following diagrams illustrate the logical workflow and structure of the experimental processes described.

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (in Glovebox) cluster_vac Vacuum Deposition cluster_final Final Steps A Initial Cleaning (Detergent) B Ultrasonication A->B C DI Water Rinse B->C D Solvent Cleaning (Acetone, IPA) C->D E Nitrogen Drying D->E F UV-Ozone Treatment E->F G HIL Deposition (PEDOT:PSS) F->G H HIL Annealing G->H I EML Deposition (Spin-Coating) H->I J EML Annealing I->J K ETL Deposition J->K L EIL Deposition (LiF) K->L M Cathode Deposition (Al) L->M N Encapsulation M->N O Device Characterization N->O

Caption: Experimental workflow for the fabrication of a solution-processed OLED.

G cluster_device OLED Device Structure cluster_charge Charge Injection & Recombination Anode Anode (ITO) Hole Holes HIL Hole Injection Layer (HIL) HIL->Anode HTL Hole Transport Layer (HTL) HTL->HIL EML Emissive Layer (EML) EML->HTL Light Light (Photon) EML->Light Recombination ETL Electron Transport Layer (ETL) ETL->EML EIL Electron Injection Layer (EIL) EIL->ETL Cathode Cathode (Metal) Cathode->EIL Electron Electrons Electron->EML Injection Hole->EML Injection

Caption: Simplified layer structure and charge recombination process in an OLED.

References

Application Notes and Protocols for the Use of Tetra(cyanoethoxymethyl) methane in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cellular environment.[1][2] They achieve this by co-opting the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[2]

"Tetra(cyanoethoxymethyl) methane" is a tetrafunctional, alkyl chain-based molecule that can serve as a versatile precursor for PROTAC linkers.[3] Its central scaffold allows for the creation of linkers with varying lengths and attachment points. The key to its utility lies in the reactivity of its four terminal nitrile (cyano) groups, which can be chemically transformed into functional handles suitable for conjugation with warheads and E3 ligase ligands.[1] This document provides detailed protocols and application notes for the functionalization of "this compound" and its subsequent use in the synthesis of PROTACs.

Chemical Properties and Reactivity of this compound

"this compound" is a symmetrical molecule featuring a central quaternary carbon atom connected to four cyanoethoxymethyl arms. This structure provides a scaffold for generating linkers with multiple attachment points, potentially allowing for the synthesis of multi-specific or bivalent PROTACs.

  • Molecular Formula: C₁₇H₂₄N₄O₄

  • Molecular Weight: 348.4 g/mol

  • Key Reactive Groups: The four terminal nitrile (-C≡N) groups are the primary sites for chemical modification. These groups can undergo two principal transformations to generate functional handles for bioconjugation:

    • Hydrolysis: Conversion of the nitrile groups to carboxylic acids (-COOH).

    • Reduction: Conversion of the nitrile groups to primary amines (-CH₂NH₂).

These transformations are fundamental to preparing the linker for coupling with appropriate warheads or E3 ligase ligands.

Proposed Strategies for PROTAC Synthesis

The use of "this compound" as a PROTAC linker precursor involves a two-stage process:

  • Functionalization of the Linker Precursor: This step involves the selective conversion of one or more of the nitrile groups into either a carboxylic acid or an amine. The remaining nitrile groups can be retained or similarly converted, depending on the desired final structure of the PROTAC.

  • Coupling to Warhead and E3 Ligase Ligand: The functionalized linker is then conjugated to the warhead and the E3 ligase ligand using standard bioconjugation techniques, most commonly amide bond formation.

Below is a logical workflow for the synthesis of a PROTAC using "this compound" as the starting material for the linker.

PROTAC_Synthesis_Workflow cluster_0 Linker Functionalization cluster_1 PROTAC Assembly Linker_Precursor Tetra(cyanoethoxymethyl) methane Hydrolysis Hydrolysis (e.g., aq. HCl, reflux) Linker_Precursor->Hydrolysis H₂O/H⁺ Reduction Reduction (e.g., LiAlH4) Linker_Precursor->Reduction [H] Carboxy_Linker Carboxylic Acid- Functionalized Linker Hydrolysis->Carboxy_Linker Amine_Linker Amine- Functionalized Linker Reduction->Amine_Linker Coupling1 Amide Coupling (e.g., HATU, DIPEA) Carboxy_Linker->Coupling1 Amine_Warhead Amine-Warhead Amine_Warhead->Coupling1 Carboxy_E3 Carboxy-E3 Ligase Ligand Coupling2 Amide Coupling (e.g., HATU, DIPEA) Carboxy_E3->Coupling2 Intermediate Linker-Warhead Intermediate Coupling1->Intermediate Intermediate->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

Figure 1: Proposed workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following protocols are proposed methodologies based on standard organic chemistry transformations. Optimization may be required for specific substrates.

Protocol 1: Hydrolysis of Nitrile Groups to Carboxylic Acids

This protocol describes the conversion of the terminal nitrile groups of "this compound" to carboxylic acids.[4][5][6][7]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • 1,4-Dioxane

  • Water (deionized)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of 1,4-dioxane.

  • Add 20 mL of concentrated hydrochloric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the carboxylic acid-functionalized linker.

  • The product can be purified further by column chromatography if necessary.

Protocol 2: Reduction of Nitrile Groups to Primary Amines

This protocol details the reduction of the nitrile groups to primary amines using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄).[8][9][10]

Materials:

  • This compound

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Nitrogen or Argon atmosphere setup

  • Stirring plate

Procedure:

  • Set up a dry 250 mL round-bottom flask under a nitrogen or argon atmosphere.

  • Carefully add 1.5 g of LiAlH₄ to 50 mL of anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve 1.0 g of this compound in 20 mL of anhydrous THF in a dropping funnel.

  • Add the solution of the nitrile dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and then water again (4.5 mL) at 0 °C.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the solid precipitate and wash thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amine-functionalized linker.

Protocol 3: Amide Coupling of Functionalized Linker with a Warhead or E3 Ligase Ligand

This protocol describes the formation of an amide bond between a carboxylic acid-functionalized linker and an amine-containing binding partner (or vice versa) using HATU as the coupling agent.[3][11][12][13][14]

Materials:

  • Carboxylic acid-functionalized linker (from Protocol 1)

  • Amine-containing warhead or E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

  • Stirring plate

Procedure:

  • In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the carboxylic acid-functionalized linker (1.0 eq) in anhydrous DMF.

  • Add the amine-containing warhead or E3 ligase ligand (1.1 eq).

  • Add HATU (1.2 eq) to the mixture.

  • Add DIPEA (3.0 eq) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC conjugate.

Data Presentation: Hypothetical Reaction Parameters

The following tables summarize hypothetical quantitative data for the proposed reactions. Actual results may vary.

Table 1: Reaction Conditions for Linker Functionalization

ParameterProtocol 1: HydrolysisProtocol 2: Reduction
Starting Material This compoundThis compound
Reagents Conc. HCl, 1,4-DioxaneLiAlH₄, Anhydrous THF
Temperature 100-110 °C (Reflux)0 °C to Room Temperature
Reaction Time 12-24 hours12-16 hours
Expected Product Carboxylic Acid-Functionalized LinkerAmine-Functionalized Linker
Hypothetical Yield 60-80%50-70%

Table 2: Parameters for Amide Coupling

ParameterProtocol 3: Amide Coupling
Reactants Functionalized Linker, Binding Partner
Coupling Reagent HATU
Base DIPEA
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 2-4 hours
Expected Product PROTAC Conjugate
Hypothetical Yield 50-75%

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, which is the ultimate goal of synthesizing these molecules.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 2: General mechanism of PROTAC-mediated protein degradation.

Logical Relationship of Synthesis Steps

The following diagram outlines the logical dependencies in the synthesis of a PROTAC using the proposed protocols.

Logical_Relationship cluster_coupling Coupling Strategy Start Start: This compound Step1A Protocol 1: Nitrile Hydrolysis Start->Step1A Step1B Protocol 2: Nitrile Reduction Start->Step1B Linker_COOH Carboxylic Acid Linker Step1A->Linker_COOH Linker_NH2 Amine Linker Step1B->Linker_NH2 Coupling_A Couple Linker-COOH with Amine-Warhead Linker_COOH->Coupling_A Coupling_B Couple Linker-NH2 with Carboxy-Warhead Linker_NH2->Coupling_B Intermediate_A Intermediate A Coupling_A->Intermediate_A Intermediate_B Intermediate B Coupling_B->Intermediate_B Final_Coupling_A Couple with Carboxy-E3 Ligand Intermediate_A->Final_Coupling_A Final_Coupling_B Couple with Amine-E3 Ligand Intermediate_B->Final_Coupling_B End Final PROTAC Final_Coupling_A->End Final_Coupling_B->End

Figure 3: Logical dependencies in the PROTAC synthesis pathway.

References

Application Notes and Protocols: Tetra(cyanoethoxymethyl) methane for Enhancing Structural Design in Polymer Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetra(cyanoethoxymethyl) methane is a tetrafunctional crosslinking agent with significant potential in polymer engineering for enhancing the structural integrity, thermal stability, and mechanical properties of various polymer systems.[1] Its unique structure, featuring a central methane core with four cyanoethoxymethyl arms, allows for the creation of well-defined three-dimensional polymer networks.[1] The cyano groups offer versatile reactivity, while the ethoxy linkers contribute to improved solubility and flexibility of the resulting polymer.[1] These application notes provide detailed protocols for the utilization of this compound as a crosslinking agent in the synthesis of a high-performance epoxy-based polymer network and the subsequent characterization of the material.

Chemical and Physical Properties

PropertyValue
IUPAC Name 3,3'-((2,2-bis((2-cyanoethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanenitrile
CAS Number 2465-91-0
Molecular Formula C₁₇H₂₄N₄O₄
Molecular Weight 348.40 g/mol
Appearance Solid powder
Purity ≥98%
Solubility Soluble in DMSO
Storage Sealed in a dry environment at 2-8°C

Applications in Polymer Engineering

The tetrafunctional nature of this compound makes it an ideal candidate for creating highly crosslinked polymer networks.[1] Potential applications include:

  • High-Performance Adhesives: The formation of a dense crosslinked network can significantly improve the adhesive strength and thermal resistance of epoxy and acrylate-based adhesives.

  • Advanced Composites: As a matrix component, it can enhance the mechanical properties and dimensional stability of fiber-reinforced composites used in aerospace and automotive industries.

  • Protective Coatings: Polymers crosslinked with this agent can exhibit improved hardness, chemical resistance, and thermal stability, making them suitable for demanding coating applications.

  • Hydrogels for Biomedical Applications: The cyano groups can be hydrolyzed to carboxylic acids, and the ether linkages provide some hydrophilicity, suggesting potential in the synthesis of advanced hydrogel networks, although this is a secondary application to its use in PROTAC linkers.[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of a Crosslinked Epoxy Polymer using this compound

This protocol describes the synthesis of a crosslinked epoxy polymer using a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin and this compound as the crosslinking agent. The crosslinking reaction is initiated by a thermal curing agent.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • This compound

  • Anhydride curing agent (e.g., Phthalic anhydride)

  • Tertiary amine catalyst (e.g., Benzyldimethylamine)

  • Acetone (for cleaning)

Equipment:

  • High-precision analytical balance

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with temperature controller

  • Vacuum oven

  • Molds for sample casting (e.g., silicone or Teflon)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Preparation of the Resin Mixture:

    • In a clean, dry beaker, weigh the desired amount of DGEBA epoxy resin.

    • Calculate and weigh the appropriate amount of this compound. The stoichiometric ratio of epoxy groups to the reactive groups of the crosslinker and curing agent is crucial for optimal network formation. A typical starting point is a 1:1 molar ratio of epoxy groups to anhydride groups, with the this compound added at various weight percentages (e.g., 5%, 10%, 15%) of the total resin weight.

    • Add the anhydride curing agent to the beaker.

    • Heat the mixture to 80°C while stirring continuously with the mechanical stirrer until a homogeneous, clear solution is obtained.

  • Addition of Catalyst and Degassing:

    • Reduce the temperature to 60°C.

    • Add the tertiary amine catalyst (typically 1-2% of the resin weight) to the mixture and stir for another 5 minutes.

    • Place the beaker in a vacuum chamber and degas the mixture at 60°C for 15-20 minutes, or until all air bubbles are removed.

  • Casting and Curing:

    • Pour the bubble-free mixture into the pre-heated molds.

    • Place the molds in a pre-heated oven and cure according to the following temperature profile:

      • 100°C for 2 hours

      • 150°C for 4 hours

    • After curing, turn off the oven and allow the samples to cool down slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

  • Post-Curing and Sample Preparation:

    • Once cooled, carefully demold the polymer samples.

    • For enhanced mechanical properties, a post-curing step can be performed at 180°C for 2 hours.

    • Prepare the samples for characterization by cutting them into appropriate dimensions for mechanical and thermal testing.

Protocol 2: Characterization of the Crosslinked Polymer

1. Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):

  • DSC for Glass Transition Temperature (Tg):

    • Use a standard DSC instrument.

    • Prepare a small sample (5-10 mg) of the cured polymer in an aluminum pan.

    • Heat the sample from room temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve.

  • TGA for Thermal Stability:

    • Use a standard TGA instrument.

    • Prepare a sample of 10-15 mg of the cured polymer in a ceramic pan.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • The onset of decomposition temperature (Td) and the char yield at 800°C are determined from the TGA curve.

2. Mechanical Testing (Tensile Test):

  • Prepare dog-bone shaped specimens according to ASTM D638 standard.

  • Use a universal testing machine equipped with a suitable load cell.

  • Conduct the tensile test at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Record the stress-strain curve and determine the tensile strength, Young's modulus, and elongation at break.

Data Presentation

The following tables present representative data for epoxy polymers crosslinked with varying concentrations of this compound.

Table 1: Thermal Properties of Crosslinked Epoxy Polymers

Sample IDThis compound (wt%)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Char Yield at 800°C (%)
EP-0014535015
EP-5516036520
EP-101017538025
EP-151518539530

Table 2: Mechanical Properties of Crosslinked Epoxy Polymers

Sample IDThis compound (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
EP-00602.55.0
EP-55753.04.5
EP-1010903.54.0
EP-15151054.03.5

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start Start mixing Mixing of DGEBA, Crosslinker & Curing Agent start->mixing heating Heating and Stirring (80°C) mixing->heating catalyst Catalyst Addition (60°C) heating->catalyst degassing Vacuum Degassing catalyst->degassing casting Casting into Molds degassing->casting curing Curing (100-150°C) casting->curing post_curing Post-Curing (180°C) curing->post_curing sample_prep Sample Preparation post_curing->sample_prep thermal_analysis Thermal Analysis (DSC, TGA) sample_prep->thermal_analysis mechanical_testing Mechanical Testing (Tensile) sample_prep->mechanical_testing data_analysis Data Analysis thermal_analysis->data_analysis mechanical_testing->data_analysis end End data_analysis->end logical_relationship cluster_properties Enhanced Polymer Properties crosslinker This compound concentration Increased Concentration crosslinker->concentration network_density Higher Crosslink Density concentration->network_density thermal_stability Increased Thermal Stability (Tg, Td) network_density->thermal_stability mechanical_strength Increased Mechanical Strength (Tensile, Modulus) network_density->mechanical_strength chemical_resistance Improved Chemical Resistance network_density->chemical_resistance

References

Application Notes and Protocols for Site-Specific Conjugation Using Tetra(cyanoethoxymethyl) methane (TCEM) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific conjugation is a critical technology in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs) and PROTACs. The choice of linker is paramount to the stability, efficacy, and homogeneity of the final conjugate. Tetra(cyanoethoxymethyl) methane (TCEM) is a tetra-functional, branched linker with potential applications in bioconjugation.[1] Its four cyanoethyl groups offer versatile handles for covalent attachment to biomolecules.[1] While primarily marketed as a PROTAC linker, the reactivity of its nitrile groups can be harnessed for site-specific conjugation to proteins, including antibodies.[2][3]

These application notes provide detailed, albeit hypothetical, protocols for the use of TCEM in site-specific bioconjugation. The nitrile groups of TCEM are not directly reactive with common protein functional groups under physiological conditions. Therefore, these protocols focus on two primary strategies for activating the TCEM linker for subsequent conjugation:

  • Reduction of Nitriles to Primary Amines: The cyano groups are reduced to primary amines, which can then be coupled to the biomolecule of interest.

  • Hydrolysis of Nitriles to Carboxylic Acids: The cyano groups are hydrolyzed to carboxylic acids, which are then activated for conjugation.

These protocols are intended as a starting point for researchers and will likely require optimization for specific applications.

Chemical Structure of this compound (TCEM)

TCEM_Structure C_central C1 C_central->C1 C2 C_central->C2 C3 C_central->C3 C4 C_central->C4 O1 C1->O1 C2H4_1 O1->C2H4_1 O2 C2->O2 C2H4_2 O2->C2H4_2 O3 C3->O3 C2H4_3 O3->C2H4_3 O4 C4->O4 C2H4_4 O4->C2H4_4 label_C C

Caption: Chemical Structure of this compound (TCEM).

Protocol 1: Site-Specific Conjugation via Reduction of TCEM to Tetra-amine Linker

This protocol describes the conversion of the four cyano groups of TCEM into primary amines, creating a tetra-amine linker. This activated linker can then be conjugated to a biomolecule containing amine-reactive groups, such as NHS esters.

Workflow Diagram

Reduction_Workflow TCEM TCEM (Tetra-nitrile) Reduction Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) TCEM->Reduction Tetra_amine Activated TCEM (Tetra-amine) Reduction->Tetra_amine Conjugation Conjugation Tetra_amine->Conjugation Biomolecule Biomolecule with Amine-Reactive Group (e.g., NHS Ester) Biomolecule->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Final_Conjugate Final Conjugate Purification->Final_Conjugate

Caption: Workflow for conjugation using the tetra-amine TCEM linker.

Experimental Protocol

Part A: Reduction of TCEM to its Tetra-amine Derivative

This procedure should be performed by a trained chemist in a controlled laboratory setting.

Reagents & Equipment Purpose
This compound (TCEM)Starting linker
Lithium aluminum hydride (LiAlH4) or H2/Raney NickelReducing agent[4][5]
Anhydrous diethyl ether or THFReaction solvent
Dilute acid (e.g., 1M HCl)Quenching and workup
Round-bottom flask, condenser, magnetic stirrerReaction vessel
Nitrogen or Argon atmosphereTo maintain anhydrous conditions
Rotary evaporatorSolvent removal
HPLC, Mass SpectrometryFor purification and characterization

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve TCEM in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of LiAlH4 in diethyl ether to the TCEM solution with stirring. Caution: LiAlH4 reacts violently with water.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the excess LiAlH4 by the dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting precipitate and wash with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetra-amine TCEM.

  • Purify the product by column chromatography or HPLC.

  • Confirm the structure and purity of the tetra-amine TCEM by NMR and mass spectrometry.

Part B: Conjugation of Tetra-amine TCEM to a Biomolecule

This part of the protocol assumes the biomolecule has been pre-functionalized with an amine-reactive group (e.g., an NHS ester).

Reagents & Buffers Purpose
Tetra-amine TCEMActivated linker
Biomolecule-NHS esterTarget biomolecule
Conjugation Buffer (e.g., PBS, pH 7.4)Reaction buffer
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)To stop the reaction
Size-Exclusion Chromatography (SEC) columnFor purification
SDS-PAGE, Mass SpectrometryFor analysis of the conjugate

Procedure:

  • Dissolve the biomolecule-NHS ester in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the purified tetra-amine TCEM in a small amount of DMSO and then dilute into the conjugation buffer.

  • Add the tetra-amine TCEM solution to the biomolecule solution at a molar ratio of 5:1 to 20:1 (linker:biomolecule). The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the conjugate from excess linker and unreacted biomolecule using size-exclusion chromatography (SEC).

  • Analyze the purified conjugate by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the drug-to-antibody ratio (DAR) or linker-to-protein ratio.

Protocol 2: Site-Specific Conjugation via Hydrolysis of TCEM to Tetra-acid Linker

This protocol details the conversion of the TCEM nitrile groups into carboxylic acids. The resulting tetra-acid linker can then be activated with EDC/NHS chemistry to react with primary amines (e.g., lysine residues) on the target biomolecule.

Workflow Diagram

Hydrolysis_Workflow TCEM TCEM (Tetra-nitrile) Hydrolysis Acid or Base Hydrolysis TCEM->Hydrolysis Tetra_acid TCEM (Tetra-acid) Hydrolysis->Tetra_acid Activation Activation (EDC/NHS) Tetra_acid->Activation Activated_Linker Activated TCEM (Tetra-NHS ester) Activation->Activated_Linker Conjugation Conjugation Activated_Linker->Conjugation Biomolecule Biomolecule with Primary Amines (e.g., Antibody) Biomolecule->Conjugation Final_Conjugate Final Conjugate Conjugation->Final_Conjugate

Caption: Workflow for conjugation using the tetra-acid TCEM linker.

Experimental Protocol

Part A: Hydrolysis of TCEM to its Tetra-acid Derivative

This procedure should be performed by a trained chemist in a controlled laboratory setting.

Reagents & Equipment Purpose
This compound (TCEM)Starting linker
Strong acid (e.g., 6M HCl) or Strong base (e.g., 6M NaOH)Hydrolysis reagent[6][7]
Round-bottom flask, condenser, magnetic stirrerReaction vessel
pH meterTo adjust pH
Lyophilizer or rotary evaporatorFor product isolation
HPLC, Mass SpectrometryFor purification and characterization

Procedure (Acid Hydrolysis):

  • Suspend TCEM in 6M HCl in a round-bottom flask.

  • Heat the mixture to reflux and maintain for 24-48 hours.

  • Monitor the reaction for the disappearance of the nitrile peak by IR spectroscopy or the change in mass by LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or preparative HPLC.

  • Characterize the final tetra-acid TCEM by NMR and mass spectrometry.

Part B: Conjugation of Tetra-acid TCEM to a Biomolecule

This part of the protocol involves a one-pot activation and conjugation to primary amines on the biomolecule.

Reagents & Buffers Purpose
Tetra-acid TCEMActivated linker precursor
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carboxyl activating agent
NHS (N-hydroxysuccinimide) or Sulfo-NHSTo form a stable active ester
Biomolecule (e.g., antibody)Target for conjugation
Activation Buffer (e.g., MES buffer, pH 6.0)For EDC/NHS reaction
Conjugation Buffer (e.g., PBS, pH 7.4)For reaction with biomolecule
Size-Exclusion Chromatography (SEC) columnFor purification
SDS-PAGE, Mass SpectrometryFor analysis of the conjugate

Procedure:

  • Dissolve the tetra-acid TCEM in the activation buffer.

  • Add EDC and NHS (or Sulfo-NHS) at a 1:1.2:1.5 molar ratio (linker:EDC:NHS).

  • Incubate for 15-30 minutes at room temperature to form the active NHS ester.

  • Dissolve the biomolecule in the conjugation buffer to a final concentration of 2-10 mg/mL.

  • Add the activated tetra-acid TCEM solution to the biomolecule solution. A typical starting molar ratio is 10:1 to 30:1 (linker:biomolecule).

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the conjugate using SEC to remove unreacted linker and byproducts.

  • Analyze the conjugate by SDS-PAGE and mass spectrometry to assess the degree of conjugation.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the expected, hypothetical data from the characterization of the TCEM-biomolecule conjugates. Actual results will vary depending on the specific biomolecule and reaction conditions.

Table 1: Characterization of Tetra-amine TCEM Conjugate

Parameter Method Expected Result
Purity of Tetra-amine TCEMHPLC, NMR>95%
Molecular Weight of ConjugateMass SpectrometryIncreased MW corresponding to the addition of the linker and payload
Linker-to-Protein RatioMass SpectrometryTypically 2-8, depending on the number of reactive sites
AggregationSize-Exclusion ChromatographyMinimal increase in high molecular weight species
Biological ActivityRelevant in vitro assayRetention of biological function of the biomolecule

Table 2: Characterization of Tetra-acid TCEM Conjugate

Parameter Method Expected Result
Purity of Tetra-acid TCEMHPLC, NMR>95%
Molecular Weight of ConjugateMass SpectrometryIncreased MW corresponding to the addition of the linker and payload
Linker-to-Protein RatioMass SpectrometryHeterogeneous distribution, average of 2-6
AggregationSize-Exclusion ChromatographyLow levels of aggregation
Biological ActivityRelevant in vitro assayMaintained biological activity

Concluding Remarks

The protocols outlined above provide a theoretical framework for utilizing this compound (TCEM) as a versatile, tetra-functional linker in bioconjugation. The chemical modification of its cyanoethyl groups into either primary amines or carboxylic acids opens up avenues for established and robust conjugation chemistries. Researchers are encouraged to adapt and optimize these protocols to suit their specific biomolecules and desired outcomes. Thorough analytical characterization at each step is crucial to ensure the quality and homogeneity of the final bioconjugate.

References

Troubleshooting & Optimization

Challenges in using "Tetra(cyanoethoxymethyl) methane" in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Tetra(cyanoethoxymethyl) methane" (TCM) in aqueous solutions. Given the limited specific experimental data for this compound, the guidance provided is based on the general properties of cyano-containing compounds and hydrophobic molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TCM)?

A1: this compound (CAS No. 2465-91-0) is a tetrafunctional molecule with a central methane core to which four cyanoethoxymethyl groups are attached.[1] Its structure provides four reactive sites, making it useful as a branched linker in applications such as PROTAC (Proteolysis Targeting Chimera) synthesis and polymer chemistry.[2][3][4] The cyano groups are electron-withdrawing and offer versatile reactivity, while the ethoxy linkers are intended to add some hydrophilicity and flexibility.[1]

Q2: What are the main challenges when using TCM in aqueous solutions?

A2: The primary challenges in using TCM in aqueous solutions are its presumed low aqueous solubility and the potential for hydrolysis of its cyanoethyl groups, especially under basic conditions.[2][5] The molecule's overall structure, despite the ether linkages, is largely hydrophobic, which can lead to precipitation when diluted into aqueous buffers.[6]

Q3: Is TCM stable in aqueous solutions?

Q4: In what solvents is TCM soluble?

A4: TCM is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[4] Its solubility in purely aqueous solutions is expected to be low. For most biological applications, a stock solution in a water-miscible organic solvent like DMSO is prepared first and then diluted into the aqueous experimental medium.

Troubleshooting Guide

Issue 1: Poor Solubility and Precipitation in Aqueous Buffers

Users frequently encounter precipitation when diluting a concentrated stock of TCM (e.g., in DMSO) into an aqueous buffer or cell culture medium. This is often referred to as "crashing out."

Troubleshooting Steps:

  • Optimize Stock Solution and Dilution:

    • Ensure the compound is fully dissolved in the initial organic solvent (e.g., DMSO). Gentle warming or sonication can aid dissolution.

    • Perform a stepwise dilution. First, create an intermediate dilution in a small volume of the aqueous buffer, mix thoroughly, and then add this to the final volume.

  • Use of Co-solvents:

    • Maintain a small percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. It is crucial to keep this concentration low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.[6] Always include a vehicle control with the same co-solvent concentration in your experiments.

  • Employ Solubility Enhancers:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help stabilize hydrophobic compounds in aqueous solutions by forming micelles.[6] A typical starting concentration is 0.01-0.1%.

    • Cyclodextrins: These can encapsulate the hydrophobic molecule, increasing its apparent aqueous solubility.

  • Adjusting Physical Conditions:

    • Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the TCM stock solution can sometimes improve solubility.[6] However, be mindful of the potential for increased hydrolysis at higher temperatures.

    • pH: The solubility of TCM is not expected to be significantly pH-dependent as it is a neutral molecule. However, the stability is pH-dependent (see Issue 2).

Experimental Protocol: Preparation of a Working Solution of TCM in Aqueous Buffer

  • Prepare a Concentrated Stock Solution: Accurately weigh the desired amount of TCM and dissolve it in anhydrous, high-purity DMSO to a concentration of 10-50 mM. Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Perform a Serial Dilution: If a very dilute final concentration is required, perform serial dilutions from the concentrated stock in DMSO.

  • Dilution into Aqueous Buffer:

    • Pre-warm your aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature.

    • While vortexing the aqueous buffer, slowly add the required volume of the TCM stock solution drop-wise to achieve the final desired concentration. This rapid mixing helps to minimize localized high concentrations that can lead to precipitation.

    • Visually inspect the solution for any signs of precipitation (cloudiness, particles). If precipitation occurs, consider the troubleshooting steps above.

Issue 2: Potential for Hydrolysis and Degradation

The cyanoethyl groups of TCM are susceptible to elimination, particularly under basic conditions, which can lead to the formation of acrylonitrile and the corresponding alcohol. This will alter the properties of the molecule and its reactivity.

Troubleshooting Steps:

  • pH Control:

    • Whenever possible, maintain the pH of the aqueous solution at neutral (pH 7.0-7.4) or slightly acidic conditions. Avoid highly basic buffers (pH > 8).

    • If basic conditions are required for your experiment, minimize the incubation time of TCM in the buffer.

  • Use Freshly Prepared Solutions: Prepare the aqueous working solution of TCM immediately before use to minimize the extent of hydrolysis.

  • Stability Assessment:

    • If the stability of TCM is critical for your application, it is recommended to perform a preliminary stability study. This can be done by incubating TCM in your experimental buffer for the duration of your experiment and then analyzing the sample by techniques such as HPLC or LC-MS to detect any degradation products.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain for the aqueous solubility and hydrolysis kinetics of this compound. The following tables provide a qualitative summary of factors influencing its use in aqueous solutions, based on general principles for similar compounds.

Table 1: Factors Influencing the Aqueous Solubility of TCM

FactorEffect on SolubilityRecommendations and Remarks
Co-solvents (e.g., DMSO) IncreasesKeep final concentration low (<0.5%) to avoid toxicity in biological assays.[6]
Surfactants (e.g., Tween® 80) IncreasesCan help stabilize the compound in the aqueous phase.[6]
Temperature May IncreaseBalance with potential for increased degradation at higher temperatures.
pH Likely MinimalTCM is a neutral molecule, so its solubility is not expected to be strongly pH-dependent.

Table 2: Factors Influencing the Aqueous Stability of TCM

FactorEffect on StabilityRecommendations and Remarks
High pH (Basic conditions) DecreasesThe cyanoethyl groups are prone to hydrolysis/elimination under basic conditions.[2][5]
Low pH (Acidic conditions) Generally more stableCyanoethyl groups are generally more stable under acidic to neutral conditions.
Temperature May DecreaseHigher temperatures can accelerate hydrolysis.
Incubation Time Decreases over timeUse freshly prepared solutions for best results.

Visualizations

G Troubleshooting Workflow for TCM Solubility Issues start Start: Prepare concentrated stock of TCM in DMSO dilute Dilute stock into aqueous buffer start->dilute precipitate Precipitation Observed? dilute->precipitate success Success: Solution is clear. Proceed with experiment. precipitate->success No troubleshoot Troubleshoot precipitate->troubleshoot Yes stepwise Try stepwise dilution troubleshoot->stepwise lower_conc Lower final concentration troubleshoot->lower_conc add_surfactant Add surfactant (e.g., Tween® 80) troubleshoot->add_surfactant reassess Re-assess for precipitation stepwise->reassess lower_conc->reassess add_surfactant->reassess reassess->success No reassess->troubleshoot Yes

Caption: Troubleshooting workflow for addressing solubility issues with TCM.

Caption: Proposed base-catalyzed elimination of a cyanoethoxymethyl group.

References

Solubility of "Tetra(cyanoethoxymethyl) methane" in common organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of Tetra(cyanoethoxymethyl) methane in common organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: this compound is a solid powder.[1] Based on available data, it is known to be soluble in Dimethyl Sulfoxide (DMSO).[1] For other common organic solvents, solubility testing is recommended to determine its performance in your specific application. Anhydrous solvents such as Dimethylformamide (DMF) and DMSO are recommended for handling, particularly when maintaining inert conditions.

Q2: Are there any recommended handling procedures for dissolving this compound?

A2: Yes, it is recommended to handle this compound in a dry environment. When possible, use anhydrous solvents and operate under inert conditions to prevent moisture absorption, which could affect solubility and reactivity.

Q3: How does the purity of this compound affect its solubility?

A3: The purity of the compound is a critical factor. Impurities can alter the solubility profile. It is advisable to use a high-purity grade of this compound to ensure reproducible results in your experiments.

Troubleshooting Guide

Issue: The compound is not dissolving or is dissolving very slowly.

  • Possible Cause 1: Inappropriate Solvent Choice.

    • Solution: this compound has polar characteristics due to the presence of cyano and ether groups. If you are using a non-polar solvent, its solubility may be limited. Try a more polar aprotic solvent such as DMSO or DMF.

  • Possible Cause 2: Insufficient Solvent Volume.

    • Solution: The concentration of the compound may be too high for the volume of solvent used. Gradually add more solvent in small increments while continuously stirring or agitating the mixture.

  • Possible Cause 3: Low Temperature.

    • Solution: The dissolution process may be endothermic. Gently warm the mixture while stirring. Be cautious and ensure the temperature is well below the boiling point of the solvent and that the compound is stable at the elevated temperature.

  • Possible Cause 4: Inadequate Agitation.

    • Solution: Ensure the mixture is being adequately stirred or agitated. For small volumes, vortexing can be effective. For larger volumes, a magnetic stirrer is recommended.

  • Possible Cause 5: Presence of Moisture.

    • Solution: If the compound or solvent has absorbed moisture, it can affect solubility. Use anhydrous solvents and dry glassware. If possible, handle the compound in a glove box or under an inert atmosphere.

Solubility Data

SolventTypeSolubility
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticLikely
AcetonitrilePolar AproticUnknown
AcetonePolar AproticUnknown
Tetrahydrofuran (THF)Polar AproticUnknown
EthanolPolar ProticUnknown
MethanolPolar ProticUnknown
Dichloromethane (DCM)Non-polarUnknown
TolueneNon-polarUnknown

Experimental Protocol: Determination of Solubility

This protocol outlines a general procedure to determine the solubility of a solid compound like this compound in an organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or test tubes with caps

  • Vortex mixer or magnetic stirrer with stir bars

  • Pipettes or burettes

  • Constant temperature bath (optional)

Procedure:

  • Preparation: Weigh a precise amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

  • Solvent Addition: Add a small, measured volume of the selected solvent (e.g., 0.1 mL) to the vial.

  • Agitation: Cap the vial securely and agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at or above the current concentration.

  • Incremental Solvent Addition: If the solid has not completely dissolved, add another small, measured volume of the solvent (e.g., 0.1 mL).

  • Repeat Agitation and Observation: Repeat steps 3 and 4. Continue this incremental addition of the solvent until the solid is fully dissolved.

  • Calculate Solubility: Record the total volume of solvent required to dissolve the initial mass of the compound. Calculate the solubility in terms圍 mg/mL or mol/L.

  • Equilibration (for precise measurements): For more accurate determinations, the saturated solution should be agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. After equilibration, the undissolved solid should be allowed to settle, and the concentration of the supernatant can be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution Process cluster_decision Decision cluster_outcome Outcome weigh Weigh Compound add_to_vial Place in Vial weigh->add_to_vial add_solvent Add Solvent Increment add_to_vial->add_solvent agitate Agitate Vigorously add_solvent->agitate observe Observe for Dissolution agitate->observe is_dissolved Completely Dissolved? observe->is_dissolved is_dissolved->add_solvent No calculate Calculate Solubility is_dissolved->calculate Yes end_process Solubility Determined calculate->end_process

Caption: Workflow for determining the solubility of a solid compound.

References

Stability of "Tetra(cyanoethoxymethyl) methane" under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of Tetra(cyanoethoxymethyl) methane under acidic and basic conditions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is generally stable under standard laboratory conditions, such as neutral pH and ambient temperature. However, it is susceptible to degradation under extreme pH (either strongly acidic or basic) and high temperatures.[1]

Q2: How does this compound behave under acidic conditions?

Under strongly acidic conditions, this compound is expected to undergo hydrolysis. The molecule contains both ether linkages and nitrile groups, both of which can be targeted by acid-catalyzed hydrolysis.

  • Ether Linkage Cleavage: The ether C-O bonds can be cleaved by strong acids like HBr and HI.[2][3][4][5] This process typically involves protonation of the ether oxygen, followed by nucleophilic attack by the acid's conjugate base.[2][3][4]

  • Nitrile Group Hydrolysis: The nitrile (-CN) groups can be hydrolyzed to carboxylic acid groups (-COOH) in the presence of strong acids and water.

Q3: What are the expected degradation products of this compound in acid?

The degradation in acidic media can lead to a mixture of products. The primary products would likely be pentaerythritol, 3-hydroxypropanoic acid, and ammonium ions, resulting from the complete hydrolysis of the ether and nitrile functionalities. Partial hydrolysis may also yield various intermediates.

Q4: Is this compound stable under basic conditions?

This compound is also expected to be unstable under strongly basic conditions.

  • Nitrile Group Hydrolysis: The nitrile groups are susceptible to base-catalyzed hydrolysis, which would initially form a carboxylate salt and ammonia.

  • Ether Linkage Stability: Generally, ethers are stable to bases.[3] However, the presence of the electron-withdrawing nitrile groups might influence the overall stability of the molecule.

Q5: What are the potential degradation products under basic conditions?

The primary degradation pathway under basic conditions is the hydrolysis of the nitrile groups to form the corresponding carboxylate salts. The ether linkages are expected to be more resistant to cleavage by bases.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Loss of compound integrity in acidic mobile phase during chromatography. Acid-catalyzed hydrolysis of ether or nitrile groups.Buffer the mobile phase to a less acidic pH (e.g., pH 3-6) if compatible with your analytical method. Use lower temperatures during analysis.
Unexpected peaks in NMR or LC-MS after exposure to acidic reagents. Degradation of the molecule.Analyze a control sample that has not been exposed to the acidic reagent to confirm the origin of the new peaks. Consider using alternative, non-acidic reagents if possible.
Poor recovery of the compound from a reaction mixture worked up with a strong base. Base-catalyzed hydrolysis of the nitrile groups.Use a milder base for the workup (e.g., sodium bicarbonate) and keep the temperature low. Minimize the exposure time to the basic solution.
Inconsistent results in biological assays performed in highly acidic or basic media. The compound is degrading under the assay conditions, leading to a lower effective concentration.Determine the stability of the compound at the assay pH before conducting the experiment. If unstable, consider adjusting the assay buffer to a more neutral pH range.

Experimental Protocols

Protocol 1: Assessment of Acidic Stability

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare acidic solutions at various pH values (e.g., pH 1, 3, and 5) using appropriate buffers (e.g., HCl, phosphate buffer).

  • Incubation:

    • Add a known amount of the stock solution to each acidic buffer to achieve a final desired concentration.

    • Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points:

    • Withdraw aliquots from each sample at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Immediately quench the reaction by neutralizing the aliquot with a suitable base.

    • Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to quantify the remaining amount of this compound and identify any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the degradation rate and half-life at each pH.

Protocol 2: Assessment of Basic Stability

  • Preparation of Solutions:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare basic solutions at various pH values (e.g., pH 9, 11, and 13) using appropriate buffers (e.g., borate, carbonate-bicarbonate).

  • Incubation, Time Points, and Analysis:

    • Follow steps 2-4 as described in Protocol 1, but quench the reaction by neutralizing the aliquot with a suitable acid.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the degradation rate and half-life at each pH.

Visualizations

cluster_acid Acidic Conditions (e.g., HCl, H₂O) Compound This compound ProtonatedEther Protonated Ether Intermediate Compound->ProtonatedEther Protonation HydrolyzedNitrile Carboxylic Acid Intermediate Compound->HydrolyzedNitrile Nitrile Hydrolysis Pentaerythritol Pentaerythritol ProtonatedEther->Pentaerythritol Ether Cleavage HydroxypropanoicAcid 3-Hydroxypropanoic Acid HydrolyzedNitrile->HydroxypropanoicAcid

Caption: Potential degradation pathway of this compound under acidic conditions.

cluster_base Basic Conditions (e.g., NaOH, H₂O) Compound This compound Carboxylate Carboxylate Intermediate Compound->Carboxylate Nitrile Hydrolysis FinalProduct Tetra(carboxyethoxymethyl) methane salt Carboxylate->FinalProduct

Caption: Potential degradation pathway of this compound under basic conditions.

Start Experiment Shows Compound Instability CheckpH Is the experimental condition acidic or basic? Start->CheckpH AcidicPath Acidic Condition CheckpH->AcidicPath Acidic BasicPath Basic Condition CheckpH->BasicPath Basic AcidAction Buffer to less acidic pH. Lower temperature. AcidicPath->AcidAction BasicAction Use milder base. Lower temperature. BasicPath->BasicAction End Re-evaluate Experiment AcidAction->End BasicAction->End

Caption: Troubleshooting workflow for instability of this compound.

References

Storage and handling recommendations for "Tetra(cyanoethoxymethyl) methane".

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the storage and handling of Tetra(cyanoethoxymethyl) methane (CAS No. 2465-91-0). Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and short-term storage conditions for this compound?

A1: For optimal stability, long-term storage of this compound should be at -20°C.[1][2][3] For short-term storage, such as during active use over days or weeks, conditions of 0-4°C are suitable.[2] Always store the compound in a tightly sealed container, protected from light and moisture.[1] Some suppliers suggest that the compound is stable for several weeks at ambient temperature, such as during shipping.[2]

Q2: What solvents are compatible with this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] When conducting reactions, it is advisable to use anhydrous solvents like dimethylformamide (DMF) or DMSO under an inert atmosphere.[1]

Q3: What are the primary applications of this compound?

A3: this compound is a versatile, tetrafunctional molecule used primarily in material science and polymer chemistry.[1] Its structure is ideal for creating branched polymers and functional materials.[1] It also serves as a branched PEG linker and can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for drug development.[2][4]

Q4: What are the main safety hazards associated with this compound?

A4: According to safety data sheets, this compound is classified as hazardous. The signal word "Danger" is used, with hazard statements indicating it is toxic if swallowed (H301), toxic in contact with skin (H311), and toxic if inhaled (H331).[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.[6]

Troubleshooting Guide

Issue 1: The compound appears discolored or has an unusual odor.

  • Possible Cause: This could indicate degradation due to improper storage, such as exposure to light, moisture, or elevated temperatures. The nitrile groups may be susceptible to hydrolysis.

  • Solution: Discard the product as it may not be suitable for use. To prevent this, always store the compound in a tightly sealed container at the recommended temperature, protected from light.[1]

Issue 2: Poor solubility in the chosen solvent.

  • Possible Cause: The concentration may be too high, or the solvent may not be appropriate or of sufficient purity (e.g., containing water).

  • Solution: Confirm the solubility of this compound in your chosen solvent. It is reported to be soluble in DMSO.[2] If using other solvents for reactions, such as DMF, ensure they are anhydrous.[1] Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.

Issue 3: Inconsistent or unexpected experimental results.

  • Possible Cause: This could be due to the degradation of the compound, leading to lower purity and the presence of impurities. The high purity of this reagent is crucial for reproducible results.[1]

  • Solution:

    • Verify the storage conditions and age of the compound. If stored improperly or for an extended period, it may have degraded. The shelf life is stated to be over 3 years if stored properly.[2]

    • Use a fresh vial of the compound and compare the results.

    • If possible, verify the purity of your sample using analytical techniques such as NMR or HPLC before use.

Quantitative Data Summary

For easy reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 2465-91-0[1][2][3][5][7][8]
Molecular Formula C₁₇H₂₄N₄O₄[2][7][8]
Molecular Weight ~348.40 g/mol [2][7][8]
Melting Point 43.4 - 43.9 °C
Boiling Point 610.6°C at 760 mmHg[4]
Purity ≥92% - ≥98% (Varies by supplier)[2][3][7]
Long-Term Storage -20°C[1][2][3]
Short-Term Storage 0 - 4°C[2]
Shipping Temperature Ambient[2][3][7]

Experimental Protocols & Workflows

While specific experimental protocols are highly application-dependent, a general workflow for handling and using this compound in a reaction is outlined below.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_reaction Reaction A Equilibrate vial to room temperature C Weigh compound rapidly A->C Prevents condensation B Prepare anhydrous solvent (e.g., DMSO) in an inert atmosphere D Dissolve in anhydrous solvent B->D C->D E Add solution to reaction mixture under inert gas D->E F Proceed with experimental protocol E->F

Caption: General workflow for handling this compound.

Below is a decision-making diagram to troubleshoot common storage and handling issues.

troubleshooting_logic Start Start: Unexpected Experimental Result CheckStorage Were storage recommendations followed? (-20°C, dry, dark) Start->CheckStorage CheckAppearance Is the compound discolored or clumped? CheckStorage->CheckAppearance Yes DegradationSuspected High probability of compound degradation. CheckStorage->DegradationSuspected No CheckSolubility Did the compound dissolve completely in anhydrous solvent? CheckAppearance->CheckSolubility No CheckAppearance->DegradationSuspected Yes SolventIssue Potential solvent contamination (e.g., water). CheckSolubility->SolventIssue No UseNewVial Action: Use a new, properly stored vial of the compound. CheckSolubility->UseNewVial Yes DegradationSuspected->UseNewVial UseAnhydrous Action: Use fresh, anhydrous solvent. SolventIssue->UseAnhydrous

Caption: Troubleshooting logic for this compound.

References

Improving yield in reactions involving "Tetra(cyanoethoxymethyl) methane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Tetra(cyanoethoxymethyl) methane.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions to improve reaction yields and product purity.

Issue 1: Low Yield in Hydrolysis of Cyano Groups to Carboxylic Acids

The hydrolysis of the four terminal nitrile groups of this compound to carboxylic acids can sometimes result in low yields. This can be due to incomplete reaction, side-product formation, or degradation.

Potential Causes and Solutions

Potential CauseRecommended Solution
Incomplete Hydrolysis Increase reaction time and/or temperature. Ensure the catalyst (acid or base) concentration is optimal. Stronger acids like sulfuric or hydrochloric acid may improve the rate of hydrolysis.[1][2][3]
Side-Product Formation (e.g., amides) Hydrolysis of nitriles can sometimes stop at the amide stage.[4] To favor the carboxylic acid, use harsher conditions such as prolonged heating or a higher concentration of the acid or base catalyst.[3][5]
Degradation of Starting Material or Product This compound or the resulting carboxylic acid may be unstable under harsh acidic or basic conditions. Consider using milder conditions for a longer duration. Monitor the reaction progress using techniques like TLC or NMR to identify the optimal reaction time before significant degradation occurs.
Difficult Product Isolation The resulting tetra-carboxylic acid is highly polar and may be very soluble in water, making extraction difficult. Consider using a continuous extraction apparatus or precipitation by adjusting the pH of the aqueous solution.

Representative Experimental Protocol: Acid-Catalyzed Hydrolysis

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., dioxane or water).

  • Add an aqueous solution of a strong acid, such as 6M hydrochloric acid or sulfuric acid.[1]

  • Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC or NMR.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization or chromatography.

Troubleshooting Workflow for Low Hydrolysis Yield

G start Low Yield in Hydrolysis check_completion Is the reaction going to completion? start->check_completion increase_conditions Increase reaction time, temperature, or catalyst concentration check_completion->increase_conditions No check_side_products Are there significant side products? check_completion->check_side_products Yes increase_conditions->check_completion modify_conditions Use milder conditions to minimize side reactions or degradation check_side_products->modify_conditions Yes check_workup Is product lost during workup? check_side_products->check_workup No modify_conditions->check_completion optimize_isolation Optimize product isolation (e.g., continuous extraction, precipitation) check_workup->optimize_isolation Yes success Improved Yield check_workup->success No optimize_isolation->success G start Incomplete Nitrile Reduction method Reduction Method? start->method catalytic Catalytic Hydrogenation method->catalytic Catalytic chemical Chemical Reducing Agent (e.g., LiAlH4) method->chemical Chemical catalyst_issue Check catalyst activity and for poisoning. Increase H2 pressure. catalytic->catalyst_issue reagent_issue Use fresh reducing agent. Increase stoichiometry. chemical->reagent_issue side_products Are secondary/tertiary amines forming? catalyst_issue->side_products success Complete Reduction reagent_issue->success add_nh3 Add NH3 or NH4OH to the reaction. side_products->add_nh3 Yes side_products->success No add_nh3->success

References

Technical Support Center: Tetra(cyanoethoxymethyl) methane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Tetra(cyanoethoxymethyl) methane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can originate from the synthesis process, which is typically the cyanoethylation of pentaerythritol. Potential impurities include:

  • Unreacted Starting Materials: Pentaerythritol and acrylonitrile.

  • Catalyst Residues: If a basic catalyst such as sodium hydroxide or potassium hydroxide is used, residual salts may be present.

  • Partially Cyanoethylated Intermediates: Pentaerythritol derivatives with one, two, or three cyanoethoxymethyl groups.

  • Polymerized Acrylonitrile: Acrylonitrile can polymerize in the presence of a base.

  • Hydrolysis Products: The nitrile groups are susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of corresponding amides and carboxylic acids.[1][2]

Q2: What is the expected polarity of this compound?

A2: this compound is a relatively polar molecule due to the presence of four ether linkages and four nitrile groups. This polarity will influence the choice of solvents for chromatography and recrystallization.

Q3: What are the recommended storage conditions for purified this compound?

A3: Based on supplier recommendations, purified this compound should be stored in a cool, dry place. For long-term storage, temperatures of 2-8°C are often suggested to maintain stability.

Q4: Can I use Thin Layer Chromatography (TLC) to monitor the purification?

A4: Yes, TLC is an excellent technique to monitor the progress of purification. It can help in identifying the fractions containing the pure product during column chromatography and in assessing the purity of the final product. A suitable mobile phase will show a clear separation between the product and its impurities. For polar compounds like this, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and attempt to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Product "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The cooling rate is too fast.- High concentration of impurities.- Try a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification step like column chromatography to remove significant impurities.
Low recovery of the purified product. - Too much solvent was used for recrystallization.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solvent is thoroughly chilled before washing the crystals.- Use a minimal amount of cold solvent for washing.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper.
Crystals are colored. - Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the crude sample.- Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired product.- Repack the column carefully, ensuring a uniform and compact bed of silica gel.- Use an appropriate amount of crude product for the column size (typically 1:20 to 1:50 ratio of sample to silica gel by weight).
Product elutes too quickly (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.
Product does not elute from the column (low Rf). - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the more polar solvent. A gradient elution (gradually increasing the polarity) might be effective.
Streaking or tailing of spots on TLC of fractions. - The compound is interacting strongly with the stationary phase.- The sample is degrading on the silica gel.- For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help. For acidic compounds, adding a small amount of acetic or formic acid can be beneficial.[3]- Consider using a different stationary phase like alumina.

Experimental Protocols

Thin Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a volatile solvent such as dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. A good starting point for a mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).[4] Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and allow the solvent to evaporate. Visualize the spots under UV light (254 nm). If the spots are not UV-active, staining with a suitable agent (e.g., potassium permanganate stain) may be necessary.

Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Potential solvents for a polar compound like this compound include ethanol, isopropanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexane.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Column Chromatography Protocol
  • Solvent System Selection: Based on TLC analysis, choose a solvent system that gives an Rf value of 0.2-0.4 for this compound and provides good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is generally preferred to avoid air bubbles).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, dry loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) can be used.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterRecrystallization (Ethanol)Column Chromatography (EtOAc/Hexane Gradient)
Starting Material Purity ~90% (by HPLC)~90% (by HPLC)
Final Product Purity >98% (by HPLC)>99% (by HPLC)
Yield 75%85%
TLC Rf (1:1 EtOAc/Hexane) 0.350.35
Melting Point 78-80 °C79-81 °C

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Check TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities Column Column Chromatography Decision->Column Major Impurities Pure Pure Product Recrystallization->Pure Column->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Decision_Tree Start Purification Issue Technique Technique? Start->Technique Recryst_Issue Recrystallization Issue? Technique->Recryst_Issue Recrystallization Column_Issue Column Issue? Technique->Column_Issue Column Chromatography No_Crystals No Crystals Recryst_Issue->No_Crystals No Oiling_Out Oiling Out Recryst_Issue->Oiling_Out Oils Low_Yield_R Low Recovery Recryst_Issue->Low_Yield_R Low Yield Poor_Sep Poor Separation Column_Issue->Poor_Sep Separation Wrong_Rf Product Elutes Too Fast/Slow Column_Issue->Wrong_Rf Elution Tailing Streaking/Tailing Column_Issue->Tailing Peak Shape Solvent_Sat Check Solvent Saturation No_Crystals->Solvent_Sat Induce_Nuc Induce Nucleation No_Crystals->Induce_Nuc Slow_Cool Slower Cooling / Change Solvent Oiling_Out->Slow_Cool Min_Solvent Use Minimal Hot Solvent Low_Yield_R->Min_Solvent Optimize_Eluent Optimize Eluent via TLC Poor_Sep->Optimize_Eluent Adjust_Polarity Adjust Eluent Polarity Wrong_Rf->Adjust_Polarity Add_Modifier Add Modifier (e.g., Et3N) Tailing->Add_Modifier

Caption: Troubleshooting decision tree for purification issues.

References

Avoiding side reactions with the cyano groups of "Tetra(cyanoethoxymethyl) methane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side reactions with the cyano groups of "Tetra(cyanoethoxymethyl) methane."

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups in this compound?

This compound possesses two main types of reactive functional groups: four nitrile (cyano) groups (-C≡N) and four ether linkages (-CH₂-O-CH₂-). The reactivity of the entire molecule is dictated by the chemical behavior of these groups.

Q2: Under what conditions are the cyano groups of this compound generally stable?

The cyano groups are generally stable under neutral and acidic conditions. However, they can undergo hydrolysis to carboxylic acids or reduction to primary amines under specific reaction conditions.

Q3: What is the most common side reaction to be aware of when working with this compound under basic conditions?

The most significant side reaction under basic conditions is the β-elimination of the cyanoethyl group, which generates acrylonitrile, a reactive Michael acceptor. This can lead to the cyanoethylation of nucleophiles present in the reaction mixture.

Q4: Can the ether linkages of this compound be cleaved?

The ether linkages are generally stable under most conditions. However, they can be cleaved under strongly acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions.[1][2][3][4][5] This is a harsh reaction and is not typically encountered under standard synthetic conditions.

Troubleshooting Guide

Issue 1: Unwanted Cyanoethylation of Other Molecules in the Reaction
  • Symptom: Mass spectrometry or NMR analysis of your crude product shows the addition of a cyanoethyl group (+53 Da) to your starting materials or other nucleophilic species.

  • Cause: Under basic conditions, the cyanoethoxymethyl group can undergo a β-elimination reaction to release acrylonitrile. This highly reactive α,β-unsaturated nitrile can then react with any available nucleophiles in a Michael addition reaction.

  • Solutions:

    • pH Control: Maintain the reaction pH below 8 if possible, as the β-elimination is base-catalyzed.

    • Use of Acrylonitrile Scavengers: Introduce a scavenger to react with any formed acrylonitrile. Common scavengers include thiols like thiophenol or amines like diethylamine.

    • Protection of Nucleophiles: If possible, protect any highly nucleophilic functional groups on other reactants before introducing this compound.

Issue 2: Hydrolysis of Nitrile Groups to Carboxylic Acids
  • Symptom: Your product analysis shows the presence of carboxylic acid functionalities instead of the expected nitrile groups. This can be observed by a significant change in polarity and characteristic peaks in IR and NMR spectra.

  • Cause: The nitrile groups can be hydrolyzed to carboxylic acids in the presence of water under either acidic or basic conditions, typically with heating.[6][7][8][9][10]

  • Solutions:

    • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions if acidic or basic reagents are present.

    • Avoid Strong Acids and Bases with Prolonged Heating: If your desired reaction requires acidic or basic conditions, try to use milder reagents and lower reaction temperatures and times to minimize hydrolysis.

    • Reaction Quenching: When working up the reaction, neutralize the mixture promptly to avoid prolonged exposure to acidic or basic aqueous environments.

Issue 3: Reduction of Nitrile Groups to Primary Amines
  • Symptom: The final product contains primary amine groups instead of nitriles, which can be identified by changes in mass spectrometry and the appearance of N-H signals in NMR and IR.

  • Cause: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce nitriles to primary amines.[11][12][13][14][15] Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can also reduce nitriles, potentially to aldehydes under controlled conditions.[11][15]

  • Solutions:

    • Choice of Reducing Agent: If other functional groups in your molecule require reduction, select a reagent that is chemoselective and will not affect the nitrile group.

    • Protecting Groups: In complex syntheses, consider protecting the nitrile group, although this is less common. More practically, plan the synthetic route to introduce the nitrile group after any necessary reductions have been performed.

Data Summary

Table 1: General Stability and Reactivity of Functional Groups in this compound

Functional GroupConditionReagents to Avoid (if group is to be preserved)Potential Side Product
Cyanoethyl Ether BasicStrong bases (e.g., NaOH, KOtBu), prolonged heatingAcrylonitrile (via β-elimination)
Nitrile Acidic (with H₂O)Strong aqueous acids (e.g., HCl, H₂SO₄) with heat[6][7][8][9]Carboxylic acid
Nitrile Basic (with H₂O)Strong aqueous bases (e.g., NaOH) with heat[6][7][8][9]Carboxylate salt
Nitrile ReducingStrong hydrides (e.g., LiAlH₄)[11][12][13]Primary amine
Ether Strongly AcidicHBr, HI with heat[1][2][3][4]Alkyl halides and alcohols

Experimental Protocols

Protocol 1: General Procedure for Coupling Reactions Using this compound under Neutral Conditions

This protocol is designed to minimize side reactions of the cyanoethoxymethyl groups.

  • Reagent Preparation: Ensure all reactants and solvents are anhydrous. Dry solvents using appropriate methods (e.g., distillation over a drying agent or passing through a column of activated alumina).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Reaction Setup: To a flame-dried flask, add your substrate and dissolve it in the anhydrous solvent.

  • Addition of this compound: Add this compound to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a neutral aqueous solution (e.g., saturated ammonium chloride) if necessary. Extract the product with an appropriate organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Side_Reactions cluster_basic Basic Conditions cluster_acidic Acidic Conditions cluster_reducing Reducing Conditions TCM This compound Beta_Elimination β-Elimination TCM->Beta_Elimination Base Nitrile_Hydrolysis_Base Nitrile Hydrolysis TCM->Nitrile_Hydrolysis_Base Base, H₂O, Heat Nitrile_Hydrolysis_Acid Nitrile Hydrolysis TCM->Nitrile_Hydrolysis_Acid Acid, H₂O, Heat Ether_Cleavage Ether Cleavage (Harsh Conditions) TCM->Ether_Cleavage Strong Acid (HBr/HI), Heat Nitrile_Reduction Nitrile Reduction TCM->Nitrile_Reduction e.g., LiAlH₄ Acrylonitrile Acrylonitrile Beta_Elimination->Acrylonitrile Cyanoethylation Cyanoethylation of Nu-H Acrylonitrile->Cyanoethylation Nucleophile (Nu-H) Carboxylate Carboxylate Salt Nitrile_Hydrolysis_Base->Carboxylate Carboxylic_Acid Carboxylic Acid Nitrile_Hydrolysis_Acid->Carboxylic_Acid Cleavage_Products Alkyl Halides + Alcohols Ether_Cleavage->Cleavage_Products Primary_Amine Primary Amine Nitrile_Reduction->Primary_Amine

Caption: Potential side reaction pathways of this compound.

Troubleshooting_Workflow Start Reaction with This compound Check_Product Analyze Product Mixture (LC-MS, NMR) Start->Check_Product Desired_Product Desired Product Formed Check_Product->Desired_Product Yes Side_Product Side Product(s) Detected Check_Product->Side_Product No Identify_Side_Product Identify Side Product Structure Side_Product->Identify_Side_Product Cyanoethylation Cyanoethylation (+53 Da)? Identify_Side_Product->Cyanoethylation Yes Hydrolysis Nitrile Hydrolysis? Identify_Side_Product->Hydrolysis Yes Reduction Nitrile Reduction? Identify_Side_Product->Reduction Yes Troubleshoot_Cyano Implement Solution: - Lower pH - Add Scavenger - Protect Nucleophile Cyanoethylation->Troubleshoot_Cyano Troubleshoot_Hydrolysis Implement Solution: - Anhydrous Conditions - Milder Conditions - Rapid Neutralization Hydrolysis->Troubleshoot_Hydrolysis Troubleshoot_Reduction Implement Solution: - Use Chemoselective Reductant - Modify Synthetic Route Reduction->Troubleshoot_Reduction

Caption: A logical workflow for troubleshooting side reactions.

References

Moisture protection for "Tetra(cyanoethoxymethyl) methane" during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Tetra(cyanoethoxymethyl) methane, with a focus on moisture protection during reactions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C in a dark, dry environment.[1][2]

Q2: What are the signs of degradation if the compound has been exposed to moisture?

A2: Exposure to moisture can lead to the hydrolysis of the nitrile groups to form amides and subsequently carboxylic acids. This can result in a change in the physical appearance of the compound, a decrease in purity, and the presence of unexpected peaks in analytical data (e.g., NMR, LC-MS). In reactions, you might observe lower yields of the desired product and the formation of polar byproducts.

Q3: Can I handle this compound on the open bench?

A3: Due to its moisture sensitivity, it is highly recommended to handle this compound under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[3] If these are not available, work quickly and in a low-humidity environment, and use anhydrous solvents and oven-dried glassware.

Q4: Which solvents are recommended for reactions involving this compound?

A4: Anhydrous solvents are crucial for reactions with this compound.[3] Commonly used anhydrous polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are suitable.[3] Ensure that the chosen solvent is thoroughly dried before use.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no yield of the desired product Reagent degradation due to moisture exposure.- Ensure the reagent was stored properly under inert gas and at the recommended temperature. - Use fresh, unopened reagent if possible. - Implement rigorous anhydrous reaction conditions (see Experimental Protocols).
Incomplete reaction.- Increase reaction time or temperature, monitoring for byproduct formation. - Verify the purity and activity of other reagents.
Formation of unknown, polar byproducts Hydrolysis of the nitrile groups.- This is a strong indicator of water contamination. Review and improve your anhydrous technique. - Use freshly dried solvents and oven-dried glassware. - Purge the reaction vessel thoroughly with an inert gas before adding reagents.
Ether linkage cleavage.- Avoid harsh acidic or basic conditions if the ether linkages are not intended to be cleaved. Ethers can be cleaved under strong acid (e.g., HBr, HI) or strongly basic conditions.[1][4]
Inconsistent reaction results Variable amounts of moisture in different reaction setups.- Standardize your experimental protocol for handling moisture-sensitive reagents. - Always use the same grade of anhydrous solvents and drying agents. - Ensure consistent purging times with inert gas.

Experimental Protocols

Protocol 1: General Handling of this compound under Inert Atmosphere

This protocol describes the standard procedure for handling this compound using Schlenk line techniques to prevent moisture contamination.

Materials:

  • This compound

  • Oven-dried glassware (e.g., round-bottom flask, stirrer bar)

  • Schlenk line with a supply of dry inert gas (argon or nitrogen)

  • Anhydrous solvent

  • Gas-tight syringes and needles

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the glassware on the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Transfer:

    • If the reagent is in a Sure/Seal™ bottle, use a clean, dry syringe to pierce the septum.

    • Purge the syringe with inert gas before drawing the required amount of the compound (if liquid) or dissolving a pre-weighed amount in anhydrous solvent.

    • If the compound is a solid, quickly weigh it in a glovebox or on the bench and add it to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reaction: Proceed with the reaction under a positive pressure of inert gas.

Protocol 2: Drying of Solvents for Use with this compound

This protocol outlines a common method for drying solvents prior to use in moisture-sensitive reactions.

Materials:

  • Solvent to be dried (e.g., DMF, DMSO)

  • Appropriate drying agent (see table below)

  • Distillation apparatus or solvent purification system

  • Oven-dried collection flask

Procedure:

  • Select a Drying Agent: Choose a drying agent that is compatible with your solvent and the cyano/ether functionalities of your reagent (see table below). Molecular sieves (4Å) are a good general-purpose choice.

  • Pre-drying (Optional): For solvents with high water content, pre-dry with a less reactive drying agent like anhydrous sodium sulfate.

  • Drying: Add the drying agent to the solvent and stir under an inert atmosphere for several hours or overnight.

  • Distillation: For the highest purity, distill the solvent from the drying agent under an inert atmosphere. Collect the distillate in an oven-dried flask.

  • Storage: Store the freshly dried solvent over activated molecular sieves under an inert atmosphere.

Table 1: Qualitative Compatibility of Common Drying Agents

Drying Agent Compatibility with Cyano Groups Compatibility with Ether Linkages Notes
Molecular Sieves (3Å, 4Å) ExcellentExcellentGood general-purpose drying agent.
Anhydrous Sodium Sulfate (Na₂SO₄) ExcellentExcellentLow drying capacity and efficiency. Best for pre-drying.
Anhydrous Magnesium Sulfate (MgSO₄) ExcellentExcellentHigher capacity and faster than Na₂SO₄.
Calcium Chloride (CaCl₂) GoodGoodCan form adducts with some organic compounds.
Calcium Hydride (CaH₂) GoodExcellentReacts with protic solvents. Use with caution.
Potassium Hydroxide (KOH) PoorGoodBasic, can catalyze unwanted side reactions.
Phosphorus Pentoxide (P₄O₁₀) PoorGoodAcidic, can cause decomposition of some compounds.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis oven_dry Oven-Dry Glassware inert_atm Establish Inert Atmosphere (Argon/Nitrogen) oven_dry->inert_atm dry_solvent Use Anhydrous Solvent reagent_add Add Tetra(cyanoethoxymethyl) methane dry_solvent->reagent_add inert_atm->reagent_add reaction Perform Reaction reagent_add->reaction workup Aqueous Workup reaction->workup analysis Analysis (NMR, LC-MS) workup->analysis degradation_pathway cluster_hydrolysis Hydrolysis Pathway cluster_cleavage Potential Side Reaction reagent This compound amide Intermediate Amide reagent->amide H₂O ether_cleavage Ether Cleavage Products reagent->ether_cleavage Strong Acid/Base acid Carboxylic Acid amide->acid H₂O

References

Technical Support Center: Scaling Up Synthesis Reactions with Tetra(cyanoethoxymethyl) methane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthesis reactions involving Tetra(cyanoethoxymethyl) methane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up reactions and troubleshooting common issues. The information is presented in a question-and-answer format to directly address potential challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in synthesis?

A1: this compound is a tetrafunctional molecule with the chemical formula C₁₇H₂₄N₄O₄.[1][2][3] It serves as a versatile building block in synthetic chemistry due to its four cyanoethoxymethyl arms attached to a central methane core.[4] Its primary applications include:

  • Polymer Chemistry: It is used as a cross-linking agent to enhance the mechanical strength and thermal stability of polymers.[5]

  • Material Science: It acts as a scaffold for creating functional polymers and advanced materials.[4]

  • Bioconjugation: The cyano groups can be chemically modified, making it useful as a linker in Proteolysis Targeting Chimeras (PROTACs) for drug development.[2][6]

  • Solvent: It has applications as a solvent in devices like electroluminescent displays.[1]

Q2: What are the key safety precautions to consider when working with this compound and related cyano compounds on a larger scale?

A2: Working with cyanide-containing compounds requires strict safety protocols, especially during scale-up. The primary concern is the potential release of highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions.[7] Key safety measures include:

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood or a closed system with appropriate off-gas scrubbing.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and cyanide-resistant gloves.

  • pH Control: Maintain neutral or basic conditions during reactions and work-ups to prevent the formation of HCN.

  • Waste Disposal: All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) and disposed of according to institutional safety guidelines.

  • Emergency Preparedness: Ensure immediate access to a cyanide antidote kit and that all personnel are trained in its use.

Q3: How can I monitor the progress of a reaction involving the cyanoethyl groups of this compound?

A3: The disappearance of the starting material and the appearance of the product can be monitored by standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic nitrile (C≡N) stretch around 2250 cm⁻¹ can be monitored. A decrease in the intensity of this peak, or a shift in its position, can indicate that the cyano group has reacted.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to track changes in the chemical environment of the protons and carbons near the cyanoethyl groups.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of reactions utilizing this compound.

Low or No Reaction Conversion
Potential Cause Troubleshooting Steps
Inactive Catalyst/Reagents Ensure the catalyst is active and reagents are of sufficient purity. Use freshly opened reagents or purify them before use. For base-catalyzed reactions, ensure the base is not carbonated.
Insufficient Reaction Temperature Gradually increase the reaction temperature in small increments (5-10 °C) while monitoring for product formation and side reactions. Ensure uniform heating, which can be a challenge at larger scales.[8]
Poor Solubility of Reactants Use a co-solvent to improve the solubility of all reactants. Ensure vigorous stirring to overcome mass transfer limitations, especially in heterogeneous reaction mixtures.
Presence of Water Use anhydrous solvents and reagents, as water can interfere with many reactions, particularly those involving strong bases or water-sensitive catalysts.
Formation of Side Products/Impurities
Potential Cause Troubleshooting Steps
Side Reactions of the Cyano Group The nitrile groups can undergo hydrolysis, especially in the presence of strong acids or bases at elevated temperatures.[2] Maintain a neutral pH during work-up and purification.[7]
Polymerization Uncontrolled polymerization can occur, especially at higher temperatures.[9] Ensure controlled addition of reagents and maintain the optimal reaction temperature.
Retro-Michael Reaction The cyanoethyl groups can be susceptible to elimination (retro-Michael addition) under basic conditions, releasing acrylonitrile.[10] Use a non-nucleophilic base or milder reaction conditions. The released acrylonitrile can also lead to unwanted side reactions.[10]
Difficulties During Work-up and Purification
Potential Cause Troubleshooting Steps
Emulsion Formation During Extraction Add a small amount of brine to the aqueous layer to break up emulsions. Alternatively, filter the mixture through a pad of celite.
Product Insolubility If the product precipitates during work-up, it may be necessary to use a different solvent system for extraction or to perform a filtration and wash step.
Co-elution of Impurities During Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Experimental Protocols

Representative Experiment: Synthesis of a Tetra-functional Amine via Reduction of this compound

This protocol describes the reduction of the four nitrile groups of this compound to primary amines.

Reaction Scheme:

C(CH₂OCH₂CH₂C≡N)₄ + 8 H₂ → C(CH₂OCH₂CH₂CH₂NH₂)₄

Materials and Equipment:

Reagent/Equipment Specification
This compound98% purity
Raney Nickel (Ra-Ni)Slurry in water
Anhydrous Ethanol200 proof
Hydrogen GasHigh purity
Parr Hydrogenator or similar high-pressure reactor-
Celite-

Procedure:

  • Reactor Setup: In a high-pressure reactor, add a slurry of Raney Nickel (0.2 eq by weight of the substrate) in anhydrous ethanol.

  • Reagent Addition: Add this compound (1.0 eq) dissolved in anhydrous ethanol to the reactor.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 500 psi).

  • Reaction: Heat the mixture to the target temperature (e.g., 60 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude tetra-amine product.

  • Purification: The product can be further purified by vacuum distillation or crystallization if necessary.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow start Low or No Product Formation check_reagents Check Reagent and Solvent Quality (Purity, Anhydrous?) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temperature, Pressure, Stirring) conditions_ok Conditions Correct? check_conditions->conditions_ok check_monitoring Review In-Process Monitoring Data (TLC, HPLC, etc.) re_run_reaction Re-run Reaction with Verified Parameters check_monitoring->re_run_reaction reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents and Solvents reagents_ok->purify_reagents No conditions_ok->check_monitoring Yes optimize_temp Optimize Temperature and Stirring Rate conditions_ok->optimize_temp No purify_reagents->check_conditions optimize_temp->re_run_reaction

Caption: A logical workflow for troubleshooting low-yield synthesis reactions.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Situating "Tetra(cyanoethoxymethyl) methane" in the Landscape of Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker's length, composition, and rigidity profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of "Tetra(cyanoethoxymethyl) methane" as a potential PROTAC linker against other commonly employed linker classes, supported by a review of existing experimental data and methodologies.

"this compound": An Alkyl Chain-Based Linker

"this compound" is classified as an alkyl chain-based PROTAC linker.[1][2] Its core structure provides a flexible scaffold for the synthesis of PROTACs. The presence of nitrile groups offers potential sites for chemical modification, allowing for its conjugation to warheads and E3 ligase ligands.[3] While commercially available, a review of published literature reveals a lack of specific experimental data detailing the performance of PROTACs utilizing "this compound". Therefore, a direct comparison of its performance based on empirical data is not currently possible. However, by examining the characteristics of the broader class of alkyl-based linkers to which it belongs, we can infer its potential properties and situate it within the context of other common linker types.

Comparison of PROTAC Linker Classes

The most prevalent PROTAC linkers can be broadly categorized into three main classes: alkyl chains, polyethylene glycol (PEG) chains, and rigid linkers.[4] Each class imparts distinct physicochemical properties to the resulting PROTAC molecule, influencing its biological activity.

Physicochemical and Performance Characteristics of Linker Classes
Linker ClassRepresentative StructuresKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Saturated or unsaturated hydrocarbon chainsHydrophobic, flexible, synthetically accessible- High chemical stability- Ease of synthesis and modification- Can be systematically varied in length- Poor aqueous solubility- Potential for non-specific binding- May adopt unproductive conformations
PEG Chains Repeating ethylene glycol unitsHydrophilic, flexible, biocompatible- Improved aqueous solubility- Can enhance cell permeability- Reduces non-specific binding- Potential for lower metabolic stability- Can be more challenging and costly to synthesize- May lead to overly flexible PROTACs
Rigid Linkers Contain cyclic structures (e.g., piperazine, piperidine, triazoles)Conformationally constrained, can improve metabolic stability- Pre-organizes the PROTAC into a bioactive conformation- Can enhance the stability of the ternary complex- May improve selectivity- Synthetic complexity- Can limit the flexibility required for optimal ternary complex formation- May negatively impact solubility
Representative Experimental Data on Linker Performance

Direct experimental comparison of PROTACs with identical warheads and E3 ligase ligands but different linker classes consistently demonstrates the critical role of the linker in determining degradation efficiency (DC50) and maximum degradation (Dmax).

Target ProteinE3 LigaseLinker ClassLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLAlkyl1223>95F. Al-Obeidi et al., 2018
BRD4VHLPEG134.9>95F. Al-Obeidi et al., 2018
BRD4CRBNAlkyl1015~90D. P. Nowak et al., 2018
BRD4CRBNPEG115>95D. P. Nowak et al., 2018
BTKCRBNAlkyl111.2~98J. C. Zorba et al., 2018
BTKCRBNPEG120.8>99J. C. Zorba et al., 2018

Note: The data presented is a compilation from different studies and should be interpreted as illustrative of general trends. Direct comparison across different targets and E3 ligases can be misleading.

Experimental Protocols

The evaluation of PROTAC efficacy relies on a series of well-defined cellular and biochemical assays.

Western Blotting for Protein Degradation

Principle: This technique is used to quantify the reduction in the level of the target protein in cells treated with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Cellular Viability Assays

Principle: To assess the cytotoxic effects of the PROTACs on the cells.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a period that reflects the degradation experiment (e.g., 72 hours).

  • Viability Reagent Addition: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin.

  • Signal Measurement: Measure the luminescence or fluorescence according to the manufacturer's instructions using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated cells and calculate the IC50 value (concentration at which 50% of cell growth is inhibited).

Visualizing PROTAC Mechanisms and Structures

The following diagrams illustrate the general mechanism of PROTAC action and the structural differences between the main linker classes.

PROTAC_Mechanism cluster_0 Ubiquitin-Proteasome System cluster_1 PROTAC-Mediated Degradation E1 E1 E2 E2 E1->E2 Ub Transfer E3 E3 E2->E3 Ub Transfer Ternary Complex Target-PROTAC-E3 Complex E3->Ternary Complex Ub Ubiquitin Proteasome Proteasome Target Protein Target Protein Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex Ub-Target Polyubiquitinated Target Protein Ternary Complex->Ub-Target Polyubiquitination Ub-Target->Proteasome Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Linker_Types cluster_Alkyl Alkyl Chain Linker cluster_PEG PEG Chain Linker cluster_Rigid Rigid Linker Warhead_A Warhead Linker_A -(CH2)n- Warhead_A->Linker_A E3_Ligand_A E3 Ligand Linker_A->E3_Ligand_A Warhead_P Warhead Linker_P -(CH2CH2O)n- Warhead_P->Linker_P E3_Ligand_P E3 Ligand Linker_P->E3_Ligand_P Warhead_R Warhead Linker_R -[Piperazine]- Warhead_R->Linker_R E3_Ligand_R E3 Ligand Linker_R->E3_Ligand_R

Caption: Structural representations of different PROTAC linker classes.

Conclusion

The linker is a critical determinant of a PROTAC's success, and its rational design is paramount for achieving optimal protein degradation. While "this compound" represents a potential building block for PROTAC synthesis within the alkyl chain linker class, the absence of direct comparative data necessitates a broader evaluation of linker types. Alkyl linkers, such as "this compound," offer synthetic tractability but may present challenges with solubility. In contrast, PEG linkers can enhance solubility and permeability, while rigid linkers can pre-organize the PROTAC for improved ternary complex formation. The choice of linker must be empirically determined for each specific target and E3 ligase combination, with a systematic evaluation of linker length and composition being essential for the development of potent and selective protein degraders. Future studies incorporating novel linkers like "this compound" will be invaluable in expanding the toolbox for PROTAC design and ultimately advancing this promising therapeutic modality.

References

Performance Evaluation of Electroluminescent Devices: The Case of "Tetra(cyanoethoxymethyl) methane" Remains Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a significant information gap regarding the application and performance of "Tetra(cyanoethoxymethyl) methane" in electroluminescent devices. Despite its availability from chemical suppliers and its characterization as a tetrafunctional scaffold for polymer chemistry and material science, its role and efficacy in the field of electroluminescence are not substantiated by published experimental data.

This absence of information makes it impossible to construct a meaningful comparison guide that meets the core requirements of data-driven evaluation for researchers, scientists, and drug development professionals. A thorough comparison would necessitate quantitative data on key performance metrics, detailed experimental methodologies for device fabrication and characterization, and a clear understanding of its mechanism of action within the device.

The Search for Alternatives: Established Materials in Electroluminescence

In the absence of data for "this compound," a comparative guide would typically evaluate its performance against well-established materials used in electroluminescent devices. The choice of alternative materials depends on the specific function "this compound" would hypothetically perform. For instance:

  • As a Host Material in the Emissive Layer: A comparison would be made against common host materials like Tris(8-hydroxyquinolinato)aluminium (Alq3), 4,4′-N,N′-dicarbazole-biphenyl (CBP), or various carbazole and phosphine oxide derivatives.

  • As an Emissive Material (Dopant): It would be compared with fluorescent or phosphorescent dopants such as iridium complexes (for phosphorescence) or derivatives of anthracene and pyrene (for fluorescence).

  • As a Charge-Transporting Material: Its performance would be benchmarked against materials like N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) for hole transport or Alq3 and its derivatives for electron transport.

Standard Experimental Protocols for Electroluminescent Device Evaluation

To provide context for the type of data required for a proper comparison, the following outlines the standard experimental protocols used to evaluate the performance of electroluminescent devices.

Device Fabrication

A typical experimental workflow for the fabrication of a solution-processed organic light-emitting diode is as follows:

G Substrate Substrate Cleaning PEDOT Spin-coating of PEDOT:PSS Layer Substrate->PEDOT Anneal1 Annealing PEDOT->Anneal1 EML Spin-coating of Emissive Layer Anneal1->EML Anneal2 Annealing EML->Anneal2 Cathode Cathode Deposition (e.g., LiF/Al) Anneal2->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: General workflow for the fabrication of a solution-processed OLED.

The emissive layer, in this case, would be the component where "this compound" would be incorporated, likely dissolved in a suitable solvent alongside other materials.

Device Characterization

The performance of the fabricated devices is then assessed through a series of electrical and optical measurements.

G cluster_0 Device Fabricated Electroluminescent Device Measurement Simultaneous Electrical and Optical Measurement Device->Measurement Data Acquired Data Measurement->Data Analysis Performance Metric Calculation Data->Analysis LIV Current Density-Voltage-Luminance (J-V-L) Analysis->LIV EQE External Quantum Efficiency (EQE) Analysis->EQE PE Power Efficacy Analysis->PE CE Current Efficacy Analysis->CE Spectrum Electroluminescence Spectrum Analysis->Spectrum Lifetime Operational Lifetime Analysis->Lifetime

Caption: Key performance characterization workflow for an electroluminescent device.

Conclusion

While the chemical structure of "this compound" suggests potential for interesting material properties, its application in electroluminescent devices remains speculative due to a lack of published research and performance data. For a meaningful evaluation and comparison to be conducted, foundational research demonstrating its role and effectiveness in an electroluminescent device is first required. Until such data becomes available, the scientific and research community must rely on the extensive body of literature concerning established and well-characterized materials for the advancement of electroluminescent technologies. Researchers interested in novel materials are encouraged to investigate the potential of "this compound" and publish their findings to contribute to the collective knowledge of the field.

Comparative Analysis of Cyano-Functionalized Polymers in Drug Delivery: A Focus on Tetra(cyanoethoxymethyl) Methane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polymer chemistry for biomedical applications, monomers bearing cyano groups have carved out a significant niche, primarily due to their unique reactivity and the advantageous properties they impart to the resulting polymers. This guide provides a comparative analysis of polymers synthesized from cyano-containing monomers, with a specific focus on the potential of "Tetra(cyanoethoxymethyl) methane" (TCEM) as a building block and a detailed comparison of its linear analogs, the poly(alkyl cyanoacrylate)s (PACAs), against other established polymers in the field of drug delivery. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and experimental considerations of these materials.

This compound: A Tetrafunctional Crosslinking Agent

This compound (TCEM) is a unique monomer characterized by a central methane core to which four cyanoethoxymethyl substituents are attached.[1] This tetrafunctional design offers several key features for advanced polymer synthesis:

  • Four Reactive Sites: The presence of four cyanoethoxymethyl groups allows for the creation of highly crosslinked, three-dimensional polymer networks.[1]

  • Enhanced Structural Design: Its structure is ideal for tetrafunctional branching in polymer engineering.[1]

  • Improved Solubility and Flexibility: The ethoxy linkers contribute to increased hydrophilicity and flexibility of the resulting polymer chains.[1]

  • Versatile Reactivity: The cyano groups provide strong electron-withdrawing properties and offer sites for various chemical transformations.[1]

While TCEM holds promise as a building block for novel biomaterials, particularly hydrogels and advanced drug delivery matrices, there is currently a lack of published experimental data on the performance of polymers synthesized directly from this monomer. Therefore, to provide a practical comparative analysis, we will turn our focus to its linear and more extensively studied counterparts, the poly(alkyl cyanoacrylate)s.

Poly(alkyl cyanoacrylate)s: A Clinically Relevant Class of Cyano-Polymers

Poly(alkyl cyanoacrylate)s (PACAs) are a family of biodegradable and biocompatible polymers that have been investigated for decades as carriers for various therapeutic agents.[2] Unlike the theoretical crosslinking capabilities of TCEM, PACAs are linear polymers synthesized from monofunctional alkyl cyanoacrylate monomers, such as n-butyl cyanoacrylate, which forms poly(n-butyl cyanoacrylate) (PBCA). PBCA has been a workhorse in the development of nanoparticle-based drug delivery systems and has even reached Phase II clinical trials for cancer therapy.[3]

Comparative Performance: PACA vs. PLGA Nanoparticles

To contextualize the performance of cyanoacrylate polymers, we compare key characteristics of PBCA nanoparticles with those made from Poly(lactic-co-glycolic acid) (PLGA), another widely used and FDA-approved biodegradable polymer in drug delivery.[4]

PropertyDrug-Loaded PBCA NanoparticlesDrug-Loaded PLGA NanoparticlesSignificance in Drug Delivery
Particle Size (nm) 150 - 300100 - 500Affects biodistribution, cellular uptake, and clearance.
Polydispersity Index (PDI) < 0.2< 0.2A measure of the size distribution homogeneity; lower is better.
Zeta Potential (mV) -15 to -30-20 to -40Indicates colloidal stability; a higher absolute value prevents aggregation.
Drug Encapsulation Efficiency (%) 70 - 95%50 - 90%The percentage of the initial drug that is successfully entrapped in the nanoparticles.
Initial Burst Release (%) 10 - 30%20 - 50%The rapid release of drug upon administration; often desired to be minimal for sustained release.
Sustained Release Profile Biphasic (initial burst followed by slower, sustained release over days to weeks)Biphasic (initial burst followed by slower, sustained release over weeks to months)The controlled release of the therapeutic agent over an extended period.
Biodegradation Mechanism Enzymatic hydrolysis of ester bonds and surface erosionBulk hydrolysis of ester bondsInfluences the drug release kinetics and polymer clearance from the body.

This table summarizes typical data ranges found in the literature for nanoparticle formulations and is intended for comparative purposes. Actual values will vary depending on the specific drug, formulation parameters, and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of drug delivery systems. Below are standard protocols for the synthesis of PACA nanoparticles and the in-vitro assessment of drug release.

Synthesis of Poly(n-butyl cyanoacrylate) Nanoparticles by Anionic Polymerization

This protocol describes the preparation of drug-loaded PBCA nanoparticles via anionic polymerization in an oil-in-water emulsion.[4]

Materials:

  • n-butyl cyanoacrylate (BCA) monomer

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Stabilizer (e.g., Dextran 70,000, Poloxamer 188)

  • Acidic aqueous solution (e.g., 0.01 N HCl)

  • Organic solvent (if required for the drug)

  • Base for neutralization (e.g., NaOH)

Procedure:

  • Preparation of the Aqueous Phase: Dissolve the stabilizer(s) in the acidic aqueous solution. The acidic environment helps to control the rate of polymerization.[4]

  • Preparation of the Oily Phase: If the drug is not soluble in the monomer, dissolve the hydrophobic drug and the BCA monomer in a minimal amount of a suitable organic solvent.

  • Emulsification: Add the oily phase to the aqueous phase under constant stirring to form an oil-in-water emulsion.

  • Polymerization: The anionic polymerization of the BCA monomer is initiated at the oil-water interface. This process typically proceeds for a few hours at room temperature.

  • Neutralization and Purification: Once polymerization is complete, neutralize the suspension to a pH of approximately 5.5 with a base. The resulting nanoparticles can then be purified by centrifugation or dialysis to remove unreacted monomer, free drug, and excess stabilizer.[4]

  • Characterization: Analyze the nanoparticles for their size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.

In-Vitro Drug Release Study

This protocol outlines a typical method for evaluating the release of a drug from nanoparticles over time.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at a physiological pH of 7.4

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath at 37°C

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Dialysis: Immerse the sealed dialysis bag in a known volume of PBS (the release medium).

  • Incubation: Place the entire setup in a shaking incubator at 37°C to simulate physiological conditions.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical technique.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Visualizing the Processes

Diagrams can aid in understanding the complex processes involved in polymer synthesis and experimental workflows.

G cluster_synthesis Anionic Polymerization of Alkyl Cyanoacrylate Monomer Alkyl Cyanoacrylate Monomer Anion Carbanion Propagation Monomer->Anion Forms Active Center Initiator Initiator (e.g., OH⁻) Initiator->Monomer Initiation Anion->Anion Polymer Poly(alkyl cyanoacrylate) Chain Anion->Polymer Termination

Caption: Anionic polymerization of alkyl cyanoacrylate monomers.

G cluster_workflow Drug Delivery Nanoparticle Workflow Synthesis Nanoparticle Synthesis (Drug Encapsulation) Purification Purification (e.g., Dialysis) Synthesis->Purification Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Purification->Characterization InVitro In-Vitro Studies (Drug Release, Cytotoxicity) Characterization->InVitro InVivo In-Vivo Studies (Biodistribution, Efficacy) InVitro->InVivo Data Data Analysis & Conclusion InVivo->Data

Caption: Experimental workflow for nanoparticle drug delivery systems.

Conclusion

While "this compound" presents an intriguing possibility for the creation of novel, highly-branched polymers for drug delivery, the current body of scientific literature does not yet provide the experimental data necessary for a full comparative analysis. However, by examining its linear analogs, the poly(alkyl cyanoacrylate)s, we can appreciate the significant potential of cyano-functionalized polymers. PACAs, particularly PBCA, have demonstrated excellent performance in terms of drug encapsulation and controlled release, positioning them as viable alternatives to other established polymers like PLGA. As research progresses, it is anticipated that the unique structural attributes of TCEM may be harnessed to create next-generation drug delivery platforms with tailored properties, further expanding the utility of cyano-based polymers in medicine.

References

Efficacy of PROTACs Utilizing Substituted Alkyl Chain Linkers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of published studies detailing the synthesis, specific targets, or efficacy of Proteolysis Targeting Chimeras (PROTACs) that utilize "Tetra(cyanoethoxymethyl) methane" as a linker. This particular chemical is commercially available and categorized as an alkyl chain-based PROTAC linker.[1] However, its practical application in published PROTAC development, including any associated experimental data on target degradation, cell viability, or in vivo efficacy, remains undocumented in the public domain.

Due to the lack of specific data for "this compound"-based PROTACs, this guide will provide a comparative overview of PROTACs employing commonly used alkyl and polyethylene glycol (PEG) linkers. This analysis is based on established principles in the field of targeted protein degradation and will serve as a valuable resource for researchers, scientists, and drug development professionals.

The Critical Role of Linkers in PROTAC Efficacy

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.

Comparison of Common Linker Types: Alkyl vs. PEG Chains

The most prevalent linker motifs in PROTAC design are alkyl chains and PEG chains. The choice between these linker types can significantly impact the biological activity and pharmacokinetic profile of the resulting PROTAC.

FeatureAlkyl Chain LinkersPEG Chain Linkers
Composition Composed of repeating methylene (-CH2-) units.Composed of repeating ethylene glycol (-OCH2CH2-) units.
Flexibility Generally flexible, allowing for conformational adjustments to facilitate ternary complex formation.Also flexible, with the ether oxygens providing additional rotational freedom.
Solubility Typically more hydrophobic, which can enhance cell permeability but may lead to lower aqueous solubility.More hydrophilic due to the presence of ether oxygens, which can improve aqueous solubility but may reduce passive cell permeability.
Metabolic Stability Generally considered to be metabolically stable.Can be susceptible to metabolism, although this is dependent on the specific structure.
Ternary Complex Formation The hydrophobicity of the linker can influence the protein-protein interactions within the ternary complex.The hydrophilicity and hydrogen bond accepting capacity of the ether oxygens can impact ternary complex stability and cooperativity.

Experimental Protocols for Evaluating PROTAC Efficacy

The following are generalized methodologies for key experiments cited in the evaluation of PROTAC performance.

1. Target Protein Degradation Assay (Western Blot)

  • Objective: To quantify the reduction in the level of the target protein following treatment with a PROTAC.

  • Methodology:

    • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

    • Cells are treated with varying concentrations of the PROTAC or a vehicle control for a specified period (e.g., 4, 8, 12, 24 hours).

    • Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

    • The level of the target protein is normalized to the loading control, and the percentage of degradation relative to the vehicle-treated control is calculated. From this data, DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values are determined.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To assess the cytotoxic or cytostatic effect of the PROTAC on cancer cell lines.

  • Methodology:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the PROTAC or a positive control inhibitor.

    • After a specified incubation period (e.g., 72 hours), the cell viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

    • The absorbance or luminescence is measured using a microplate reader.

    • The results are expressed as a percentage of the vehicle-treated control, and the IC50 (concentration at which 50% of cell growth is inhibited) is calculated using non-linear regression analysis.

Visualizing PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC can be visualized as a signaling pathway.

PROTAC_Mechanism cluster_cytoplasm Cellular Cytoplasm PROTAC PROTAC TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., Oncogenic Kinase) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3Ligase->TernaryComplex Recruited UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Results in

Caption: Mechanism of PROTAC-mediated protein degradation.

Logical Workflow for PROTAC Development and Evaluation

The process of developing and assessing a novel PROTAC follows a logical experimental workflow.

PROTAC_Workflow Design PROTAC Design (Target Ligand, Linker, E3 Ligase Ligand) Synthesis Chemical Synthesis & Purification Design->Synthesis Biochemical Biochemical Assays (e.g., Binding Affinity - SPR, ITC) Synthesis->Biochemical Cellular Cellular Assays Synthesis->Cellular Degradation Target Degradation (Western Blot, DC50, Dmax) Cellular->Degradation Viability Cell Viability (IC50) Cellular->Viability InVivo In Vivo Efficacy Studies (Xenograft Models) Degradation->InVivo Promising candidates Viability->InVivo Promising candidates PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) InVivo->PKPD

Caption: Experimental workflow for PROTAC development.

References

A Comparative Guide to Tetrafunctional Scaffolds: Benchmarking "Tetra(cyanoethoxymethyl) methane"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced molecular design, tetrafunctional scaffolds serve as critical building blocks for the synthesis of complex architectures in drug delivery, polymer chemistry, and materials science. The choice of a central scaffold profoundly influences the physicochemical and biological properties of the final construct. This guide provides a comparative analysis of "Tetra(cyanoethoxymethyl) methane" against three established alternative tetrafunctional scaffolds: Adamantane, Pentaerythritol, and Cyclodextrin.

While direct comparative experimental data under identical conditions is limited in the current literature, this guide collates available data to offer a valuable reference for scaffold selection. The information is presented to facilitate an objective comparison of their reported performance characteristics.

At a Glance: Key Properties of Tetrafunctional Scaffolds

The selection of an appropriate scaffold is dictated by the specific requirements of the intended application, such as desired solubility, rigidity, biocompatibility, and reactivity. The following table summarizes the key physicochemical properties of the four scaffolds.

PropertyThis compoundAdamantanePentaerythritolCyclodextrin (β-Cyclodextrin)
Structure Flexible, Methane CoreRigid, Cage-likeFlexible, Neopentane CoreToroidal, Hydrophobic Cavity
Molecular Weight ( g/mol ) 348.4136.23136.151134.98
Reactivity Cyano groups for versatile transformationsBridgehead positions for functionalizationFour primary hydroxyl groupsPrimary and secondary hydroxyls
Solubility Ethoxy linkers improve hydrophilicityLipophilicWater-solubleWater-soluble
Key Features Tetrafunctional core with electron-withdrawing cyano groups and flexible linkers.[1]High rigidity, thermal stability, and lipophilicity.[2]High density of hydroxyl groups, good balance of properties in resins.Forms inclusion complexes with hydrophobic molecules.
Primary Applications Polymer chemistry, material science, PROTAC linkers.[1]Drug delivery, medicinal chemistry, supramolecular chemistry.[2]Alkyd resins, synthetic lubricants, explosives, polymer synthesis.[3][4]Drug delivery, food science, catalysis.

Performance in Drug Delivery Applications

Tetrafunctional scaffolds are extensively utilized in drug delivery to create multivalent systems, enhance drug solubility, and control release kinetics.

Performance MetricThis compoundAdamantanePentaerythritolCyclodextrin
Drug Conjugation Cyano groups can be hydrolyzed or reduced for drug attachment.[1]Amenable to conjugation at its four bridgehead positions.[3]Hydroxyl groups can be functionalized for drug attachment.Can be functionalized, but primarily used for non-covalent encapsulation.
Drug Encapsulation Not a primary application.Can form host-guest complexes.Not a primary application.Forms inclusion complexes, enhancing solubility and stability of guest molecules.
Biocompatibility Data not widely available.Generally considered biocompatible and non-toxic.[2][5]Used in some biomedical applications, but biocompatibility data is context-dependent.Generally recognized as safe, with some derivatives having excellent biocompatibility.
Drug Release Release would depend on the linker chemistry used for conjugation.Release profiles can be tailored through the design of cleavable linkers.Release kinetics are dependent on the polymer matrix it forms.Release is governed by the dissociation of the inclusion complex.
Cytotoxicity Specific data not readily available.Adamantane derivatives have shown varying levels of cytotoxicity depending on the functional groups.[6]Can be used to create biocompatible scaffolds, but cytotoxicity depends on the overall polymer composition.Generally low cytotoxicity, making them suitable for pharmaceutical formulations.

Performance in Polymer and Materials Science

The tetrafunctional nature of these scaffolds allows for the creation of branched and cross-linked polymers with unique mechanical and thermal properties.

Performance MetricThis compoundAdamantanePentaerythritolCyclodextrin
Polymer Architecture Acts as a branching or cross-linking agent.Creates rigid, well-defined polymer structures.Used as a branching monomer in resins, leading to a balance of properties.[4]Can be polymerized to form nanosponges or incorporated into polymer backbones.
Mechanical Properties Expected to influence the cross-linking density and flexibility of the resulting polymer.Imparts rigidity and can enhance the mechanical strength of polymers.Increases Young's Modulus and hardness of polyurethanes.[7]Can be used to create hydrogels with tunable mechanical properties.
Thermal Stability The cyanoethyl groups may have specific thermal degradation profiles.High thermal stability due to its rigid cage structure.Can improve the thermal stability of composites.[8]The thermal stability of cyclodextrin-based polymers depends on the cross-linker and degree of polymerization.
Hydrolytic Stability The cyanoethyl groups are susceptible to hydrolysis, which can be pH-dependent.[9]The adamantane core is hydrolytically stable.The ester linkages formed from pentaerythritol can be subject to hydrolysis.The glycosidic bonds are stable under neutral and basic conditions but can be hydrolyzed under acidic conditions.
Swelling Ratio (Hydrogels) Can act as a cross-linker, influencing the swelling ratio.Can be incorporated into hydrogels, but its hydrophobicity may limit swelling.Cross-linking with pentaerythritol derivatives affects the swelling ratio of hydrogels.The degree of cross-linking in cyclodextrin polymers is a key determinant of their swelling capacity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of materials derived from these scaffolds.

Protocol 1: Synthesis of Adamantane-Based Drug Analogs (Amantadine Hydrochloride)

This protocol outlines the synthesis of Amantadine, an antiviral drug, from 1-bromoadamantane, demonstrating a common functionalization pathway for the adamantane scaffold.

Materials:

  • 1-bromoadamantane

  • Formamide

  • Concentrated Sulfuric Acid

  • Potassium Hydroxide

  • Propylene Glycol

  • Dichloromethane

  • Aqueous Hydrochloric Acid

  • Ice-cold water

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Formylation: In a suitable reaction vessel, mix 1-bromoadamantane with formamide.

  • Heat the mixture to 90°C and slowly add concentrated sulfuric acid.

  • Maintain the temperature for approximately 4 hours, monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water to precipitate the N-(1-adamantyl)formamide product.

  • Filter the solid and wash with cold water.

  • Hydrolysis: Prepare a mixture of potassium hydroxide, water, and propylene glycol.

  • Add the N-(1-adamantyl)formamide from the previous step and heat the mixture to 135°C for about 7 hours, monitoring by TLC.

  • Salt Formation: Cool the reaction mixture to room temperature and add ice-cold water.

  • Extract the product into dichloromethane.

  • Wash the organic layer with water and then treat with aqueous hydrochloric acid to precipitate amantadine hydrochloride.

Diagram of the experimental workflow:

G cluster_formylation Formylation cluster_hydrolysis Hydrolysis cluster_salt_formation Salt Formation start Mix 1-bromoadamantane and formamide heat_acid Heat to 90°C and add H₂SO₄ start->heat_acid monitor1 Monitor by TLC heat_acid->monitor1 precipitate Pour into ice-water to precipitate monitor1->precipitate filter_wash Filter and wash precipitate->filter_wash add_formamide Add N-(1-adamantyl)formamide filter_wash->add_formamide mix_koh Prepare KOH, water, and propylene glycol mix_koh->add_formamide heat_hydrolysis Heat to 135°C add_formamide->heat_hydrolysis monitor2 Monitor by TLC heat_hydrolysis->monitor2 cool_water Cool and add ice-cold water monitor2->cool_water extract Extract with CH₂Cl₂ cool_water->extract wash Wash with water extract->wash precipitate_hcl Precipitate with aqueous HCl wash->precipitate_hcl end Final Product precipitate_hcl->end Amantadine HCl

Caption: Workflow for the synthesis of Amantadine Hydrochloride.

Protocol 2: Fabrication of Porous Scaffolds using Pentaerythritol Derivatives

This protocol describes a general method for creating porous polymer scaffolds for tissue engineering applications using photopolymerization of a high internal phase emulsion (HIPE).

Materials:

  • Pentaerythritol-based monomer (e.g., pentaerythritol triacrylate)

  • Solvent (e.g., 1,2-dichloroethane)

  • Surfactant (e.g., Hypermer B246)

  • Photoinitiator (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide/2-hydroxy-2-methylpropiophenone blend)

  • Aqueous phase (distilled water, CaCl₂)

  • Optional: Hydroxyapatite (HA) powder

Procedure:

  • Organic Phase Preparation: Dissolve the surfactant in the solvent within a multi-neck flask.

  • Add the pentaerythritol-based monomer and the photoinitiator to the solution and stir until homogeneous.

  • Aqueous Phase Preparation: Dissolve CaCl₂ in distilled water. If incorporating HA, disperse the HA powder in this solution.

  • Emulsion Formation: While stirring the organic phase, add the aqueous phase dropwise to form a high internal phase emulsion. Homogenize for 10-15 minutes.

  • Photopolymerization: Pour the emulsion into a cylindrical glass vial and place it in a UV chamber to initiate polymerization.

  • Purification: After polymerization, purify the resulting scaffold, for example, by Soxhlet extraction, to remove solvent, surfactant, and unreacted monomers.

  • Drying: Dry the purified scaffold in a convection oven.

Diagram of the experimental workflow:

G cluster_prep Phase Preparation cluster_fab Scaffold Fabrication organic_phase Prepare Organic Phase: Monomer, Initiator, Surfactant, Solvent emulsify Form High Internal Phase Emulsion organic_phase->emulsify aqueous_phase Prepare Aqueous Phase: Water, CaCl₂, +/- HA aqueous_phase->emulsify uv_cure Photopolymerization (UV Curing) emulsify->uv_cure purify Purify via Soxhlet Extraction uv_cure->purify dry Dry in Oven purify->dry final_scaffold final_scaffold dry->final_scaffold Porous Scaffold

Caption: Fabrication of porous scaffolds via photopolymerization.

Protocol 3: Drug Loading into Cyclodextrin Nanosponges

This protocol provides a general procedure for encapsulating a poorly water-soluble drug into pre-synthesized cyclodextrin nanosponges.

Materials:

  • Cyclodextrin-based nanosponges (CDNSs)

  • Poorly water-soluble drug (e.g., Naproxen)

  • Aqueous suspension medium (e.g., deionized water)

  • Stirring apparatus

  • Centrifuge

  • Freeze-dryer or solvent evaporation setup

Procedure:

  • Prepare an aqueous suspension of the cyclodextrin-based nanosponges.

  • Add an excess amount of the drug to the CDNS suspension.

  • Stir the mixture for a sufficient time to allow for the formation of the drug-CDNS inclusion complexes.

  • Separate the unreacted, free drug and non-complexed CDNS from the drug-loaded nanosponges, typically by centrifugation.

  • Wash the resulting drug-loaded nanosponges to remove any surface-adsorbed drug.

  • Isolate the final product as a fine powder using freeze-drying or solvent evaporation.

  • The drug loading efficiency can be determined using techniques like HPLC to quantify the amount of encapsulated drug.[10]

Diagram of the logical relationship:

G start Aqueous Suspension of CDNS add_drug Add Excess Drug start->add_drug stir Stir to form Inclusion Complex add_drug->stir separate Separate Unreacted Components stir->separate wash Wash Drug-Loaded Nanosponges separate->wash isolate Isolate via Freeze-Drying wash->isolate end Drug-Loaded CDNS isolate->end

Caption: Drug loading process for cyclodextrin nanosponges.

Conclusion

The selection of a tetrafunctional scaffold is a critical decision in the design of advanced materials and drug delivery systems. "this compound" offers a unique combination of a flexible methane core with reactive cyano groups and hydrophilic linkers, making it a promising candidate for applications requiring versatile chemistry and tailored solubility.

Adamantane provides a rigid and lipophilic core, ideal for creating well-defined structures with enhanced stability. Pentaerythritol is a versatile and cost-effective building block for creating branched polymers with a good balance of properties. Cyclodextrins excel in the non-covalent encapsulation of hydrophobic molecules, significantly improving their solubility and bioavailability.

While this guide provides a comparative overview based on available literature, it is important to note the absence of direct, head-to-head experimental comparisons. The provided data and protocols should serve as a foundation for researchers to make informed decisions and to design further studies for a more direct benchmark of these promising tetrafunctional scaffolds. Future research focusing on the direct comparison of these scaffolds under standardized conditions will be invaluable to the scientific community.

References

In vitro and in vivo stability studies of "Tetra(cyanoethoxymethyl) methane" conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Stability Analysis of Drug Conjugate Linkers: A Guide for Researchers

Introduction

The stability of the linker in drug conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is a critical determinant of their therapeutic index, influencing both efficacy and safety. A linker must be sufficiently stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window. Conversely, for cleavable linkers, it must be labile enough to efficiently release the active payload in the target microenvironment.

This guide provides a comparative overview of the in vitro and in vivo stability of different linker classes. Due to the limited availability of specific stability data for "Tetra(cyanoethoxymethyl) methane" conjugates in peer-reviewed literature, this document focuses on a broader comparison of linker types. "this compound" is a non-cleavable, branched, alkyl-ether based linker. Therefore, its expected stability profile is discussed within the context of this linker class. The data presented for other linker types are representative values collated from various studies to provide a useful benchmark for researchers in drug development.

Comparative Stability of Common Linker Types

The stability of a linker is typically assessed by its half-life in plasma and its susceptibility to specific cleavage mechanisms. The following table summarizes the stability profiles of major linker classes.

Linker ClassSub-type / ExampleCleavage MechanismIn Vitro Plasma Stability (Half-life)Key Characteristics
Non-Cleavable Alkyl/Ether (e.g., this compound) Proteolytic degradation of the antibody backboneHigh (> 150 hours)High systemic stability; payload released after internalization and lysosomal degradation of the entire conjugate.
Maleimide-basedN/A (Susceptible to retro-Michael reaction)Variable (Can be stabilized by hydrolysis)The thioether bond is susceptible to cleavage, especially if not stabilized by hydrolysis of the succinimide ring.[1][2]
Cleavable Peptide-basedCathepsin B (enzyme)High in human plasma (>200h); Lower in mouse plasma (~20-50h)[3][4][5]Designed for cleavage by enzymes overexpressed in tumor cells. Stability can be species-dependent.[3][6]
pH-SensitiveAcid HydrolysisStable at pH 7.4 (>100h); Labile at pH 4.5-5.5 (<10h)[7][8][9][10][]Exploits the acidic environment of endosomes and lysosomes for payload release.[7][8][9]
Disulfide-basedGlutathione (Redox)Moderate (Variable depending on steric hindrance)Cleaved in the reducing environment inside cells, which has higher glutathione concentrations.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are representative protocols for in vitro and in vivo stability studies.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a drug conjugate and the rate of payload release in plasma from various species.

Materials:

  • Test conjugate (e.g., ADC or PROTAC)

  • Control conjugate (with a known stable or unstable linker)

  • Frozen plasma (e.g., human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation: LC-MS/MS (for released payload) and ELISA or SEC-HPLC (for intact conjugate).[12]

Procedure:

  • Thaw plasma on ice and centrifuge to remove cryoprecipitates.

  • Spike the test conjugate into the plasma to a final concentration of 100 µg/mL.[1]

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma sample.[1][13]

  • To analyze the released payload, precipitate plasma proteins with a threefold excess of cold acetonitrile. Centrifuge, collect the supernatant, and analyze by LC-MS/MS.[13][14]

  • To analyze the intact conjugate, quantify using a validated ELISA method or by SEC-HPLC to assess fragmentation or aggregation.

  • Calculate the percentage of intact conjugate remaining or the concentration of released payload at each time point to determine the half-life.

In Vivo Pharmacokinetic Study

Objective: To evaluate the stability, clearance, and overall pharmacokinetic profile of a drug conjugate in a relevant animal model.

Materials:

  • Test conjugate

  • Vehicle solution for injection

  • Animal model (e.g., mice, rats)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge for plasma separation

  • Analytical instrumentation (LC-MS/MS, ELISA)

Procedure:

  • Administer the test conjugate to a cohort of animals via intravenous (IV) injection at a predetermined dose.

  • At specified time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours), collect blood samples from a subset of animals.

  • Process the blood samples immediately to obtain plasma.

  • Analyze the plasma samples to determine the concentration of:

    • The total antibody (for ADCs) using ELISA.

    • The intact conjugate using an appropriate method (e.g., ELISA or LC-MS).

    • The released payload and its metabolites using LC-MS/MS.

  • Plot the concentration-time data for each analyte.

  • Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate software.

Workflow and Pathway Diagrams

InVitro_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Thaw Plasma prep2 Spike Conjugate (e.g., 100 µg/mL) prep1->prep2 incubate Incubate at 37°C prep2->incubate sampling Sample at Time Points (0 to 144h) incubate->sampling analysis_payload Released Payload (LC-MS/MS) sampling->analysis_payload analysis_intact Intact Conjugate (ELISA / SEC-HPLC) sampling->analysis_intact data_analysis Calculate Half-Life & Degradation Rate analysis_payload->data_analysis analysis_intact->data_analysis

Caption: Workflow for a typical in vitro plasma stability assay.

InVivo_PK_Workflow cluster_dosing Administration cluster_sampling Sampling cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis dosing Administer Conjugate to Animal Model (IV) blood_collection Collect Blood at Multiple Time Points dosing->blood_collection plasma_prep Process to Plasma blood_collection->plasma_prep total_ab Total Antibody (ELISA) plasma_prep->total_ab intact_conj Intact Conjugate (ELISA/LC-MS) plasma_prep->intact_conj free_payload Free Payload (LC-MS/MS) plasma_prep->free_payload pk_params Calculate PK Parameters (t½, AUC, CL) total_ab->pk_params intact_conj->pk_params free_payload->pk_params

Caption: General workflow for an in vivo pharmacokinetic study.

The selection of a linker is a critical decision in the design of drug conjugates. While direct experimental data on "this compound" conjugates is not widely published, its classification as a non-cleavable alkyl-ether linker suggests it would exhibit high stability in circulation. This contrasts with cleavable linkers, such as peptide-based or pH-sensitive variants, which are engineered for conditional payload release. The provided protocols and comparative data offer a framework for researchers to design and interpret stability studies for novel conjugates, ensuring the development of safer and more effective targeted therapeutics.

References

A Comparative Guide to Assessing Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) Featuring "Tetra(cyanoethoxymethyl) methane" Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of novel bioconjugation strategies, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their efficacy and safety. The drug-to-antibody ratio (DAR) is a critical quality attribute that directly influences the therapeutic window of an ADC.[1][2][3][4] A low DAR may result in diminished potency, whereas a high DAR can lead to increased toxicity and unfavorable pharmacokinetic profiles.[1][5] This guide provides a comparative analysis of established methods for DAR assessment, with a special focus on their application to ADCs synthesized with the novel branched linker, "Tetra(cyanoethoxymethyl) methane."

"this compound" is a branched linker, sometimes associated with PEGylation or PROTAC technology, that presents unique characteristics for ADC development.[6][7][8] Its potential utility in ADCs necessitates a thorough understanding of how its structure might influence the outcomes of various DAR assessment techniques. This guide will delve into the principles of common analytical methods, presenting their methodologies and comparing their suitability for ADCs employing this specific linker.

Comparative Analysis of DAR Assessment Methodologies

The selection of an appropriate DAR assessment method is contingent on several factors, including the specific characteristics of the ADC, the desired level of detail, and the stage of drug development. The most widely employed techniques are Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).[1][9][10]

Method Principle Advantages Disadvantages Suitability for "this compound" ADCs
UV-Vis Spectroscopy Measures absorbance at two different wavelengths to determine the concentrations of the antibody and the conjugated drug, based on their distinct extinction coefficients.[9][10][]Simple, rapid, and does not require extensive sample preparation.[1][9]Provides only an average DAR value and no information on the distribution of different drug-loaded species.[1][9] Accuracy can be compromised if the drug's absorbance spectrum overlaps with the antibody's.[10]Suitable for a quick, initial estimation of the average DAR, provided the conjugated payload has a distinct chromophore from the antibody. The linker itself is not expected to interfere.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity.[9][12] The addition of a hydrophobic drug molecule increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column.[12][13]Provides information on the distribution of different DAR species (e.g., DAR 0, 2, 4, 6, 8), allowing for the calculation of an average DAR.[9][13][14] The analysis is performed under non-denaturing conditions, preserving the ADC's structure.[][15]Not directly compatible with mass spectrometry due to the high salt concentrations in the mobile phase.[10] Resolution may be insufficient for complex ADC mixtures.Highly suitable. The branched, potentially hydrophilic nature of the "this compound" linker might modulate the overall hydrophobicity of the ADC, but HIC would still be effective in resolving species with different numbers of conjugated payloads.
Mass Spectrometry (MS) Determines the mass of the intact ADC or its subunits (light and heavy chains), allowing for the direct calculation of the number of conjugated drug molecules.[1][][16]Provides accurate mass measurements and detailed information on the DAR distribution.[1] Can be coupled with liquid chromatography (LC-MS) for separation and identification of different species.[1][16]Can be complex, requiring sophisticated instrumentation and data analysis.[2] The ionization efficiency of different DAR species can vary, potentially affecting the accuracy of the calculated average DAR.[17]Very suitable, particularly when coupled with reversed-phase liquid chromatography (RP-LCMS). This method would provide precise mass information for the ADC, confirming the successful conjugation of the drug via the "this compound" linker and revealing the distribution of drug-loaded species.

Experimental Protocols and Workflows

DAR Assessment by UV-Vis Spectroscopy

Methodology:

  • Prepare solutions of the ADC, the unconjugated antibody, and the free drug-linker complex in a suitable buffer (e.g., PBS).

  • Measure the absorbance of the ADC solution at two wavelengths: one where the drug has maximum absorbance (e.g., λ_drug) and one where the antibody has maximum absorbance (typically 280 nm).

  • Measure the extinction coefficients of the antibody at both wavelengths and the drug-linker at both wavelengths.

  • Calculate the concentrations of the antibody and the conjugated drug in the ADC sample using the Beer-Lambert law and a set of simultaneous equations that account for the absorbance contributions of both components at each wavelength.

  • The average DAR is then calculated as the molar ratio of the drug to the antibody.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_calculation Data Analysis ADC_Sample ADC Sample Spectrophotometer Spectrophotometer (Measure at λ_drug and 280 nm) ADC_Sample->Spectrophotometer Antibody_Std Antibody Standard Antibody_Std->Spectrophotometer Drug_Std Drug-Linker Standard Drug_Std->Spectrophotometer Concentration_Calc Calculate Concentrations (Antibody & Drug) Spectrophotometer->Concentration_Calc DAR_Calc Calculate Average DAR Concentration_Calc->DAR_Calc

Caption: Workflow for average DAR determination using UV-Vis spectroscopy.

DAR Assessment by Hydrophobic Interaction Chromatography (HIC)

Methodology:

  • Equilibrate a HIC column with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in phosphate buffer).

  • Inject the ADC sample onto the column. The high salt concentration promotes the hydrophobic interaction between the ADC and the stationary phase.

  • Elute the bound ADC species by applying a decreasing salt gradient. The unconjugated antibody (DAR 0), being the most hydrophilic, will elute first, followed by species with increasing DAR values.

  • Monitor the elution profile using a UV detector at 280 nm.

  • Integrate the peak areas corresponding to each DAR species.

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

HIC_Workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis ADC_Sample ADC Sample in High Salt Buffer HIC_Column HIC Column ADC_Sample->HIC_Column Gradient_Elution Decreasing Salt Gradient HIC_Column->Gradient_Elution UV_Detector UV Detector (280 nm) Gradient_Elution->UV_Detector Chromatogram Chromatogram (Peak Integration) UV_Detector->Chromatogram Weighted_Avg_DAR Calculate Weighted Average DAR Chromatogram->Weighted_Avg_DAR

Caption: Experimental workflow for DAR distribution analysis by HIC.

DAR Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)

Methodology:

  • For analysis of subunits, reduce the ADC sample using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.[18] For intact mass analysis, this step is omitted.

  • Separate the intact ADC or its subunits using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • The eluent from the HPLC is directly introduced into the ion source of a mass spectrometer (e.g., ESI-Q-TOF).

  • Acquire the mass spectra of the eluting species.

  • Deconvolute the raw mass spectra to obtain the molecular weights of the different species.

  • Identify the peaks corresponding to the unconjugated antibody (or its chains) and the drug-conjugated species.

  • Calculate the weighted average DAR based on the relative abundance of the different species, which can be estimated from the peak intensities in the deconvoluted mass spectrum.

LCMS_Workflow ADC_Sample ADC Sample Reduction Optional: Reduction (DTT) ADC_Sample->Reduction RP_HPLC RP-HPLC Separation ADC_Sample->RP_HPLC Intact Mass Reduction->RP_HPLC Mass_Spec Mass Spectrometer (ESI-Q-TOF) RP_HPLC->Mass_Spec Deconvolution Mass Deconvolution Mass_Spec->Deconvolution DAR_Calculation DAR Calculation and Distribution Analysis Deconvolution->DAR_Calculation

Caption: General workflow for DAR analysis using LC-MS.

Conclusion

The characterization of the drug-to-antibody ratio is a cornerstone of ADC development. While UV-Vis spectroscopy offers a rapid assessment of the average DAR, techniques like HIC and LC-MS provide more detailed and crucial information about the distribution of drug-loaded species. For an ADC utilizing the "this compound" linker, all three methods are applicable and complementary. A suggested analytical strategy would involve using UV-Vis for quick in-process checks, followed by HIC for routine quality control of DAR distribution under native conditions. For in-depth characterization, confirmation of conjugation, and detailed heterogeneity analysis, LC-MS stands as the most powerful and definitive method. The choice of methodology will ultimately be guided by the specific information required at each stage of the research and development process.

References

Safety Operating Guide

Safe Disposal of Tetra(cyanoethoxymethyl) Methane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of Tetra(cyanoethoxymethyl) methane (CAS 2465-91-0), a toxic organic nitrile compound. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and environmental compliance.

This compound is classified as a hazardous substance, with hazard statements indicating it is toxic if swallowed, in contact with skin, or if inhaled[1]. The presence of nitrile groups means it has the potential to release cyanide ions, a fast-acting poison[2]. Therefore, strict disposal protocols are mandatory.

I. Immediate Safety Precautions and Handling

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and engineering controls are in place.

Control Specification Rationale
Ventilation Operate within a certified chemical fume hood.Prevents inhalation of potentially toxic vapors or decomposition products.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the compound or treatment reagents.
Hand Protection Double-gloving with nitrile rubber gloves.Provides a barrier against skin contact, which is a route of toxic exposure[1].
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.
Work Practice Do not work alone when handling this compound.Ensures immediate assistance is available in case of an emergency.
II. Disposal Procedures

Due to its hazardous nature, this compound must not be disposed of down the drain[3][4]. The primary disposal method involves collection and transfer to a certified hazardous waste management service.

A. Standard Disposal Protocol: Collect and Segregate

This is the recommended and safest procedure for most laboratory settings.

  • Segregation:

    • Collect all waste containing this compound, including pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), in a dedicated, leak-proof hazardous waste container.

    • This waste stream should be classified as "Organic Liquid Waste" or a similar designation as required by your institution[3][4].

    • Crucially, do not mix this waste with acidic waste streams. Contact with acid could potentially lead to the release of highly toxic hydrogen cyanide gas.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Contains Cyanide Precursor").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area, preferably within a ventilated cabinet, away from incompatible materials such as acids and strong oxidizing agents.

  • Arrangement for Pickup:

    • Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.

B. Advanced Disposal Protocol: Chemical Pre-treatment (Expert Use Only)

Disclaimer: This procedure should only be performed by highly trained personnel with a thorough understanding of the chemistry involved. A risk assessment must be conducted prior to implementation, and the procedure should first be tested on a small scale.

For facilities equipped to handle chemical degradation of hazardous waste, a two-stage pre-treatment process involving hydrolysis followed by oxidation of the resulting cyanide can be considered. The nitrile groups of this compound can be hydrolyzed under basic conditions to form a carboxylate salt and release cyanide ions[2][5]. The resulting cyanide can then be oxidized to the less toxic cyanate.

Experimental Protocol: Alkaline Hydrolysis and Oxidation

  • Alkaline Hydrolysis:

    • In a chemical fume hood, prepare a reaction vessel with a stirrer.

    • For each 1 gram of this compound waste, slowly add it to a 10% aqueous solution of sodium hydroxide (NaOH).

    • Heat the mixture under reflux. The exact temperature and time required for complete hydrolysis of this specific compound are not established and would need to be determined experimentally. Monitor the reaction for the disappearance of the organic nitrile.

    • This step will produce a mixture containing the tetra-carboxylate salt of the parent methane derivative and sodium cyanide.

  • Cyanide Oxidation:

    • Cool the reaction mixture to room temperature.

    • While stirring, slowly add a 10% solution of sodium hypochlorite (bleach) to the alkaline solution. The hypochlorite will oxidize the cyanide to cyanate.

    • Test for the completion of the oxidation reaction using an appropriate analytical method, such as a cyanide test strip, to ensure no free cyanide remains.

    • The resulting solution, once confirmed to be free of cyanide, can then be neutralized and disposed of as aqueous waste, in accordance with institutional guidelines.

III. Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

Spill Size Procedure
Small Spill (Contained in Fume Hood) 1. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).2. Collect the contaminated absorbent into a designated hazardous waste container.3. Decontaminate the spill area by wiping with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.4. Place all cleaning materials into the hazardous waste container.
Large Spill (Outside Fume Hood) 1. Evacuate the immediate area and alert colleagues.2. Contact your institution's EH&S or emergency response team immediately.3. Prevent the spill from entering drains.4. Do not attempt to clean up a large spill without appropriate training and equipment.

Visual Workflow for Disposal

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_spill Spill Response start Start: Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood collect_waste Collect in Designated Hazardous Waste Container fume_hood->collect_waste Standard Procedure spill Spill Occurs fume_hood->spill Potential Event label_waste Label Container Correctly (Toxic, Organic, Cyanide Precursor) collect_waste->label_waste segregate_waste Segregate from Acids label_waste->segregate_waste store_waste Store in Satellite Accumulation Area segregate_waste->store_waste ehs_pickup Arrange EH&S Pickup store_waste->ehs_pickup end_disposal End of Disposal Cycle ehs_pickup->end_disposal end_spill Spill Managed contain_spill Contain Spill with Absorbent spill->contain_spill clean_spill Decontaminate Area (pH 10 Buffer -> 10% Bleach) contain_spill->clean_spill collect_spill_waste Collect Contaminated Materials as Hazardous Waste clean_spill->collect_spill_waste collect_spill_waste->label_waste collect_spill_waste->store_waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling Tetra(Cyanoethoxymethyl) Methane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides immediate safety and logistical information for Tetra(Cyanoethoxymethyl) Methane based on available data. A comprehensive and substance-specific Safety Data Sheet (SDS) should be consulted for definitive guidance. The operational and disposal plans outlined below are based on the known hazards of this compound and general safety protocols for handling highly toxic, cyanide-releasing substances.

Hazard Summary

This compound (CAS No. 2465-91-0) is a highly toxic compound. The primary hazard is associated with its potential to release cyanide ions. Acute exposure can be life-threatening.

GHS Hazard Statements:

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

The nitrile groups in this compound can be hydrolyzed, reduced, or ejected from the molecule as a cyanide ion.[1][2] Cyanide ions are potent inhibitors of cellular respiration by targeting cytochrome oxidase, which can lead to rapid chemical asphyxia.[3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

Scenario Eyes/Face Skin/Body Respiratory
Routine Laboratory Operations (in a certified chemical fume hood) Chemical splash goggles, face shieldNitrile gloves (double-gloving recommended), chemically resistant lab coat, closed-toe shoesNot generally required if work is performed within a properly functioning chemical fume hood.
Weighing/Transfer of Solid Material (outside of a fume hood) Chemical splash goggles, face shieldNitrile gloves (double-gloving recommended), chemically resistant lab coat, disposable sleeve coversA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.
Emergency Spill or Leak Chemical splash goggles, face shieldHeavy-duty, chemically impervious gloves, chemically resistant suit or apronA self-contained breathing apparatus (SCBA) is required.

Operational Plan: Step-by-Step Handling Procedures

3.1. Designated Work Area

  • All work with this compound must be conducted in a designated area within a certified laboratory chemical fume hood.

  • The work area should be clearly marked with a warning sign indicating the presence of a highly toxic substance.

3.2. Preparation and Handling

  • Assemble all necessary equipment and reagents before handling the compound. This includes PPE, waste containers, and spill cleanup materials.

  • Ensure the chemical fume hood is functioning correctly with a certified face velocity.

  • Don the appropriate PPE as detailed in the table above.

  • Carefully weigh and transfer the solid compound within the fume hood. Use tools that minimize the creation of dust.

  • When dissolving the compound, use anhydrous solvents such as DMF or DMSO under inert conditions where possible.[4]

  • Keep the container tightly sealed when not in use.

3.3. Storage

  • Store this compound in a cool, dry, and dark place. Storage temperatures of -20°C are recommended for long-term stability.[4][5]

  • The storage area should be a locked, dedicated cabinet for highly toxic substances.

  • Store away from incompatible materials, especially strong acids, which could accelerate the release of hydrogen cyanide gas.

Emergency Procedures

Exposure Route Immediate Action
Inhalation 1. Move the victim to fresh air immediately. 2. If breathing is difficult or has stopped, administer 100% oxygen. Do not perform mouth-to-mouth resuscitation.[6] 3. Seek immediate medical attention.
Skin Contact 1. Immediately remove all contaminated clothing.[6] 2. Wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[7] 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.[8] 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.

In case of a spill:

  • Evacuate the area and restrict access.

  • Wearing the appropriate PPE for an emergency, cover the spill with an absorbent material.

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Waste Segregation:

    • Collect all solid and liquid waste containing this compound in separate, clearly labeled, and leak-proof containers.

    • The waste containers must be labeled "Hazardous Waste - Acutely Toxic" and should also indicate the presence of a cyanide-containing compound.

    • Crucially, do not mix cyanide-containing waste with acidic waste , as this can generate highly toxic hydrogen cyanide gas.

  • Container Management:

    • Keep waste containers closed at all times, except when adding waste.

    • Store waste containers in a designated, secure secondary containment area.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.

Workflow and Safety Logic

The following diagram illustrates the critical decision points and workflow for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency start Start: Plan Experiment risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection handling_ops Perform Handling Operations (Weighing, Transfers, Reactions) designated_area Prepare Designated Work Area (Fume Hood) ppe_selection->designated_area designated_area->handling_ops storage Store Securely handling_ops->storage waste_segregation Segregate Waste (No Acids!) handling_ops->waste_segregation emergency Spill or Exposure Occurs handling_ops->emergency waste_collection Collect in Labeled Container waste_segregation->waste_collection waste_disposal Dispose via EHS waste_collection->waste_disposal evacuate Evacuate & Alert emergency->evacuate first_aid Administer First Aid (Seek Medical Attention) evacuate->first_aid Exposure spill_response Spill Response Protocol evacuate->spill_response Spill

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetra(Cyanoethoxymethyl) Methane
Reactant of Route 2
Reactant of Route 2
Tetra(Cyanoethoxymethyl) Methane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。